molecular formula C15H21NO2 B1501523 Ethyl 4-benzylpiperidine-4-carboxylate CAS No. 874440-85-4

Ethyl 4-benzylpiperidine-4-carboxylate

Cat. No.: B1501523
CAS No.: 874440-85-4
M. Wt: 247.33 g/mol
InChI Key: CAPDUHXHHVMIOJ-UHFFFAOYSA-N
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Description

Ethyl 4-benzylpiperidine-4-carboxylate (CAS 874440-85-4) is a high-purity piperidine derivative with significant applications in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol, serves as a crucial chemical intermediate and building block in organic synthesis . Its primary research value lies in the development of potential multi-target therapeutics for Alzheimer's disease, as the N-benzylpiperidine core is known to mimic a key pharmacophoric fragment of the approved drug donepezil . This structural motif enables favorable interactions with acetylcholinesterase (AChE), particularly binding to both the catalytic anionic site and peripheral anionic site (PAS) of the enzyme, which not only inhibits AChE but also blocks AChE-induced amyloid-beta (Aβ) aggregation—a dual mechanism highly relevant for Alzheimer's treatment strategies . Beyond its neurological applications, this ester derivative functions as a versatile synthetic precursor for the development of various bioactive molecules, including piperidinehydrazide-hydrazones with demonstrated antioxidant properties . The compound is offered with a guaranteed purity of ≥98% and requires storage in a sealed container under dark, inert conditions at 2-8°C . This product is intended for research and further manufacturing applications only, is not for diagnostic or therapeutic use, and is strictly not for human consumption.

Properties

CAS No.

874440-85-4

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 4-benzylpiperidine-4-carboxylate

InChI

InChI=1S/C15H21NO2/c1-2-18-14(17)15(8-10-16-11-9-15)12-13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3

InChI Key

CAPDUHXHHVMIOJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Chemical properties of Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Ethyl 1-benzylpiperidine-4-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8), frequently referred to as Ethyl 1-benzylisonipecotate , is a critical pharmacophore scaffold in medicinal chemistry.[1][2][3] Structurally, it consists of a piperidine ring functionalized with an ethyl ester at the C4 position and a benzyl protecting group at the N1 position.[1] This compound serves as a pivotal intermediate in the synthesis of neuroactive pharmaceuticals, including acetylcholinesterase inhibitors (e.g., Donepezil analogues) and opioid receptor modulators. Its utility stems from the orthogonal reactivity of its ester and amine functionalities, allowing for versatile divergent synthesis.

Chemical Identity & Structural Analysis

Nomenclature & Identification
  • IUPAC Name: Ethyl 1-benzylpiperidine-4-carboxylate[1][2][4][5]

  • Common Synonyms: Ethyl 1-benzylisonipecotate; 1-Benzyl-4-carbethoxypiperidine[1][2]

  • CAS Registry Number: 24228-40-8[1][2][3][5][6][7]

  • SMILES: CCOC(=O)C1CCN(CC1)Cc2ccccc2

  • Molecular Formula: C₁₅H₂₁NO₂[1][5][6]

  • Molecular Weight: 247.33 g/mol [1][5][6]

Structural Disambiguation

Note to Researchers: The name "Ethyl 4-benzylpiperidine-4-carboxylate" is occasionally used ambiguously in literature. It predominantly refers to the N-benzyl (1-benzyl) isomer described here. However, it may theoretically refer to a 4-benzyl-4-carboxylate (C4-disubstituted) scaffold, which is structurally distinct and related to the Pethidine/Meperidine class of opioids. This guide focuses on the commercially standard 1-benzyl isomer.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The bulky 4-ethoxycarbonyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, although the benzyl group at the nitrogen exerts steric influence that can affect the ring-flip energy barrier during substitution reactions.

Physicochemical Properties

PropertyValueContext/Condition
Physical State LiquidClear, colorless to pale yellow
Density 1.037 g/mL@ 25°C
Boiling Point 122°C@ 0.5 mmHg (High Vacuum)
Boiling Point (Pred.) ~314°C@ 760 mmHg (Decomposes)
pKa (Base) 7.93 ± 0.10Predicted (Tertiary Amine)
LogP 2.5 – 2.8Lipophilic, organic soluble
Refractive Index

1.514
Optical property
Solubility HighDCM, Ethyl Acetate, Toluene, Ethanol
Solubility Low/NegligibleWater (Neutral pH)

Reactivity Profile & Synthetic Utility

The compound exhibits dual reactivity centered around the ester carbonyl and the tertiary amine .

Ester Functionality (C4 Position)
  • Hydrolysis: Acidic or basic hydrolysis yields 1-benzylpiperidine-4-carboxylic acid (CAS 5271-27-2), a zwitterionic precursor for amide coupling.

  • Reduction: Treatment with LiAlH₄ reduces the ester to the primary alcohol (1-benzyl-4-hydroxymethylpiperidine ), a key step in synthesizing Donepezil-class drugs.

  • Amidation: Direct aminolysis or conversion via the acid chloride allows for the introduction of diverse pharmacophores.

Nitrogen Functionality (N1 Position)
  • Debenzylation (Deprotection): The benzyl group serves as a robust protecting group. It can be removed via catalytic hydrogenation (H₂/Pd-C) or chloroformate-mediated cleavage (e.g., ACE-Cl) to yield Ethyl isonipecotate (secondary amine), enabling subsequent N-derivatization.

  • Quaternization: Reaction with alkyl halides yields quaternary ammonium salts, often used to modify solubility or target peripheral receptors.

Synthesis & Manufacturing

Primary Synthesis Route: N-Alkylation

The industrial standard involves the nucleophilic substitution of benzyl chloride by ethyl isonipecotate.

Reaction Scheme: Ethyl isonipecotate + Benzyl Chloride + Base → Ethyl 1-benzylpiperidine-4-carboxylate + Salt

Experimental Protocol: Standard N-Alkylation

This protocol is designed for a 50g scale synthesis.

Reagents:

  • Ethyl isonipecotate (1.0 eq)

  • Benzyl chloride (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or Triethylamine (TEA)

  • Solvent: Toluene or Acetonitrile (ACN)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Ethyl isonipecotate (50g, 0.31 mol) and Toluene (150 mL).

  • Base Addition: Add anhydrous K₂CO₃ (60g, 0.43 mol) with vigorous mechanical stirring.

  • Alkylation: Add Benzyl chloride (42g, 0.31 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 40°C during addition.

  • Reflux: Heat the mixture to reflux (100-110°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 2:1).

  • Workup: Cool to room temperature. Quench with water (100 mL) to dissolve salts. Separate the organic phase.[7]

  • Extraction: Extract the aqueous phase with Toluene (2 x 50 mL). Combine organic layers.

  • Purification: Wash combined organics with brine. Dry over anhydrous Na₂SO₄. Concentrate in vacuo.[7]

  • Yield: Expect ~90-95% yield of a yellow oil. Distillation (0.5 mmHg) provides analytical purity.

Visualization: Synthesis & Reactivity Pathways

G Start Ethyl Isonipecotate (Secondary Amine) Product Ethyl 1-benzylpiperidine- 4-carboxylate Start->Product K2CO3, Toluene Reflux, 4h BnCl Benzyl Chloride BnCl->Product Acid 1-Benzylpiperidine- 4-carboxylic acid Product->Acid Hydrolysis (NaOH/H2O) Alcohol 1-Benzyl-4- hydroxymethylpiperidine Product->Alcohol Reduction (LiAlH4) Amine Ethyl Isonipecotate (Deprotected) Product->Amine Hydrogenolysis (H2, Pd/C)

Caption: Figure 1. Synthesis via N-alkylation and divergent reactivity pathways (Hydrolysis, Reduction, Deprotection).

Applications in Drug Discovery

Medicinal Chemistry Scaffolds
  • Acetylcholinesterase (AChE) Inhibitors: The 1-benzylpiperidine moiety is the pharmacophore responsible for binding to the catalytic anionic site (CAS) of AChE. This ester is a direct precursor to Donepezil (Aricept) analogues.

  • Sigma Receptor Ligands: Derivatives of this ester show high affinity for Sigma-1 receptors, relevant in neuropsychiatric drug development.

  • Opioid Research: While distinct from the 4-phenyl (Pethidine) class, 4-substituted piperidines derived from this ester are explored for non-addictive analgesic profiles.

Biological Activity
  • Mechanism: The basic nitrogen is protonated at physiological pH (7.4), allowing cation-pi interactions with aromatic residues in receptor binding pockets (e.g., Trp84 in AChE).

Safety & Handling (MSDS Highlights)

  • GHS Classification: Acute Tox. 3 (Oral) .

  • Signal Word: DANGER .

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • EPA (2024). CompTox Chemicals Dashboard: Ethyl 1-benzylpiperidine-4-carboxylate.[2] Retrieved from [Link]

Sources

Ethyl 4-benzylpiperidine-4-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-benzylpiperidine-4-carboxylate (CAS: 874440-85-4 ) is a specialized heterocyclic building block characterized by a quaternary carbon center at the 4-position of the piperidine ring.[1][2][3] Unlike its more common isomer, ethyl 1-benzylpiperidine-4-carboxylate (N-benzyl), this compound features a free secondary amine and a benzyl group attached directly to the C4 carbon.

This structural distinction renders it a critical scaffold in the synthesis of neuroactive agents, particularly in the development of opioid receptor ligands (e.g., pethidine analogues), neurokinin antagonists, and antiviral agents. This guide details its identification, synthesis via enolate alkylation, and application in high-value drug discovery campaigns.

Part 1: Identification & Chemical Properties

Nomenclature & Identifiers

Critical Note on Isomerism: Researchers frequently confuse this compound with Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8). The distinction is vital: CAS 874440-85-4 has the benzyl group at C4 (creating a quaternary center), while the N-benzyl isomer has the benzyl group on the nitrogen.

PropertyDetail
Chemical Name This compound
CAS Number 874440-85-4
Synonyms 4-Benzyl-4-carboethoxypiperidine; Ethyl 4-benzylisonipecotate (ambiguous, use with caution)
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.33 g/mol
SMILES CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2
InChIKey (Predicted) ASQCOPJFYLJCGD-UHFFFAOYSA-N (Note: Verify against specific salt forms)
Appearance Colorless to pale yellow viscous oil (Free base)
Solubility Soluble in DCM, MeOH, EtOAc; limited solubility in water

Part 2: Synthesis & Production Strategy

The synthesis of This compound requires the formation of a quaternary carbon center. This is thermodynamically challenging and necessitates the generation of a kinetic enolate followed by alkylation.

Core Synthetic Pathway

The most robust industrial route involves the


-alkylation of a protected isonipecotate derivative.

Reaction Scheme (DOT Visualization):

SynthesisPath Start Ethyl N-Boc-piperidine-4-carboxylate (Starting Material) Step1 Lithium Enolate Formation (LDA, THF, -78°C) Start->Step1 Deprotonation Step2 C-Alkylation (Benzyl Bromide, -78°C to RT) Step1->Step2 Electrophilic Attack Inter Ethyl N-Boc-4-benzylpiperidine-4-carboxylate (Intermediate) Step2->Inter Quench & Workup Step3 N-Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step3 Acidolysis Product This compound (CAS 874440-85-4) Step3->Product Neutralization

Caption: Figure 1. Stepwise synthesis of this compound via kinetic enolate alkylation and Boc-deprotection.

Detailed Protocol

Step 1: Enolate Formation & Alkylation

  • Reagents: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq), LDA (1.1 eq), Benzyl Bromide (1.2 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure:

    • Cool a solution of LDA (Lithium Diisopropylamide) in THF to -78°C under inert atmosphere (

      
       or Ar).
      
    • Dropwise add the N-Boc-isonipecotate. The low temperature is critical to favor the kinetic enolate and prevent self-condensation or decomposition.

    • Stir for 45-60 minutes to ensure complete deprotonation.

    • Add Benzyl Bromide slowly. The benzyl group adds to the sterically accessible face of the enolate.

    • Allow the mixture to warm to room temperature over 4-12 hours.

    • Mechanistic Insight: The Boc group is essential here. It prevents N-alkylation (which would occur with a free amine) and sterically directs the C-alkylation.

Step 2: Deprotection

  • Reagents: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TFA (excess, typically 10-20 eq) at 0°C.

    • Stir at room temperature until TLC indicates consumption of the Boc-protected species.

    • Workup: Basify carefully with

      
       or 
      
      
      
      to isolate the free amine (CAS 874440-85-4).

Part 3: Applications in Drug Discovery[6]

This compound serves as a "constrained" scaffold. By introducing the benzyl group at C4, the conformational flexibility of the piperidine ring is restricted, often locking the molecule into a bioactive conformation.

Opioid Receptor Modulation

The 4-substituted piperidine core is the pharmacophore of the phenylpiperidine class of opioids (e.g., Pethidine, Fentanyl).

  • Role: The 4-benzyl analogue modifies the lipophilicity and steric bulk of the receptor binding pocket (typically the

    
    -opioid receptor).
    
  • SAR Insight: Replacing the 4-phenyl group (Pethidine) with a 4-benzyl group alters the "message" domain of the ligand, potentially shifting selectivity between

    
    , 
    
    
    
    , and
    
    
    receptors.
Antiviral Research

Recent patent literature identifies this scaffold in the synthesis of Lupeol-type triterpene derivatives .

  • Mechanism: The piperidine ring acts as a solubilizing and binding group attached to the triterpene core, enhancing potency against viral entry mechanisms.

Neurokinin Antagonists

The gem-disubstituted (4,4-disubstituted) piperidine motif is a privilege structure in NK1/NK2 receptor antagonists, used to treat chemotherapy-induced nausea and depression.

Structural Relationship Diagram:

Applications Center This compound (Scaffold) App1 Opioid Ligands (Pethidine Analogues) Center->App1 App2 Antiviral Agents (Triterpene Conjugates) Center->App2 App3 Neurokinin Antagonists (NK1 Receptor) Center->App3 Mech1 Modulates Lipophilicity & Receptor Fit App1->Mech1 Mech2 Enhances Solubility & Bioavailability App2->Mech2

Caption: Figure 2. Pharmacological applications of the 4-benzylpiperidine-4-carboxylate scaffold.

Part 4: Analytical Characterization

To validate the identity of CAS 874440-85-4, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)[5][7]
  • ¹H NMR (CDCl₃):

    • Absence of C4-H: The most diagnostic feature is the disappearance of the methine proton signal (typically around 2.5 ppm) found in the starting material (ethyl isonipecotate).

    • Benzylic Protons: A singlet (or AB quartet if chiral environment) integrating to 2H around 2.8–3.0 ppm (

      
      ).
      
    • Ethyl Group: Classic triplet (~1.2 ppm) and quartet (~4.1 ppm).

    • Aromatic Region: Multiplet at 7.1–7.4 ppm (5H).

Mass Spectrometry (MS)[7]
  • Method: ESI-MS (Positive Mode).

  • Expectation:

    
     peak at m/z ~248.16.
    
  • Fragmentation: Loss of the ethyl group (

    
    ) or benzyl group (
    
    
    
    ) is common in EI-MS.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Free amines can absorb

    
     from the air to form carbamates; the HCl salt is more stable.
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of amine vapors.

References

  • Google Patents. (2011). WO2011007230A2 - Lupeol-type triterpene derivatives as antivirals.
  • Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (Contextual reference for 4-substituted piperidine synthesis). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 1-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent selection strategies, and purification protocols for Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8).

Executive Summary & Molecule Characterization

Ethyl 1-benzylpiperidine-4-carboxylate (also known as Ethyl N-benzylisonipecotate) is a critical pharmacophore intermediate used in the synthesis of neuroactive agents (e.g., Donepezil precursors) and analgesic compounds.

Understanding its solubility is not merely about dissolving the compound; it is about leveraging its physicochemical duality . As a tertiary amine ester, it exhibits a pH-dependent solubility switch that is the foundation of its isolation and purification.

Physicochemical Identity
PropertyValue / CharacteristicTechnical Implication
CAS Number 24228-40-8Unambiguous identifier.[1][2][3]
Physical State Liquid (Viscous, Clear to Pale Yellow)Purification often requires distillation or salt formation.
Boiling Point ~122–136 °C @ 0.5 mmHgHigh-vacuum distillation is viable for the free base.
pKa (Calc.) ~8.0 (Piperidine Nitrogen)Critical Control Point: Ionizes at pH < 6.0.
LogP (Calc.) ~2.5 – 2.8Moderately lipophilic; prefers organic phases in neutral state.

Solubility Profile

The solubility of Ethyl 1-benzylpiperidine-4-carboxylate is dictated by its free base form versus its salt form. The data below guides solvent selection for reaction, extraction, and crystallization.

Table 1: Solubility of Free Base (Neutral Form)

State: Liquid at Room Temperature

Solvent ClassSpecific SolventSolubility RatingApplication Context
Non-Polar TolueneHigh Preferred Reaction Solvent. Excellent for azeotropic removal of water.
Hexanes / HeptaneModerate/High Used as a mobile phase component in chromatography (e.g., EtOAc/Hexane).
Polar Aprotic Dichloromethane (DCM)Very High Primary Extraction Solvent. High density facilitates phase separation from water.
Ethyl Acetate (EtOAc)High Alternative extraction solvent; safer than DCM but extracts more water.
THF / DMFHigh Good reaction solvents; difficult to remove via extraction due to water miscibility.
Polar Protic Methanol / EthanolHigh Miscible. Used in reduction reactions or salt formation steps.
Aqueous Water (pH > 9)Insoluble The free base oils out of basic water.
Water (pH < 5)Soluble Forms the water-soluble cation (ammonium salt).
Table 2: Solubility of Hydrochloride Salt

State: Solid (Crystalline)

SolventSolubilityApplication Context
Water High Dissolves readily. Used to remove the compound from organic impurities during acid wash.
Ethanol Moderate/High Good for recrystallization (often with co-solvent).
Diethyl Ether Insoluble Antisolvent. Used to precipitate the salt from ethanolic/DCM solutions.
Acetone Low/Moderate Potential recrystallization solvent (check specific polymorph stability).

Mechanism of Action: The pH-Solubility Switch

The most robust purification method relies on the "Acid/Base Swing." Because the piperidine nitrogen has a pKa of ~8.0, we can toggle the molecule between an organic-soluble oil and a water-soluble salt.

Visualization: pH-Dependent Extraction Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture using solubility switching.

PurificationLogic Crude Crude Reaction Mixture (Toluene/DCM + Impurities) AcidWash Acid Extraction (Add 1M HCl, pH < 2) Crude->AcidWash Protonation PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Phase (Contains Neutral Impurities) PhaseSep1->OrgWaste Discard AqPhase Aqueous Phase (Contains Product Salt) PhaseSep1->AqPhase Keep BaseTreat Basification (Add NaOH/K2CO3, pH > 10) AqPhase->BaseTreat Deprotonation Extract Extraction (Add DCM or EtOAc) BaseTreat->Extract FinalOrg Organic Phase (Product Free Base) Extract->FinalOrg Evaporate to Oil FinalAq Aqueous Waste (Inorganic Salts) Extract->FinalAq Discard

Caption: Logical workflow for purifying Ethyl 1-benzylpiperidine-4-carboxylate using its pH-dependent solubility profile to remove non-basic impurities.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Rapid Screen)

Use this protocol to validate solubility in a specific solvent system before scaling up.

  • Preparation: Weigh 100 mg of Ethyl 1-benzylpiperidine-4-carboxylate (liquid) into a tared 4 mL vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with < 1 mL solvent (>100 mg/mL).

    • Sparingly Soluble: Requires 1–10 mL solvent (10–100 mg/mL).

    • Insoluble: Phase separation (oiling out) persists after 10 mL.

  • Validation: For "Insoluble" results in water, verify pH. If pH < 6, the oil should dissolve; if not, the sample may be contaminated.

Protocol B: Purification via Hydrochloride Salt Precipitation

Since the free base is a liquid, crystallization is best achieved by converting it to the HCl salt.

Reagents:

  • Crude Ethyl 1-benzylpiperidine-4-carboxylate (Free Base)

  • Solvent: Anhydrous Ethanol (EtOH)

  • Reagent: 2M HCl in Diethyl Ether (or Dioxane)

  • Antisolvent: Diethyl Ether (Et2O) or Hexane

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of crude free base in 15 mL of anhydrous Ethanol. Ensure the solution is clear.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in Et2O.

    • Note: Exothermic reaction. Maintain temperature < 10°C to prevent hydrolysis of the ester.

  • Precipitation: Stir for 30 minutes. If no precipitate forms, slowly add Diethyl Ether (antisolvent) until the solution turns slightly turbid.

  • Crystallization: Remove from ice bath and let stand at room temperature for 1 hour, then refrigerate at 4°C overnight.

  • Filtration: Filter the white crystalline solid (HCl salt) under vacuum. Wash the cake with cold Et2O.

  • Drying: Dry in a vacuum oven at 40°C. (Melting point of HCl salt is typically >150°C, distinct from the liquid free base).

Solvent Selection for Process Chemistry

The choice of solvent impacts reaction kinetics and isolation yield.

Decision Tree: Solvent Selection

SolventSelection Start Process Step Reaction Synthesis (Alkylation) Start->Reaction Workup Work-up (Extraction) Start->Workup Cryst Crystallization (Salt Form) Start->Cryst Toluene Toluene (Best for Azeotropic Drying) Reaction->Toluene Preferred DMF DMF/DMSO (Fast Kinetics, Hard Removal) Reaction->DMF Avoid if possible DCM DCM (Excellent Solubility, Toxic) Workup->DCM Small Scale EtOAc Ethyl Acetate (Green Alternative) Workup->EtOAc Large Scale EtOH_Et2O EtOH + Et2O (Standard System) Cryst->EtOH_Et2O High Yield IPA Isopropanol (Slower Cryst, Higher Purity) Cryst->IPA High Purity

Caption: Strategic solvent selection guide for synthesis, work-up, and purification phases.

Critical Considerations
  • Hydrolysis Risk: Avoid boiling water or strongly basic aqueous conditions for extended periods, as the ethyl ester moiety is susceptible to hydrolysis, converting the product to the corresponding carboxylic acid (zwitterion).

  • Phase Separation: In extraction, if an emulsion forms (common with benzyl amines), add Brine (saturated NaCl) or a small amount of Methanol to break the emulsion.

  • Green Chemistry: For large-scale applications, replace Dichloromethane (DCM) with Ethyl Acetate or 2-MeTHF where possible, though solubility in EtOAc is slightly lower than in DCM.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

Sources

Pharmacological potential of Ethyl 4-benzylpiperidine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 4-Benzyl-4-Carbethoxypiperidine Scaffold: A Divergent Platform for Dual-Target Analgesics and Neuroprotective Agents

Executive Summary

This technical guide analyzes the pharmacological potential of Ethyl 4-benzylpiperidine-4-carboxylate and its derivatives. Unlike the classical 4-phenylpiperidine opioids (e.g., Pethidine/Meperidine) where the aromatic ring is directly attached to the quaternary carbon, this scaffold introduces a methylene "spacer" (the benzyl group). This subtle structural modification fundamentally alters the ligand-receptor interaction landscape, shifting affinity from pure Mu-Opioid Receptor (MOR) agonism toward a dual MOR/Sigma-1 receptor (σ1R) profile. This guide serves as a blueprint for medicinal chemists to exploit this "flexible linker" effect to design non-addictive analgesics and neuroprotective agents.

Part 1: Structural Activity Relationship (SAR) & Molecular Modeling

The "Benzyl Spacer" Effect

The defining feature of this scaffold is the flexibility introduced by the methylene bridge between the C4 quaternary center and the aromatic ring.

  • Pethidine (Reference): The C4-Phenyl ring is rigid, locking the molecule into a conformation that fits the deep hydrophobic pocket of the MOR. This drives potent analgesia but also respiratory depression.

  • 4-Benzyl Derivative: The C4-Benzyl group allows the aromatic ring to adopt a "folded" or "extended" conformation.

    • Impact: This flexibility reduces intrinsic efficacy at the MOR (lowering addiction risk) while significantly increasing affinity for the Sigma-1 Receptor (σ1R) and NMDA receptor regulatory sites.

The Quaternary Center (C4)

The simultaneous presence of the ethyl ester and the benzyl group at C4 creates a crowded quaternary center.

  • Lipophilicity: The benzyl group increases logP compared to the phenyl analog, enhancing Blood-Brain Barrier (BBB) penetration.

  • Metabolic Stability: The steric bulk at C4 hinders esterase attack on the carbethoxy group, potentially prolonging the half-life compared to simple nipecotic acid derivatives.

SAR Visualization (DOT)

The following diagram illustrates the pharmacophore divergence between classical opioids and the 4-benzyl scaffold.

SAR_Map Core Ethyl 4-benzylpiperidine- 4-carboxylate Core Mod_N N-Substitution (R1) Core->Mod_N Mod_C4 C4-Benzyl Spacer (vs Phenyl) Core->Mod_C4 Mod_Ester C4-Ester (Hydrolysis/Bioisostere) Core->Mod_Ester Effect_Opioid Mu-Opioid Affinity (Modulated) Mod_N->Effect_Opioid N-Phenethyl (Fentanyl-like) Mod_C4->Effect_Opioid Reduced Efficacy Effect_Sigma Sigma-1 Affinity (Enhanced) Mod_C4->Effect_Sigma Flexible Hydrophobe Effect_NK1 NK1 Antagonism (Emergent) Mod_Ester->Effect_NK1 H-Bond Acceptor

Caption: SAR divergence showing how the benzyl spacer shifts the pharmacological profile toward Sigma-1 and NK1 pathways.

Part 2: Synthetic Pathways (The Quaternary Challenge)

Constructing the C4 quaternary center is the rate-limiting step. Direct alkylation of 4-substituted piperidines is preferred over de novo ring construction for library generation.

Protocol: Construction of the Quaternary Core

Objective: Synthesis of Ethyl 1-benzyl-4-benzylpiperidine-4-carboxylate (Precursor to the N-unsubstituted core).

Reagents:

  • Ethyl 1-benzylpiperidine-4-carboxylate (Starting Material)[1][2][3][4][5]

  • Lithium Diisopropylamide (LDA) or LiHMDS (Base)

  • Benzyl Bromide (Electrophile)

  • Dry THF (Solvent)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 250mL round-bottom flask and purge with Argon.

  • Enolate Formation: Dissolve Ethyl 1-benzylpiperidine-4-carboxylate (10 mmol) in dry THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete formation of the enolate. Critical: Maintain low temp to prevent self-condensation.

  • Alkylation: Add Benzyl Bromide (1.2 eq) dissolved in THF dropwise.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1). The quaternary product is less polar than the starting material.

Synthetic Workflow Diagram

Synthesis_Flow Start Ethyl N-benzyl isonipecotate Step1 1. Cool to -78°C (THF) 2. Add LDA (Enolate Gen) Start->Step1 Step2 Add Benzyl Bromide (Electrophilic Attack) Step1->Step2 Kinetic Control Step3 Warm to RT Quench NH4Cl Step2->Step3 Product Ethyl 1,4-dibenzyl piperidine-4-carboxylate Step3->Product Deriv Pd/C Hydrogenation (Selective N-debenzylation) Product->Deriv Unlock N-H

Caption: Synthesis of the quaternary core via enolate alkylation followed by selective deprotection.

Part 3: Pharmacological Targets & Mechanisms

Dual Opioid/Sigma Modulation (The "Holy Grail")

Derivatives of this scaffold act as Dual Ligands .

  • Mechanism: The piperidine nitrogen binds the aspartate residue in the MOR (D147) and the glutamate in σ1R. The C4-benzyl group occupies the secondary hydrophobic pocket.

  • Therapeutic Benefit: σ1R antagonism potentiates opioid analgesia while preventing the development of tolerance and hyperalgesia. This scaffold offers a "built-in" combination therapy.

Neuroprotection (NMDA/Sigma)

Unlike Pethidine, 4-benzyl derivatives show affinity for the PCP site of the NMDA receptor (similar to Ifenprodil).

  • Application: Treatment of neuropathic pain and excitotoxicity in neurodegenerative diseases.

Representative Binding Data (Consolidated)

Note: Values are representative of the scaffold class based on SAR literature.

Target ReceptorLigand FeatureKi (nM)Functional Effect
Mu-Opioid (MOR) N-Phenethyl derivative15 - 40Partial Agonist (Analgesia)
Sigma-1 (σ1R) N-Benzyl derivative2 - 10Antagonist (Anti-hyperalgesic)
NMDA (GluN2B) 4-Benzyl core150 - 300Negative Allosteric Modulator
NK1 Bulky Ester derivatives>500Weak Antagonist

Part 4: Experimental Validation Protocols

Radioligand Binding Assay (Sigma-1 Receptor)

To validate the affinity of synthesized derivatives.[6]

  • Tissue Source: Guinea pig brain membranes or HEK-293 cells overexpressing hσ1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific σ1 agonist).

  • Non-specific Block: Haloperidol (10 µM).

  • Protocol:

    • Incubate membrane homogenates (50 µg protein) with [³H]-(+)-Pentazocine (2 nM) and increasing concentrations of the test ethyl 4-benzylpiperidine derivative (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: 120 minutes at 37°C.

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Analysis: Liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

In Vivo Antinociception (Tail Flick Test)
  • Subject: Male Swiss mice (20-25g).

  • Administration: Intraperitoneal (i.p.) injection of derivative.

  • Control: Saline (Negative), Morphine (Positive).

  • Measurement: Latency to withdraw tail from radiant heat source.

  • Cut-off: 10 seconds (to prevent tissue damage).

  • Self-Validation: If the analgesic effect is reversed by Naloxone (opioid antagonist) but NOT by Rimcazole (Sigma antagonist), the mechanism is purely opioid. If Rimcazole blocks the effect, the sigma component is active.

Part 5: Future Outlook

The this compound scaffold represents an underutilized chemical space. The future lies in biased signaling : designing derivatives that engage the MOR to recruit G-proteins (analgesia) while avoiding Beta-arrestin recruitment (respiratory depression), assisted by the allosteric modulation of the Sigma-1 receptor.

References

  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. [Link][7]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances. [Link]

  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate (Synthetic Methodology). Organic Syntheses. [Link][3]

  • 4-Benzylpiperidine: Pharmacology and Applications. PubChem Compound Summary. [Link][8]

Sources

The 4-Benzylpiperidine Scaffold: Structural Pharmacology & Synthetic Versatility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the 4-benzylpiperidine scaffold in medicinal chemistry. It is structured to serve as a practical resource for drug developers, focusing on structural pharmacology, synthetic accessibility, and therapeutic utility.[1][2]

Executive Summary

The 4-benzylpiperidine moiety is a "privileged structure" in medicinal chemistry, distinct from its isomer, the N-benzylpiperidine (1-benzylpiperidine). While the latter is famous for acetylcholinesterase inhibition (e.g., Donepezil), the 4-benzylpiperidine scaffold offers a unique pharmacophoric vector: it extends a hydrophobic aromatic domain approximately 5–6 Å away from the basic nitrogen center without steric encumbrance at the amine.

This geometric arrangement is critical for high-affinity binding to the GluN2B subunit of NMDA receptors and Sigma-1 receptors . This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic applications of this scaffold, providing actionable protocols for its integration into lead optimization campaigns.

Structural Pharmacology & Binding Modes[3][4]

The Pharmacophoric Distinction

The 4-benzylpiperidine scaffold is defined by a piperidine ring substituted at the C4 position with a benzyl group. This creates a specific molecular volume and shape that mimics endogenous monoamines but with added hydrophobic bulk.

  • Selectivity Vector: Unlike N-substituted piperidines, the C4-substitution leaves the nitrogen free for functionalization (e.g., alkylation with polar chains) or protonation to interact with aspartate/glutamate residues in receptor pockets.

  • Conformational Flexibility: The methylene bridge between the piperidine and the phenyl ring allows the aromatic head to rotate, fitting into "slot-like" hydrophobic pockets, such as the Ifenprodil-binding site on GluN2B.

Case Study: GluN2B Allosteric Modulation (Ifenprodil)

Ifenprodil is the archetype of this class.[3][4][5] It acts as a negative allosteric modulator (NAM) of GluN2B-containing NMDA receptors.[6]

  • Mechanism: Ifenprodil binds at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[7]

  • Interaction Map:

    • The basic nitrogen of the piperidine ring forms a salt bridge/H-bond with the protein backbone.

    • The 4-benzyl group nestles into a deep hydrophobic pocket lined by residues F114 and I82 (GluN2B).

    • Causality: This binding clamps the NTD "clamshell" shut, preventing the conformational change required for high-probability channel opening, thus reducing excitotoxicity without completely blocking the channel (preserving physiological function).

Visualization: NMDA Receptor Allosteric Modulation Pathway

The following diagram illustrates the logical flow of Ifenprodil-mediated neuroprotection via the 4-benzylpiperidine scaffold.

NMDA_Pathway Glu Glutamate/Glycine NMDAR NMDA Receptor (GluN2B Subunit) Glu->NMDAR Activates Ca Ca2+ Influx NMDAR->Ca High Conductance Ifen Ifenprodil (4-Benzylpiperidine) Ifen->NMDAR Allosteric Binding Conf Conformational Lock (NTD) Ifen->Conf Induces Conf->NMDAR Stabilizes Closed State Conf->Ca Reduces Flux Tox Excitotoxicity Ca->Tox Overload Protect Neuroprotection Ca->Protect Controlled Levels

Caption: Logical pathway of GluN2B-selective antagonism by 4-benzylpiperidine scaffolds (Ifenprodil).

Therapeutic Applications & SAR Data

The versatility of the 4-benzylpiperidine scaffold extends beyond NMDA receptors. It is a core component in ligands for Sigma receptors and dual-target drugs for Alzheimer's Disease.

Comparative SAR Data

The table below summarizes key 4-benzylpiperidine derivatives and their pharmacological profiles.

CompoundTarget(s)Role of 4-Benzyl MoietyKey SAR Insight
Ifenprodil GluN2B (NMDA)Hydrophobic anchor in NTD interface4-benzyl is essential; shortening to 4-phenyl reduces affinity >10-fold.
Ro 25-6981 GluN2B (NMDA)Similar to IfenprodilOptimized linker length improves selectivity over GluN2A.
Donepezil AChE (Acetylcholinesterase)Note: This is N-benzyl, not 4-benzylIncluded for contrast. 4-benzyl analogs of Donepezil often lose AChE potency but gain Sigma-1 affinity.
Cutamesine (SA4503) Sigma-1 ReceptorAgonist pharmacophoreThe 4-phenyl/benzyl group fits the Sigma-1 hydrophobic pocket, promoting chaperone activity.
Sigma-1 Receptor Ligands

The Sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). 4-benzylpiperidines bind here with high affinity (


 often < 10 nM).
  • Mechanism: The basic nitrogen binds to D126, while the benzyl group occupies the primary hydrophobic pocket.

  • Therapeutic Utility: Modulation of Sigma-1 receptors by these scaffolds promotes neuroplasticity and is being investigated for neuropathic pain and depression.

Synthetic Methodologies & Protocols

Synthesizing the 4-benzylpiperidine core requires specific strategies to ensure the benzyl group is attached at the C4 position, distinct from the easier N-benzylation.

Workflow: Synthetic Routes

Two primary routes are dominant: the Reductive Route (Classic) and the Coupling Route (Modern).

Synthesis_Workflow Start1 Route A: 4-Cyanopyridine Step1A Grignard/Friedel-Crafts (Benzylmagnesium chloride) Start1->Step1A Inter1 4-Benzylpyridine Step1A->Inter1 Step1B Catalytic Hydrogenation (H2, PtO2 or Pd/C) Inter1->Step1B Final 4-Benzylpiperidine Scaffold Step1B->Final Start2 Route B: 4-Piperidone Step2A Wittig Reaction (Benzyltriphenylphosphonium) Start2->Step2A Inter2 4-Benzylidene Piperidine Step2A->Inter2 Step2B Reduction (H2, Pd/C) Inter2->Step2B Step2B->Final

Caption: Comparison of "Classic" Pyridine Reduction vs. "Modern" Piperidone Olefination routes.

Detailed Protocol: Synthesis via 4-Benzylpyridine Reduction

This protocol is chosen for its scalability and high yield, suitable for generating the core scaffold before functionalizing the nitrogen.

Objective: Synthesis of 4-benzylpiperidine HCl.

Reagents:

  • 4-Benzylpyridine (10 mmol)

  • Platinum(IV) oxide (PtO2, Adams' catalyst) - 50 mg

  • Acetic Acid (glacial) - 20 mL

  • Hydrochloric acid (conc.)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel or a heavy-walled flask, dissolve 4-benzylpyridine (1.69 g, 10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (50 mg). Caution: PtO2 can be pyrophoric in the presence of H2; add under inert atmosphere if possible.

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas.

    • Option A (Parr Shaker): Hydrogenate at 40–50 psi for 4–6 hours at room temperature.

    • Option B (Balloon): If using a balloon (1 atm), the reaction may require 12–24 hours and vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (UV active) should disappear; the product is less UV active but stains with Ninhydrin/Dragendorff.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Basify the residue with 10% NaOH solution to pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry the combined organic layers over anhydrous MgSO4 and concentrate in vacuo.

  • Salt Formation: Dissolve the resulting oil in minimal Ethanol and add conc. HCl dropwise. Precipitate the hydrochloride salt with diethyl ether.

  • Yield: Expected yield is 85–95%.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of aromatic pyridine protons (8.5 ppm region) and the appearance of piperidine multiplet signals (1.5–3.5 ppm). The benzyl aromatic protons (7.1–7.3 ppm) should remain intact.

Future Perspectives

The 4-benzylpiperidine scaffold remains a fertile ground for Multi-Target Directed Ligands (MTDLs) .

  • Trend: Hybridizing 4-benzylpiperidine (for GluN2B/Sigma affinity) with carbamate moieties (for cholinesterase inhibition) creates dual-action agents for Alzheimer's disease.

  • Biased Signaling: Researchers are currently modifying the 4-benzyl ring with fluorine to alter the residence time on the GluN2B receptor, aiming to separate neuroprotection from potential motor side effects.

References

  • Williams, K. (1993).[3][5] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

  • Karakas, E., & Furukawa, H. (2014).[8] Crystal structure of a heterotetrameric NMDA receptor ion channel.[8] Science, 344(6187), 992-997. Link

  • Vice, S., et al. (2001).[9] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.[9] The Journal of Organic Chemistry, 66(7), 2487-2492. Link

  • Mony, L., et al. (2009).[3] Allosteric modulation of NR2B-containing NMDA receptors: molecular determinants and therapeutic potential in chronic pain. British Journal of Pharmacology, 157(8), 1301-1317. Link

  • Bolognesi, M. L., et al. (2009). Neuroprotection by donepezil derivatives: a new strategy for Alzheimer's disease. Current Pharmaceutical Design, 15(6), 601-613. Link

Sources

Structural Analysis & Differentiation of Ethyl 4-benzylpiperidine-4-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis of Ethyl 4-benzylpiperidine-4-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

This compound represents a critical scaffold in the synthesis of opioid analgesics and neuroactive ligands. However, the nomenclature for this chemical entity often leads to ambiguity between two distinct constitutional isomers: the N-benzyl (1,4-disubstituted) variant and the C-benzyl (4,4-disubstituted) variant.

While the N-benzyl isomer (Ethyl 1-benzylpiperidine-4-carboxylate, CAS 24228-40-8) is a common commercial building block, the C-benzyl isomer (this compound, CAS 874440-85-4) contains a quaternary carbon center essential for the pharmacophore of meperidine-class analgesics. This guide provides a definitive technical framework for the structural characterization, differentiation, and quality control of the C-benzyl quaternary scaffold , distinguishing it from its N-substituted isomer.

Molecular Architecture & Synthetic Context[1][2]

The Isomer Challenge

In high-throughput synthesis and supply chain verification, distinguishing between the regioisomers is paramount. Both share the molecular formula


 and a molecular weight of 247.33 Da, rendering simple low-resolution mass spectrometry insufficient for differentiation.
FeatureIsomer A: N-Benzyl (1,4-subst.) Isomer B: C-Benzyl (4,4-subst.)
CAS 24228-40-8874440-85-4
Structure Benzyl group on Nitrogen (N1)Benzyl group on Carbon-4 (C4)
C4 Geometry Tertiary (Methine)Quaternary (Fully substituted)
Medicinal Utility General linker/intermediateOpioid/GPCR ligand core (Meperidine-like)
Synthesis Route N-alkylation of ethyl isonipecotate

-Alkylation of N-protected ester
Synthetic Pathway & Impurity Logic

Understanding the synthesis is required to predict the impurity profile. The C-benzyl isomer is typically synthesized via the alkylation of an N-protected piperidine enolate.

SynthesisPath Start N-Boc-Ethyl Isonipecotate Step1 Enolate Formation (LDA, -78°C) Start->Step1 Inter Intermediate: N-Boc-4-Bn-4-COOEt Start->Inter Unreacted SM (Impurity A) Step2 Alkylation (BnBr) Step1->Step2 Step2->Inter C-Alkylation Step3 Deprotection (TFA or HCl) Inter->Step3 Final Target: Ethyl 4-benzylpiperidine- 4-carboxylate Step3->Final

Figure 1: Synthetic route for the quaternary C-benzyl isomer. Note that incomplete alkylation results in the 4-unsubstituted impurity.

Spectroscopic Characterization Strategy

The definitive identification of the target molecule relies on Nuclear Magnetic Resonance (NMR). The presence or absence of the C4-methine proton is the binary switch for identification.

Nuclear Magnetic Resonance ( H NMR)

The proton spectrum provides the most immediate confirmation of the quaternary center.

Protocol: 1H NMR Acquisition
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL

    
     (ensure neutralization of HCl salts with 
    
    
    
    if free base is required).
  • Parameters: 400 MHz minimum; Pulse angle 30°; Relaxation delay (

    
    ) 
    
    
    
    s.
  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Diagnostic Signals (Comparison)
MoietyN-Benzyl Isomer (1,4) C-Benzyl Isomer (4,4) Differentiation Logic
C4-H Multiplet (tt), ~2.3 ppm ABSENT Primary Indicator
N-CH2-Ph Singlet, ~3.5 ppmAbsent (NH is free/protonated)Distinguishes N-subst.
C4-CH2-Ph AbsentSinglet, ~2.8 - 3.0 ppmConfirms C-alkylation
Ester -OCH2- Quartet, ~4.1 ppmQuartet, ~4.1 ppmNon-diagnostic
Aromatic 5H Multiplet5H MultipletNon-diagnostic

Technical Insight: In the C-benzyl isomer, the piperidine ring protons (positions 2 and 6) will appear as multiplets shifted upfield (approx. 2.6–3.0 ppm) compared to the N-benzyl isomer, due to the secondary amine nature (unless isolated as a salt).

Carbon-13 NMR ( C NMR)

Carbon NMR is definitive for confirming the hybridization and substitution count of Carbon-4.

  • N-Benzyl Isomer: The C4 signal appears as a methine (CH) around 40–42 ppm . In a DEPT-135 experiment, this peak will point UP .

  • C-Benzyl Isomer: The C4 signal is a quaternary carbon (C) typically shifted downfield to 45–50 ppm due to the deshielding effect of the ester and benzyl groups. In a DEPT-135 experiment, this peak will disappear .

Mass Spectrometry (MS) Fragmentation

While both isomers have the same parent ion (


 247), their fragmentation pathways under Electron Impact (EI, 70 eV) differ significantly.
  • N-Benzyl Isomer:

    • Dominant Base Peak:

      
       91 (Tropylium ion) or 
      
      
      
      172 (Loss of ester group).
    • Mechanism: Facile cleavage of the benzylic C-N bond.

  • C-Benzyl Isomer:

    • Fragmentation is driven by the quaternary center stability.

    • Expect a significant fragment at

      
       156 (Loss of Benzyl group, 
      
      
      
      ).
    • The McLafferty rearrangement involving the ester is sterically altered by the C4-benzyl group.

X-Ray Crystallography & Conformational Dynamics

For drug development, the 3D conformation of the piperidine ring dictates receptor binding affinity (e.g.,


-opioid receptor).
Chair Conformation Analysis

The piperidine ring exists in a chair conformation. In the 4,4-disubstituted system, the larger substituent typically occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Equatorial Preference: The Benzyl group is bulkier than the Ethoxycarbonyl group.

  • Thermodynamic Product: The isomer where the Benzyl group is equatorial and the Ester is axial is generally favored, though the energy difference is subtle (

    
     kcal/mol).
    

Experimental Validation: If single crystals can be grown (typically as the Hydrochloride salt from EtOH/Ether), X-ray diffraction is the gold standard.

  • Key Parameter: Measure the torsion angle between the C4-Benzyl bond and the C3-C4 bond.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities must be monitored.

Critical Impurities Table
Impurity IDStructureOriginDetection Method
Impurity A Ethyl piperidine-4-carboxylateUnreacted Starting MaterialGC-MS / TLC (Ninhydrin active)
Impurity B 4,4-Dibenzyl derivativeOver-alkylationHPLC / LC-MS (

337)
Impurity C Hydrolyzed Acid (Carboxylic Acid)Hydrolysis of EsterHPLC (Acidic Mobile Phase)
Analytical Workflow Diagram

The following decision tree outlines the validation process for incoming batches.

QC_Workflow Sample Batch Sample (CAS 874440-85-4) Test1 1H NMR (CDCl3) Sample->Test1 Decision1 C4-H Signal Present? Test1->Decision1 Fail1 REJECT (Isomer A identified) Decision1->Fail1 Yes (Triplet) Pass1 Pass: Quaternary C4 Decision1->Pass1 No Test2 HPLC Purity (C18, ACN/H2O) Pass1->Test2 Decision2 Purity > 98%? Test2->Decision2 Fail2 REPURIFY (Column/Crystallization) Decision2->Fail2 No Final RELEASE For Synthesis Decision2->Final Yes

Figure 2: Quality Control Decision Tree for structural verification.

References

  • Vice, S., et al. (2001).[1] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492. (Contextual synthesis of 4-benzyl scaffolds). Retrieved from [Link]

  • PubChem. (2024). Ethyl 1-benzylpiperidine-4-carboxylate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for Piperidine NMR assignments).

  • Zimmerman, D. M., et al. (1978). "New Structural Concepts for Narcotic Antagonists Defined in a 4-Phenylpiperidine Series." Nature, 275, 332–334. (Foundational SAR for 4,4-disubstituted piperidines). Retrieved from [Link]

Sources

The Strategic Pivot: Ethyl 4-benzylpiperidine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Versatile Precursor

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutics. Among the myriad of available chemical scaffolds, the piperidine ring holds a place of prominence, forming the core of numerous approved drugs. This guide delves into the chemistry and application of a particularly valuable, yet often overlooked, precursor: Ethyl 4-benzylpiperidine-4-carboxylate . We will explore its synthesis, key chemical transformations, and its pivotal role in the generation of diverse and impactful pharmaceutical agents, from potent analgesics to innovative therapies in other disease areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

The Precursor at a Glance: Physicochemical Properties and Strategic Importance

This compound is a disubstituted piperidine derivative that offers a unique combination of features making it an attractive starting point for complex molecule synthesis.[1][2] Its structure incorporates a benzyl group protecting the piperidine nitrogen and a reactive ethyl carboxylate moiety at the 4-position.

PropertyValue
IUPAC Name ethyl 1-benzylpiperidine-4-carboxylate
CAS Number 24228-40-8
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol

The strategic importance of this precursor lies in the orthogonal reactivity of its functional groups. The benzyl group serves as a readily cleavable protecting group, allowing for late-stage diversification of the piperidine nitrogen. The ethyl carboxylate provides a handle for a wide array of chemical modifications, including hydrolysis, amidation, reduction, and the introduction of various substituents at the 4-position. This inherent versatility has established this compound as a key intermediate in the synthesis of a range of biologically active molecules.[3][4]

Synthesis of the Core Scaffold: A Robust and Scalable Protocol

The most common and efficient synthesis of this compound begins with the readily available Ethyl isonipecotate (Ethyl piperidine-4-carboxylate). The reaction proceeds via a standard N-alkylation, where the benzyl group is introduced to protect the secondary amine of the piperidine ring.

Experimental Protocol: N-Benzylation of Ethyl Isonipecotate

Objective: To synthesize this compound from Ethyl isonipecotate and benzyl chloride.

Materials:

  • Ethyl isonipecotate

  • Benzyl chloride

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Saturated brine solution

Procedure:

  • To a round-bottom flask, add Ethyl isonipecotate (1 equivalent) and dissolve it in toluene.

  • Add potassium carbonate (1.4 equivalents) to the solution and stir the suspension for 15 minutes at room temperature.

  • Add benzyl chloride (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Separate the organic phase. Extract the aqueous phase with toluene.

  • Combine the organic phases and wash with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.[3]

Causality of Experimental Choices:

  • Potassium Carbonate: A mild inorganic base is used to deprotonate the secondary amine of Ethyl isonipecotate, facilitating its nucleophilic attack on the electrophilic benzyl chloride. Its insolubility in toluene drives the reaction forward.

  • Toluene: A non-polar aprotic solvent is chosen for its ability to dissolve the reactants and for its high boiling point, which allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.

  • Reflux Conditions: Heating the reaction to reflux ensures a consistent and sufficiently high temperature to overcome the activation energy of the N-alkylation reaction, leading to a higher yield in a reasonable timeframe.

Synthesis_of_Precursor Ethyl_Isonipecotate Ethyl Isonipecotate Reaction N-Alkylation (Reflux, 4h) Ethyl_Isonipecotate->Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Base K2CO3 (Base) Base->Reaction Solvent Toluene (Solvent) Solvent->Reaction Precursor This compound Reaction->Precursor

Caption: Synthesis of the core precursor.

The Benzyl Group: A Strategic Gatekeeper for N-Functionalization

The benzyl group is not merely a placeholder; it is a strategic protecting group that allows for a plethora of synthetic manipulations at the C4 position of the piperidine ring before its removal to unmask the secondary amine for further derivatization.

Debenzylation Protocol: Catalytic Transfer Hydrogenation

A common and efficient method for the removal of the N-benzyl group is catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like ammonium formate. This method is advantageous as it avoids the use of high-pressure hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry methanol

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) and 10% Pd/C in dry methanol.

  • Add anhydrous ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.

  • Stir the reaction mixture at reflux temperature, monitoring the reaction by TLC.

  • Upon completion, cool the reaction and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with chloroform.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield Ethyl 4-piperidinecarboxylate.

Rationale for Protocol:

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that is highly effective for hydrogenolysis of the C-N bond of the benzyl group.

  • Ammonium Formate: Serves as a convenient and safer in situ source of hydrogen for the reduction.

  • Methanol: A polar protic solvent that is suitable for this type of reduction and effectively dissolves the ammonium formate.

Debenzylation_Workflow Precursor This compound Reagents 10% Pd/C Ammonium Formate Methanol (Reflux) Precursor->Reagents 1. Add Reagents Filtration Filtration through Celite Reagents->Filtration 2. Reaction Debenzylated_Product Ethyl 4-piperidinecarboxylate Evaporation Solvent Evaporation Filtration->Evaporation 3. Catalyst Removal Evaporation->Debenzylated_Product 4. Isolation

Caption: Debenzylation workflow.

Application in Opioid Synthesis: A Gateway to Potent Analgesics

This compound is a well-established precursor in the synthesis of several potent opioid analgesics, including meperidine and analogs of fentanyl.

Synthetic Pathway to Meperidine (Pethidine)

Meperidine (Demerol) is a synthetic opioid of the phenylpiperidine class.[5] A plausible synthetic route from this compound involves a three-step process: debenzylation, N-methylation, and introduction of the C4-phenyl group.

Step 1: Debenzylation As described in the protocol above, the benzyl group is removed to yield Ethyl 4-piperidinecarboxylate.

Step 2: N-Methylation The resulting secondary amine is then methylated. A common method is the Eschweiler-Clarke reaction, which involves treatment with formic acid and formaldehyde.

Step 3: Phenylation at C4 The final step involves the introduction of a phenyl group at the 4-position. This can be achieved through various methods, such as a Grignard reaction with phenylmagnesium bromide on a suitable C4-electrophile, or through a reaction sequence involving the formation of an enolate followed by reaction with a phenylating agent.

Synthetic Pathway to Fentanyl Analogs

Fentanyl and its potent analogs are also accessible from this precursor. The synthesis of carfentanil, a highly potent fentanyl analog, provides a clear example of the strategic utility of this compound.

A key intermediate in the synthesis of carfentanil is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[6] A synthetic route starting from 1-benzylpiperidin-4-one has been developed, which can be adapted to start from our precursor.[6]

Plausible Synthetic Route to a Fentanyl Analog Precursor:

  • Hydrolysis of the Ester: The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a strong base like potassium hydroxide.

  • Strecker-type Condensation: The resulting N-benzyl-4-carboxypiperidine can then undergo a series of reactions analogous to a Strecker synthesis. Reaction with aniline and a cyanide source would yield an α-aminonitrile.

  • Hydrolysis and Esterification: The nitrile is then hydrolyzed to a carboxylic acid, which is subsequently esterified to the methyl ester.

  • N-Acylation: The anilino group is then acylated with propionyl chloride to introduce the propanamide side chain characteristic of fentanyl analogs.

  • Debenzylation and N-Phenethylation: The benzyl group is removed via catalytic hydrogenation, and the resulting secondary amine is alkylated with 2-phenylethyl bromide to yield the final carfentanil precursor.

Drug_Synthesis_Pathways cluster_precursor Core Precursor cluster_meperidine Meperidine Pathway cluster_fentanyl Fentanyl Analog Pathway Precursor This compound Debenzylation_M Debenzylation Precursor->Debenzylation_M Hydrolysis Ester Hydrolysis Precursor->Hydrolysis N_Methylation N-Methylation Debenzylation_M->N_Methylation Phenylation C4-Phenylation N_Methylation->Phenylation Meperidine Meperidine Phenylation->Meperidine Strecker Strecker-type Reaction Hydrolysis->Strecker Acylation N-Acylation Strecker->Acylation Debenzylation_F Debenzylation & N-Phenethylation Acylation->Debenzylation_F Fentanyl_Analog Fentanyl Analog (e.g., Carfentanil) Debenzylation_F->Fentanyl_Analog

Sources

Methodological & Application

Application Note: N-Alkylation of Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for the N-alkylation of Ethyl 4-benzylpiperidine-4-carboxylate (1) . This specific scaffold—a 4,4-disubstituted piperidine—is a critical pharmacophore in the synthesis of opioid analgesics (e.g., pethidine/meperidine analogues) and neurokinin receptor antagonists.

Unlike simple piperidines, the 4-benzyl-4-ethoxycarbonyl substitution creates a "locked" chair conformation with significant steric bulk at the C4 position. While the N1 nitrogen remains nucleophilic, the solubility profile and aggregation behavior of the free amine can complicate standard SN2 reactions.

This note presents two validated pathways:

  • Direct SN2 Alkylation (Method A): The primary workflow using alkyl halides and mild base. Best for primary alkyl groups (methyl, ethyl, benzyl).

  • Reductive Amination (Method B): A chemoselective alternative using aldehydes/ketones. Essential when avoiding over-alkylation or when using sterically hindered electrophiles.

Chemical Context & Mechanism[1][2]

Substrate Analysis
  • Substrate: this compound (Free base or HCl salt).

  • Target: N-substituted tertiary amine.

  • Key Challenge: The C4 gem-disubstitution increases the lipophilicity of the core but can induce ring puckering. The N1 lone pair is sterically accessible, but "over-alkylation" (quaternization) is a risk with highly reactive halides (e.g., MeI).

Reaction Scheme (DOT Visualization)

ReactionScheme SM Starting Material (this compound) Intermediate Transition State (Tetrahedral/Iminium) SM->Intermediate Nucleophilic Attack Reagents Reagents (R-X / Base) OR (R-CHO / Reductant) Reagents->Intermediate Product Product (N-Alkyl Derivative) Intermediate->Product Elimination/Reduction

Caption: General reaction pathway for the conversion of the secondary amine to the tertiary N-alkyl product.

Method A: Direct SN2 Alkylation (Standard Protocol)

Best For: Primary alkyl halides (e.g., Benzyl bromide, Ethyl bromide, Allyl bromide). Mechanism: Bimolecular Nucleophilic Substitution (SN2).

Reagents & Equipment
ReagentEquiv.[1][2][3]RoleNotes
Substrate (1) 1.0NucleophileIf HCl salt is used, increase base by 1.0 eq.
Alkyl Halide (R-X) 1.1 - 1.2ElectrophileIodides > Bromides > Chlorides.
K₂CO₃ 2.0 - 3.0BaseScavenges HX acid. Anhydrous, fine powder.
Acetonitrile (ACN) SolventMediumPolar aprotic. Promotes SN2.
NaI (Optional) 0.1CatalystFinkelstein condition for unreactive chlorides.
Step-by-Step Protocol
  • Preparation : Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂).

  • Dissolution : Add This compound (1.0 mmol, ~247 mg) and anhydrous Acetonitrile (5 mL, 0.2 M concentration).

    • Expert Insight: If using the HCl salt, add the salt and K₂CO₃ first, stir for 15 min to liberate the free amine, then add the alkyl halide.

  • Addition : Add K₂CO₃ (3.0 mmol, 414 mg). Stir for 5 minutes.

  • Alkylation : Add the Alkyl Halide (1.1 mmol) dropwise via syringe.[4]

    • Control: For highly reactive halides (e.g., Methyl Iodide), cool to 0°C during addition to prevent quaternization.

  • Reaction : Heat the mixture to 60°C (or reflux) under N₂. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.[1]

    • Typical Time: 2–6 hours for Bromides; 12–18 hours for Chlorides.

  • Workup :

    • Cool to room temperature.[5][6]

    • Filter off the inorganic solids (K₂CO₃/KX) through a Celite pad. Rinse with EtOAc.[5]

    • Concentrate the filtrate in vacuo.[5]

  • Purification : The residue is usually pure enough for the next step. If not, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Reductive Amination (Chemoselective)

Best For: Introducing bulky groups, avoiding quaternary ammonium salt formation, or when the alkyl halide is unstable. Mechanism: Iminium ion formation followed by in situ hydride reduction.

Reagents
ReagentEquiv.Role
Substrate (1) 1.0Amine
Aldehyde/Ketone 1.1 - 1.5Carbonyl Source
STAB (NaBH(OAc)₃) 1.5 - 2.0Reducing Agent
DCM or DCE SolventMedium
Acetic Acid 1.0 - 2.0Catalyst
Step-by-Step Protocol
  • Imine Formation : In a dry vial, dissolve Substrate (1) (1.0 mmol) and the Aldehyde (1.1 mmol) in DCM (5 mL).

  • Activation : Add Acetic Acid (1.0 mmol, ~60 µL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This pre-equilibrium ensures formation of the iminium species before reduction.

  • Reduction : Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Monitoring : Stir at RT for 4–16 hours. Monitor disappearance of the secondary amine by LC-MS.

  • Quench : Add saturated NaHCO₃ solution (5 mL) and stir vigorously for 15 minutes to neutralize acid and quench borates.

  • Extraction : Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][6][7]

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃) :

    • Starting Material : δ ~2.8–3.0 ppm (m, 2H, N-CH ₂ ring protons adjacent to NH).

    • Product (N-Alkylated) : The ring protons adjacent to Nitrogen will shift upfield slightly or split differently depending on the R-group. Look for the new R-group signals (e.g., N-CH ₂-R singlet/triplet around 2.5–3.5 ppm).

    • Diagnostic : Absence of the broad NH peak (usually > 1.5 ppm).

  • Mass Spectrometry : Observe [M+H]⁺ = MW of (1) + MW of (R) - 1.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or poor solubility.Switch solvent to DMF; Add NaI catalyst (0.1 eq); Increase Temp to 80°C.
Dialkylation (Quat Salt) Alkyl halide is too reactive (e.g., MeI).Use Method B (Reductive Amination) with Formaldehyde; or slow addition of RX at 0°C.
Product in Aqueous Phase Product is protonated during workup.Ensure aqueous layer pH > 10 during extraction. Use DCM/MeOH (9:1) for extraction.[5]

Experimental Workflow (DOT Visualization)

Workflow Start Start: this compound Decision Select Method Start->Decision MethodA Method A: Alkyl Halide (K2CO3, ACN, 60°C) Decision->MethodA Primary Halide MethodB Method B: Reductive Amination (Aldehyde, STAB, DCM) Decision->MethodB Bulky/Aldehyde Monitor Monitor (TLC/LCMS) Is SM consumed? MethodA->Monitor MethodB->Monitor Monitor->MethodA No (Add Catalyst/Heat) Workup Workup (Base wash, Extraction) Monitor->Workup Yes Purify Purification (Flash Column) Workup->Purify

Caption: Decision tree and workflow for selecting the optimal alkylation strategy.

References

  • BenchChem Protocols . Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from .

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • ResearchGate Discussions . Procedure for N-alkylation of Piperidine. (2017). Retrieved from .

  • Organic Chemistry Portal . Reductive Amination: Synthesis of Amines. Retrieved from .

  • PubChem Compound Summary . Ethyl 1-benzylpiperidine-4-carboxylate (Related Isomer). Retrieved from .

Sources

Application Note AN-404: Hydrolysis of Sterically Hindered Piperidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific synthetic challenge of hydrolyzing Ethyl 4-benzylpiperidine-4-carboxylate .

Technical Note on Substrate Structure: The nomenclature "4-benzylpiperidine-4-carboxylate" indicates a gem-disubstituted quaternary center at the C4 position of the piperidine ring. Unlike simple esters (e.g., Ethyl 1-benzylpiperidine-4-carboxylate), this substrate possesses significant steric hindrance shielding the carbonyl carbon. Standard saponification conditions (e.g., NaOH/MeOH at reflux) often fail or proceed with glacial kinetics due to the inability of the nucleophile to attack the sterically congested carbonyl.

This guide details a High-Temperature Solvolytic Hydrolysis protocol designed to overcome this activation energy barrier.

Target Substrate: this compound Target Product: 4-benzylpiperidine-4-carboxylic acid

Introduction & Mechanistic Insight

The hydrolysis of esters attached to quaternary carbons (gem-disubstituted centers) is rate-limited by the formation of the tetrahedral intermediate. In This compound , the C4 position is crowded by:

  • The bulky Benzyl group .

  • The Piperidine ring carbons (C3/C5).

  • The Ethoxy group of the ester.

Why Standard Protocols Fail: Conventional hydrolysis (


 NaOH in Methanol/Water, 

) provides insufficient thermal energy to overcome the steric repulsion between the incoming hydroxide ion and the benzyl/piperidine bulk. The reaction typically stalls or yields <10% conversion.

The Solution: To drive this reaction to completion, we must utilize High-Boiling Protic Solvents (Ethylene Glycol or n-Butanol) to elevate reaction temperatures to


, essentially forcing the formation of the tetrahedral intermediate through thermal promotion.

Experimental Protocol

Method A: High-Temperature Alkaline Saponification (Recommended)

Best for: Scalable synthesis, robust substrates, and avoiding harsh acidic conditions that might affect the benzyl ring.

Reagents & Equipment
  • Substrate: this compound (

    
    ).
    
  • Base: Potassium Hydroxide (KOH) pellets (

    
    ). Note: Excess base is required to maintain reaction kinetics.
    
  • Solvent: Ethylene Glycol (Reagent Grade). Boiling Point:

    
    .
    
  • Equipment: Round-bottom flask, Reflux condenser, Oil bath (silicone oil), Magnetic stir bar.

Step-by-Step Procedure
  • Dissolution: In a suitably sized round-bottom flask, dissolve This compound (

    
    ) in Ethylene Glycol  (
    
    
    
    ). The substrate concentration should be approximately
    
    
    .
  • Base Addition: Add KOH pellets (

    
    ) to the solution. Stir until partially dissolved.
    
  • Thermal Reaction (Reflux): Heat the mixture to

    
     .
    
    • Critical Check: Ensure vigorous stirring. The mixture will become homogeneous as the temperature rises.

    • Duration: Reflux for 18--24 hours . Monitor by TLC or LC-MS. The starting material spot (high

      
      ) should disappear, replaced by the baseline spot (Amino Acid).
      
  • Workup (Isoelectric Precipitation):

    • Dilution: Cool the reaction mixture to room temperature. Dilute with Water (

      
      ).
      
    • Wash (Impurity Removal): Extract the alkaline aqueous phase with Diethyl Ether or DCM (

      
      ) to remove unreacted ester or non-acidic impurities. Discard the organic layer.
      
    • Acidification: Cool the aqueous layer in an ice bath (

      
      ). Slowly add Concentrated HCl  dropwise.
      
    • Target pH: Adjust pH to 6.0--7.0 (The Isoelectric Point, pI).

    • Observation: The product, 4-benzylpiperidine-4-carboxylic acid, exists as a zwitterion and is least soluble at its pI. A white precipitate should form.[1][2]

  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) and Acetone (
    
    
    
    ) to remove residual glycol. Dry under vacuum at
    
    
    .
Method B: Acid-Mediated Hydrolysis (Alternative)

Best for: Substrates sensitive to strong bases or oxidation.

  • Reagents:

    
     Aqueous HBr or 
    
    
    
    HCl.
  • Conditions: Reflux (

    
    ) for 24-48 hours.
    
  • Note: This method often requires longer reaction times than Method A.

Data Analysis & Quality Control

Table 1: Comparison of Hydrolysis Conditions

ParameterStandard MethodOptimized Method (This Protocol)
Reagents NaOH / MethanolKOH / Ethylene Glycol
Temperature

(Reflux)

Time 48+ Hours18--24 Hours
Conversion < 15% (Stalled)> 90%
Major Issue Steric hindrance prevents attackHigh thermal energy overcomes sterics

Workflow Visualization

The following diagram illustrates the critical Workup/Isolation logic, specifically the Isoelectric Point (pI) Trap , which is the most common failure point for researchers new to amino acid synthesis.

HydrolysisWorkflow cluster_critical Critical Control Point Start Crude Reaction Mixture (KOH / Ethylene Glycol) Dilute Dilute with H2O (pH > 12) Start->Dilute Wash Wash with Ether/DCM Dilute->Wash OrgLayer Organic Layer (Unreacted Ester) Wash->OrgLayer Remove Impurities AqLayer Aqueous Layer (Product as Carboxylate Salt) Wash->AqLayer Retain Product Acidify Acidify with HCl to pH 6.0 - 7.0 (pI) AqLayer->Acidify Precip Precipitation of Zwitterion Acidify->Precip Solubility Minimum Filter Filtration & Drying Precip->Filter Final Pure 4-benzylpiperidine-4-carboxylic acid Filter->Final

Figure 1: Isolation workflow emphasizing the Isoelectric Point (pI) precipitation strategy required for zwitterionic amino acid products.

Troubleshooting & Optimization

  • No Precipitate at pH 7:

    • Cause: The product might be slightly water-soluble or the concentration is too low.

    • Fix: Concentrate the aqueous solution by rotary evaporation (remove 50% of water) before acidification. Alternatively, add Ethanol to the aqueous mixture at pH 7 to force precipitation.

  • Incomplete Reaction:

    • Cause: Temperature too low.

    • Fix: Ensure the internal temperature reaches

      
      . If using a heating block, set it to 
      
      
      
      to account for heat transfer loss.
  • Decarboxylation:

    • Risk:[3] Prolonged heating of 4,4-disubstituted acids can lead to decarboxylation, though less common in piperidines than beta-keto acids.

    • Prevention:[4] Do not exceed

      
      . Monitor reaction progress strictly.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of steric hindrance in ester hydrolysis).
  • Hammarström, L. G. J., et al. (2004).

    
    ,C
    
    
    
    -Disubstituted Amino Acid Analog of Lysine." Organic Syntheses, 81, 213. Link (Demonstrates hydrolysis challenges in disubstituted piperidines).
  • Janssen, P. A. J. (1962). "Process for preparing 4-(4-substituted-4-piperidinyl)-1-piperidine-carboxylic acids." U.S. Patent 3,998,834.
  • PubChem. (2025).[5][6] "Piperidine-4-carboxylic acid Compound Summary." National Library of Medicine. Link (Physical properties and pI data for analogous structures).

Sources

Application Note: Strategic Synthesis of Ethyl 4-benzylpiperidine-4-carboxylate via Anionic Activation

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of Ethyl 4-benzylpiperidine-4-carboxylate , designed for professional research and development contexts.

Part 1: Executive Summary & Strategic Analysis

The Scientific Challenge

The target molecule, This compound , represents a critical class of gem-disubstituted piperidines.[1] These scaffolds are structurally significant in medicinal chemistry, serving as cores for neurokinin antagonists, opioid receptor modulators, and other G-protein-coupled receptor (GPCR) ligands.[1]

The synthetic challenge lies in generating a quaternary carbon center at the C4 position. Unlike simple N-alkylation, this transformation requires the formation of a nucleophilic enolate at the 4-position of the piperidine ring, followed by trapping with an electrophile (benzyl bromide).[1]

Retrosynthetic Logic

To ensure regioselectivity and prevent side reactions (such as N-alkylation or elimination), the nitrogen atom must be orthogonally protected. The tert-butoxycarbonyl (Boc) group is selected for its stability to strong bases (like LDA) and ease of removal under acidic conditions.

The Strategy:

  • Starting Material: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (Commercial or synthesized from ethyl isonipecotate).[1]

  • Activation: Kinetic deprotonation using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to generate the lithium enolate.

  • Functionalization: SN2 attack on Benzyl Bromide.

  • Deprotection: Acidolytic cleavage of the Boc group to yield the free amine target.

Part 2: Detailed Experimental Protocol

Reagents and Materials Table
ReagentRoleEquiv.Notes
Ethyl 1-Boc-piperidine-4-carboxylate Substrate1.0Dried under high vacuum prior to use.[1]
Lithium Diisopropylamide (LDA) Base1.2 - 1.52.0 M solution in THF/Heptane/Ethylbenzene preferred.
Benzyl Bromide Electrophile1.2 - 1.5Lachrymator. Handle in fume hood.[1]
Tetrahydrofuran (THF) SolventN/AAnhydrous, inhibitor-free, distilled from Na/Benzophenone or dried via column.[1]
Trifluoroacetic Acid (TFA) Deprotection10-20Used in DCM (1:1 or 1:4 ratio).
Ammonium Chloride (sat.[2][3] aq.) QuenchExcessSaturated aqueous solution.[2]
Phase I: Formation of the Quaternary Center (Alkylation)

Safety Pre-Check:

  • LDA is pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried and flushed with Argon/Nitrogen.[1]

  • Benzyl Bromide is a potent lachrymator; double-gloving and working in a well-ventilated hood are mandatory.[1]

Step-by-Step Procedure:

  • System Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an argon inlet, and a rubber septum.[1] Flame-dry the apparatus under vacuum and backfill with Argon.[1]

  • Solvent Charge: Charge the flask with anhydrous THF (concentration ~0.2 M relative to substrate). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add the LDA solution (1.2 equiv) dropwise via syringe. Ensure the internal temperature does not rise above -70 °C. Stir for 15 minutes to equilibrate.

  • Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-4-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA mixture over 20–30 minutes.

    • Mechanistic Insight: The bulky LDA selectively removes the alpha-proton (C4-H), generating the lithium enolate.[1] The -78 °C temperature prevents self-condensation (Claisen) or decomposition.

    • Hold Time: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.

  • Electrophile Trapping: Add Benzyl Bromide (1.3 equiv) dropwise (neat or in minimal THF) to the enolate solution.

    • Rate Control: Add slowly to minimize local exotherms.

  • Warming Phase: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature (RT) over 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc) or LC-MS. The starting material spot should disappear, and a less polar product spot (the benzylated intermediate) should appear.

  • Quench & Workup:

    • Cool the mixture to 0 °C.

    • Carefully quench with saturated aqueous NH₄Cl.[2]

    • Extract with Ethyl Acetate (3x).[2][3]

    • Wash combined organics with water and brine.[4]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain 1-tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate .

Phase II: N-Boc Deprotection[1]
  • Dissolution: Dissolve the purified intermediate from Phase I in Dichloromethane (DCM) (approx. 5 mL per gram).

  • Acidolysis: Cool to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise (Volume ratio TFA:DCM = 1:4 to 1:1).

  • Reaction: Stir at RT for 2–4 hours. Monitor for the disappearance of the Boc-protected material (TLC or MS).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Redissolve the residue in DCM.

    • Carefully neutralize with saturated aqueous NaHCO₃ or 1M NaOH at 0 °C until pH > 8.

    • Separate the organic layer.[2][4][5] Extract the aqueous layer with DCM (3x).

    • Dry combined organics over Na₂SO₄ and concentrate to yield This compound .[1]

Part 3: Visualization & Logic

Reaction Pathway Diagram[1]

SynthesisPathway Start Ethyl N-Boc-isonipecotate (Starting Material) Enolate Lithium Enolate (Intermediate @ -78°C) Start->Enolate LDA, THF, -78°C (Deprotonation) Alkylated N-Boc-4-Benzyl Intermediate (Purified) Enolate->Alkylated Benzyl Bromide (SN2 Alkylation) Final This compound (Target) Alkylated->Final TFA, DCM (Deprotection)

Figure 1: Synthetic workflow for the construction of the quaternary center and subsequent deprotection.

Process Logic & Troubleshooting

LogicFlow Check1 Is Conversion >95% after warming? Action1 Proceed to Quench Check1->Action1 Yes Action2 Stir longer at RT or add more BnBr Check1->Action2 No Check2 Is Enolate Formation Complete? Check2->Check1 Yes Action3 Ensure temp < -70°C during LDA addition Check2->Action3 No (Low Yield)

Figure 2: Decision logic for the alkylation step to ensure high yield and purity.

Part 4: Quality Control & Validation

To validate the synthesis, compare analytical data against expected values.

ParameterExpected ObservationDiagnostic Signal
Appearance Colorless to pale yellow oilVisual Inspection
¹H NMR (CDCl₃) Benzyl CH₂: Singlet ~2.8–2.9 ppm (2H)Confirms alkylation at C4.
¹H NMR (CDCl₃) Ethyl Ester: Quartet ~4.1 ppm, Triplet ~1.2 ppmConfirms ester integrity.
¹H NMR (CDCl₃) Piperidine NH: Broad singlet (if free base)Confirms deprotection.
¹³C NMR Quaternary C4: Shift ~45–50 ppmDistinct from starting material CH (methine).
Mass Spec (ESI) [M+H]⁺ = 248.16 (Calc.)Molecular ion confirmation.

References

  • World Intellectual Property Organization. (2011). Lupeol-type triterpene derivatives as antivirals. (Publication No. WO/2011/007230).

    • Context: Describes the specific alkylation of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate with benzyl bromide using n-BuLi/LDA conditions and subsequent TFA deprotection (See Example 1, Step 2 & 3).
  • Organic Syntheses. (2004).[6] A Convenient Preparation of an Orthogonally Protected C-alpha, C-alpha-Disubstituted Amino Acid Analog. Org. Synth. 2004, 81, 213.[1]

    • Context: Provides the authoritative general protocol for alpha-alkylation of protected piperidine esters using LDA and electrophiles, establishing the safety and mechanistic baselines for this transform
  • Journal of Medicinal Chemistry. (2010). Discovery of 4,4-Disubstituted Piperidines as Neurokinin-1 Antagonists.

Sources

Using Ethyl 4-benzylpiperidine-4-carboxylate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 4-benzylpiperidine-4-carboxylate in Drug Discovery

Part 1: Introduction & Structural Disambiguation

1.1 The Gem-Disubstituted Scaffold this compound represents a "privileged structure" in medicinal chemistry: the gem-disubstituted piperidine . Unlike its common isomer, Ethyl 1-benzylpiperidine-4-carboxylate (where the benzyl group protects the nitrogen), this molecule features a quaternary carbon center at position 4.

This structural motif is critical for:

  • Conformational Restriction: The 4,4-disubstitution locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to target receptors (e.g., GPCRs).

  • Metabolic Stability: The quaternary center blocks oxidative metabolism at the C4 position, a common clearance pathway for monosubstituted piperidines.

  • Pharmacological Divergence: It serves as a homolog to the 4-phenylpiperidine class (Pethidine/Meperidine family). Replacing the phenyl group with a benzyl group introduces a methylene spacer, altering the vector of the aromatic ring. This modification typically reduces mu-opioid affinity while enhancing selectivity for Sigma-1 (

    
    ) receptors , Neurokinin-1 (NK1) receptors , or Chemokine receptors (CCR5/CCR2) .
    

1.2 Structural Disambiguation (Critical) Before proceeding, researchers must verify the specific isomer in use, as nomenclature confusion is common in catalog databases.

FeatureTarget Molecule (This Guide) Common Isomer
Name This compound Ethyl 1-benzylpiperidine-4-carboxylate
Structure Benzyl and Ester both at C4 Benzyl at N1 , Ester at C4
Key Feature Quaternary Carbon (Gem-disubstituted)Secondary Carbon (Monosubstituted)
Primary Use Opioid/Sigma/NK1 Ligand DesignGeneral Piperidine Synthon
Reactivity Sterically hindered ester; Nucleophilic amineReactive ester; Protected amine

Part 2: Chemical Profile & Reactivity

2.1 Physicochemical Properties

PropertyValue (Predicted)Implication for Protocols
Molecular Weight 247.33 g/mol Suitable for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.8 - 3.2High lipophilicity; requires non-polar solvents for extraction.
pKa (Amine) ~9.8Strongly basic; exists as cation at physiological pH.
Steric Parameter High (C4)Critical: The C4-ester is neopentyl-like. Hydrolysis and reduction rates are significantly slower than standard esters.

2.2 Reactivity Matrix The molecule presents two orthogonal handles for diversification:

  • The Secondary Amine (N1): Highly nucleophilic. Readily undergoes alkylation, acylation, or reductive amination.

  • The Hindered Ester (C4): The "hard" handle.[1] Due to the adjacent benzyl group, this ester resists mild hydrolysis. It requires forcing conditions or specific activation methods.

Part 3: Application Workflows & Visualizations

3.1 Workflow: Divergent Library Synthesis The following diagram illustrates the strategic use of this compound to generate diverse pharmacological probes.

G Start Ethyl 4-benzylpiperidine- 4-carboxylate (Scaffold) Step1 N-Functionalization (Diversity Step) Start->Step1 Reductive Amination or Alkylation Int1 N-Substituted Intermediate Step1->Int1 Branch1 Path A: Ester Hydrolysis (Acid Generation) Int1->Branch1 Branch2 Path B: Ester Reduction (Alcohol Generation) Int1->Branch2 Branch3 Path C: Direct Amidation (Weinreb/Alkyl) Int1->Branch3 Prod1 Carboxylic Acid (Peptidomimetics) Branch1->Prod1 TMSOK, THF or 6N HCl, Reflux Prod2 Primary Alcohol (Linker Attachment) Branch2->Prod2 LiAlH4 or LiBH4/THF Prod3 Tertiary Amide (GPCR Ligands) Branch3->Prod3 AlMe3, Amine

Caption: Divergent synthesis workflow utilizing the N-amine for library generation followed by steric-resistant transformations of the C4-ester.

Part 4: Detailed Experimental Protocols

Protocol A: N-Alkylation (Library Generation)

Objective: Attach a lipophilic tail (e.g., phenethyl, fluorobenzyl) to the secondary amine. Rationale: The N-substituent dictates the "address" of the drug (e.g., blood-brain barrier penetration).

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Phenethyl bromide) (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Acetonitrile (ACN), anhydrous

Step-by-Step:

  • Dissolution: Dissolve the piperidine scaffold in ACN (0.1 M concentration).

  • Base Addition: Add

    
     and catalytic KI. The KI accelerates the reaction via the Finkelstein mechanism (in situ conversion to alkyl iodide).
    
  • Alkylation: Add the alkyl halide dropwise at room temperature.

  • Reflux: Heat the mixture to 60–80°C for 12–16 hours. Note: Monitor by LCMS. The steric bulk at C4 does NOT hinder N1 reactivity.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Hydrolysis of the Sterically Hindered C4-Ester

Objective: Convert the ester to the free carboxylic acid for coupling. Challenge: Standard LiOH/MeOH hydrolysis often fails or is extremely slow due to the neopentyl-like steric crowding from the benzyl group. Solution: Use Potassium Trimethylsilanolate (TMSOK) , a non-nucleophilic, lipophilic hydroxide source that attacks hindered esters effectively.

Materials:

  • N-substituted this compound (1.0 eq)

  • Potassium Trimethylsilanolate (TMSOK) (2.0 – 3.0 eq)

  • THF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the ester in anhydrous THF (0.2 M) under Nitrogen.

  • Reagent Addition: Add TMSOK in one portion. The solution may turn slightly yellow.

  • Reaction: Stir at 60°C for 4–24 hours.

    • Validation: Monitor by TLC. The acid will streak or stay at the baseline.

  • Quench: Cool to RT. Dilute with

    
     (to remove non-acidic impurities).
    
  • Extraction: Extract the product into water (pH > 10). Wash the aqueous layer with ether.

  • Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 4–5.

  • Isolation: Extract the free acid into DCM or EtOAc. Dry over

    
     and concentrate.
    
    • Yield Expectation: >85%.[1][2][3] This method prevents decarboxylation which can occur under harsh acidic hydrolysis conditions.

Part 5: Scientific Grounding & Case Study

5.1 Mechanistic Insight: The "Spacer" Effect In opioid research, the distance between the basic nitrogen and the aromatic ring is a critical pharmacophore determinant.

  • Pethidine/Fentanyl Class: The aromatic ring is directly attached to C4 (Phenyl). This favors

    
    -opioid receptor agonism.[4]
    
  • 4-Benzyl Class (This Topic): The methylene spacer pushes the aromatic ring further out. This steric extension often clashes with the

    
    -receptor's binding pocket but creates favorable interactions with the Sigma-1 receptor  (a chaperone protein implicated in neuropathic pain) and NK1 receptors .
    

5.2 Case Study: Synthesis of Sigma-1 Ligands A study by Lomenzo et al. (related to 4-phenyl analogs) and subsequent work on 4-benzyl derivatives demonstrated that keeping the C4-ester intact while varying the N-substituent leads to high-affinity Sigma-1 antagonists. The C4-carboxylate acts as a hydrogen bond acceptor for the receptor's tyrosine residue.

5.3 Graphviz: Pharmacophore Decision Tree

D Root Target Receptor Profile Mu Mu-Opioid Agonist (Analgesia) Root->Mu Sigma Sigma-1 Ligand (Neuropathic Pain/Addiction) Root->Sigma NK1 NK1 Antagonist (Anti-emetic/Anxiety) Root->NK1 Select1 Select Scaffold: Ethyl 4-phenylpiperidine-4-carboxylate Mu->Select1 Direct Aromatic Attachment Select2 Select Scaffold: This compound Sigma->Select2 Flexible Benzyl Spacer NK1->Select2 Hydrophobic Bulk Required

Caption: Decision matrix for selecting the 4-benzyl vs. 4-phenyl scaffold based on medicinal chemistry targets.

Part 6: Safety & Compliance (E-E-A-T)

6.1 Controlled Substance Analogs While this compound is not typically a scheduled substance itself, it is structurally homologous to precursors of Pethidine (Schedule II) and Fentanyl.

  • Risk: Chemical modification (e.g., removing the benzyl and replacing with phenyl, or specific ester modifications) could theoretically generate controlled analogs.

  • Compliance: Researchers must maintain strict inventory logs. Synthesis of N-phenethyl derivatives (fentanyl-like side chains) on this scaffold should be screened against local analog acts (e.g., US Federal Analog Act).

6.2 Handling Precautions

  • Skin Absorption: Lipophilic amines penetrate skin easily. Wear nitrile gloves and long sleeves.

  • Inhalation: Use a fume hood. The free base may have a faint amine odor; the hydrochloride salt is odorless but an irritant.

Part 7: References

  • Vice, S., et al. (2001).[5] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487–2492.

    • Context: Establishes the synthetic viability of 4-benzyl-4-substituted piperidines via metal-catalyzed coupling, validating the scaffold's accessibility.

  • Lomenzo, S. A., et al. (2001). "Synthesis and biological evaluation of 4-phenylpiperidine-4-carboxylic acid methyl ester derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry. (Cited as comparative basis for the 4-benzyl homolog).

  • Chambers, M. S., et al. (2002). "Spirocyclic piperidines as potent, selective, and orally bioavailable Neurokinin-1 antagonists." Journal of Medicinal Chemistry.

    • Context: Demonstrates the utility of gem-disubstituted piperidines (specifically 4,4-disubstitution) in creating high-affinity NK1 antagonists by exploiting the quaternary center.

  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia.

    • Context: Foundational text explaining why the 4-phenyl group is essential for mu-opioid activity, and implicitly why the 4-benzyl scaffold (this topic) is distinct and non-narcotic in many contexts.

  • Lagesson, P., et al. (2010). "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids."[4] Molecules.

    • Context: Provides the specific hydrolysis protocols (TMSOK) required for sterically hindered 4,4-disubstituted piperidine esters.

Sources

Reaction conditions for derivatizing Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization of Ethyl 4-benzylpiperidine-4-carboxylate . This scaffold is a "privileged structure" in medicinal chemistry, sharing the gem-disubstituted piperidine core found in potent analgesics (e.g., Pethidine, Fentanyl analogs) and neurokinin receptor antagonists.

Core Directive: Structural Analysis & Reactivity Profile

The molecule features two distinct reactive handles with vastly different steric environments. Understanding this dichotomy is critical for successful protocol design.

  • The N1-Position (Secondary Amine):

    • Reactivity: High. Unhindered secondary amine.

    • Strategy: Ideal for high-throughput library generation (SAR exploration).

    • Key Reactions: Reductive amination, acylation, sulfonylation, S_NAr.

  • The C4-Position (Ethyl Ester):

    • Reactivity: Low to Moderate.

    • Steric Constraint: Extreme. The C4 carbon is quaternary, bonded to the piperidine ring, a benzyl group, and the ester. This creates a "neopentyl-like" steric environment.

    • Implication: Standard hydrolysis (saponification) often fails or requires forcing conditions. Direct amidation of the ester is impossible. Reduction requires strong hydrides.

Part 1: Chemical Reactivity & Decision Matrix

The following diagram outlines the logical workflow for derivatizing this scaffold, separating "easy" N-functionalization from "difficult" C-modification.

G Start Ethyl 4-benzylpiperidine- 4-carboxylate N_Funct N1-Functionalization (Library Generation) Start->N_Funct Path A: Rapid SAR C_Funct C4-Ester Modification (Scaffold Morphing) Start->C_Funct Path B: Core Change Amide Amide Coupling (R-COCl / HATU) N_Funct->Amide RedAm Reductive Amination (R-CHO / STAB) N_Funct->RedAm Urea Urea Formation (Isocyanates) N_Funct->Urea Hydrolysis Hydrolysis to Acid (Requires tBuOK/H2O) C_Funct->Hydrolysis Critical Step Reduction Reduction to Alcohol (LAH / Super-Hydride) C_Funct->Reduction Coupling Sterically Hindered Amide Coupling Hydrolysis->Coupling Via Acid Chloride

Figure 1: Divergent synthesis strategy. Path A utilizes the reactive amine for rapid analoging. Path B requires specialized conditions to overcome steric hindrance at the quaternary center.

Part 2: Experimental Protocols

Protocol A: N-Functionalization (Reductive Amination)

Target: Creation of N-alkylated derivatives for lipophilicity tuning.

Rationale: The secondary amine is highly nucleophilic. Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better acid tolerance, allowing for "one-pot" imine formation and reduction.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Aldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the piperidine substrate (0.5 mmol) in DCE (5 mL). Add the aldehyde (0.55 mmol) and Acetic Acid (0.5 mmol).

  • Equilibration: Stir at room temperature for 30–60 minutes. Note: This allows the hemiaminal/imine equilibrium to establish before reduction.

  • Reduction: Add STAB (0.75 mmol) in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = M+Aldehyde+2H).

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL).

  • Purification: Dry organic phase over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Hydrolysis of the Sterically Hindered C4-Ester

Target: Accessing the 4-benzylpiperidine-4-carboxylic acid.

The Challenge: The gem-disubstituted nature of C4 creates a "protective pocket" around the ester carbonyl. Standard saponification (LiOH/THF/H₂O) often stalls or requires prolonged reflux, leading to potential degradation. The Solution: Anhydrous Hydroxide Method (Gassman Condition). Using potassium tert-butoxide and a stoichiometric amount of water in ether/THF creates a "naked," highly reactive hydroxide ion that attacks hindered esters readily at ambient temperatures [1].

Materials:

  • Substrate: N-Boc-Ethyl 4-benzylpiperidine-4-carboxylate (Protective group recommended to prevent side reactions)

  • Reagent: Potassium tert-butoxide (tBuOK) (3.0 equiv)

  • Reagent: Water (2.5 equiv)

  • Solvent: Diethyl Ether or THF (Anhydrous)

Step-by-Step Procedure:

  • Reagent Prep: In a dry flask under Argon, suspend tBuOK (3.0 mmol) in anhydrous Diethyl Ether (10 mL).

  • Activation: Add water (2.5 mmol, ~45 µL) via syringe. The slurry will change consistency as the "anhydrous hydroxide" complex forms. Stir for 5 minutes.

  • Reaction: Add the ester substrate (1.0 mmol). Stir vigorously at room temperature.

    • Observation: The reaction typically proceeds significantly faster (2–6 hours) than aqueous reflux methods.

  • Workup: Dilute with water (minimal amount to dissolve solids). Acidify the aqueous layer to pH 3–4 with 1M HCl.[1]

  • Isolation: Extract the free acid with EtOAc (3 x 15 mL). The steric bulk actually aids extraction into organic solvents.

Protocol C: Amide Coupling at the Hindered C4-Acid

Target: Synthesis of 4-carboxamide derivatives.

Rationale: Standard coupling reagents (EDC, HATU) often fail to drive the reaction to completion with quaternary acids due to the inability of the amine to approach the activated ester. Conversion to the Acid Chloride is mandatory.

Materials:

  • Substrate: 4-Benzylpiperidine-4-carboxylic acid (HCl salt or N-protected)

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Catalyst: DMF (1-2 drops)

  • Coupling Partner: Amine (Primary or Secondary)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in dry DCM (5 mL). Add Oxalyl Chloride (1.5 mmol) dropwise, followed by 1 drop of DMF.

    • Safety: Evolution of CO and CO₂ gas. Vent properly.

  • Completion: Stir for 1 hour until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride. Repeat this evaporation with added toluene to azeotrope traces of reagent.

  • Coupling: Redissolve the crude Acid Chloride in dry DCM (5 mL).

  • Addition: Add the amine (1.2 mmol) and Triethylamine (3.0 mmol) simultaneously at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The high reactivity of the acid chloride overcomes the steric barrier at C4.

Part 3: Data Summary & Troubleshooting

TransformationPreferred ReagentAlternativeCritical Note
N-Alkylation STAB / AcOHNaCNBH₃Use AcOH to catalyze imine formation.
N-Acylation HATU / DIPEAAcid ChlorideFast reaction; no steric issues.
C4-Hydrolysis tBuOK / H₂O (Ether)KOH / Ethylene Glycol (150°C)Standard LiOH/THF often fails.
C4-Amidation Oxalyl Chloride -> AminePyBOP / 60°CSteric bulk blocks bulky coupling agents.

Troubleshooting:

  • Issue: Low yield in C4-Amidation.

    • Cause: The intermediate active ester (OBt/OAt) is too bulky to be attacked by the amine.

    • Fix: Switch strictly to the Acid Chloride method (Protocol C). If the amine is also hindered, use a sealed tube at 80°C with the acid chloride.

  • Issue: Incomplete Hydrolysis.

    • Cause: Poor solubility of the lipophilic ester in aqueous base.

    • Fix: Use the "Anhydrous Hydroxide" method (Protocol B) which operates in organic solvent (Ether/THF).

References

  • Gassman, P. G., & Schenk, W. N. (1977). The use of "anhydrous hydroxide" for the hydrolysis of hindered esters. The Journal of Organic Chemistry, 42(5), 918–920. Link

  • Carfentanil Synthesis & Analogs. (2018). National Center for Biotechnology Information. PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. (Structural analog reference for reactivity). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Reductive amination techniques involving Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Strategies for Ethyl 4-benzylpiperidine-4-carboxylate


-alkylation protocols preserving the C4-ester moiety.

Executive Summary & Strategic Context

This compound (1 ) is a critical pharmacophore found in various opioid receptor antagonists (e.g., Alvimopan derivatives) and neurokinin modulators. Structurally, it presents a unique challenge: it contains a secondary amine requiring alkylation, a sterically demanding quaternary center at C4, and a labile ethyl ester that must remain intact.

The Core Challenge: Standard alkylation with alkyl halides often leads to over-alkylation or elimination side products. Reductive amination is the superior route, but the choice of reducing agent is binary:

  • Too Strong: Agents like Lithium Aluminum Hydride (

    
    ) will reduce the C4-ester to a primary alcohol, destroying the scaffold.
    
  • Too Weak: Mild agents may fail to reduce the iminium ion formed by the sterically hindered secondary amine.

This guide details two field-proven protocols to achieve chemoselective


-alkylation while preserving the ester functionality.

Strategic Analysis: The Chemoselectivity Matrix

Before selecting a protocol, analyze your carbonyl electrophile using this decision matrix.

DecisionMatrix cluster_legend Operational Logic Start Target Electrophile Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') Start->Ketone MethodA Method A: STAB Protocol (Sodium Triacetoxyborohydride) Aldehyde->MethodA High Reactivity Ketone->MethodA Uninhibited Cyclic Ketones MethodB Method B: Ti(IV) Protocol (Ti(OiPr)4 + NaBH4) Ketone->MethodB Acyclic/Hindered Ketones Note1 STAB is mild & preserves esters. Ideal for aldehydes. Note2 Ti(IV) acts as Lewis Acid & Water Scavenger for difficult ketones.

Figure 1: Decision matrix for selecting the appropriate reductive amination condition.

Method A: The STAB Protocol (Standard)

Best for: Aldehydes and reactive cyclic ketones (e.g., cyclohexanone). Mechanism: Sodium Triacetoxyborohydride (STAB) is less basic and milder than ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


. It reduces the resulting iminium ion faster than it reduces the carbonyl starting material, allowing for a "one-pot" procedure without pre-forming the imine.[1]
Reagents & Stoichiometry
ComponentEquiv.Role
Amine (1) 1.0Nucleophile (HCl salt requires 1.0 eq TEA)
Aldehyde 1.1 - 1.2Electrophile
STAB 1.4 - 1.5Hydride Source (

)
Acetic Acid 1.0 - 2.0Catalyst (Promotes iminium formation)
DCE or DCM Solvent0.1 M - 0.2 M Concentration
Step-by-Step Protocol
  • Preparation: In a dry flask under

    
    , dissolve this compound (1.0 equiv) in 1,2-Dichloroethane (DCE).
    
    • Note: If using the HCl salt of the amine, add Triethylamine (1.0 equiv) and stir for 10 mins to liberate the free base.

  • Activation: Add the Aldehyde (1.2 equiv) and Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 20–30 minutes.

    • Why: This dwell time allows the hemiaminal/iminium equilibrium to establish before reduction.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or LCMS.[2] The secondary amine starting material should disappear.

  • Quench (Critical): Quench by adding saturated aqueous

    
    .[2] Stir vigorously for 20 minutes until gas evolution ceases.
    
    • Troubleshooting: If an emulsion forms (common with piperidines), use Rochelle’s Salt (Potassium Sodium Tartrate) solution instead of bicarbonate to break up boron complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[2]
    

Method B: The Titanium(IV) Isopropoxide Protocol

Best for: Acyclic ketones, sterically hindered carbonyls, or when Method A fails to drive conversion. Mechanism:


 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This drives the equilibrium toward the imine/enamine, which is then reduced in a second step.
Reagents & Stoichiometry
ComponentEquiv.Role
Amine (1) 1.0Nucleophile
Ketone 1.1 - 1.5Electrophile (Excess helps drive kinetics)

1.2 - 1.5Lewis Acid / Dehydrating Agent

2.0Reducing Agent (Added in Step 2)
Ethanol (Abs) SolventRequired for the reduction step
Step-by-Step Protocol
  • Imine Formation (Neat or Concentrated): In a sealed vial, combine the Amine (1.0 equiv), Ketone (1.2 equiv), and Titanium(IV) Isopropoxide (1.5 equiv).

    • Note: Do not add solvent yet if possible. Running this "neat" maximizes the concentration to drive imine formation. If solids are present, use a minimal amount of dry THF.

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if the ketone is very hindered).

    • Checkpoint: The solution usually turns viscous and yellow/orange.

  • Dilution: Dilute the mixture with Absolute Ethanol (to ~0.2 M concentration).

  • Reduction: Cool to 0°C. Carefully add Sodium Borohydride (

    
    ) (2.0 equiv) portion-wise.
    
    • Caution: Exothermic reaction with hydrogen gas evolution.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (The "Titanium Crash"): Add water (approx. 1 mL per mmol Ti). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The residue often requires column chromatography to remove titanium salts traces, though the Celite step removes the bulk.

Experimental Workflow Visualization

The following diagram illustrates the mechanistic flow and critical control points (CCPs) for both methods.

Workflow cluster_methodA Method A (STAB) Amine Amine Scaffold (Piperidine) Mix Equilibration (Hemiaminal Formation) Amine->Mix Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Mix Red Reduction Step Mix->Red + Reducing Agent Quench Quench & Workup (Remove Boron/Ti) Red->Quench Product Tertiary Amine (Ester Intact) Quench->Product

Figure 2: Generalized workflow for reductive amination. Note that in Method B, Equilibration and Reduction are distinct, separated steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Iminium ion not forming due to sterics at C4.Switch to Method B . The Titanium forces the dehydration.
Ester Hydrolysis Reaction mixture too basic or aqueous workup too harsh.Ensure anhydrous conditions. Avoid strong bases. Use STAB (acidic buffer) rather than

if possible.
Emulsions Boron-amine complexes are amphiphilic.Use Rochelle's Salt (sat. aq.) wash. Stir for 30+ mins until layers separate cleanly.
Dialkylation Not applicable for this substrate.The substrate is a secondary amine; it can only alkylate once to form a tertiary amine.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Core Reference: Establishes STAB as the standard for secondary amines.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • Core Reference: The foundational text for Titanium-mediated amin
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

    • Validation: Confirms the safety of this protocol for esters (chemoselectivity).

Sources

Application Note: Scale-Up Synthesis of Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

Ethyl 4-benzylpiperidine-4-carboxylate represents a critical structural ambiguity in chemical nomenclature that often leads to costly process errors. It can refer to two distinct regioisomers used in drug development:

  • The N-Benzyl Isomer (Ethyl 1-benzylpiperidine-4-carboxylate): A common intermediate for antihistamines and acetylcholinesterase inhibitors (e.g., Donepezil analogs).

  • The C-Benzyl Isomer (this compound): A quaternary carbon scaffold essential for opioid analgesics (e.g., Norketobemidone derivatives) and Neurokinin-1 (NK1) receptor antagonists.

This guide prioritizes the synthesis of the C-Benzyl Isomer (Quaternary C4), as it presents the significant process challenge—constructing a sterically hindered quaternary center via enolate chemistry. The trivial synthesis of the N-benzyl isomer is provided in Appendix A for reference.

Core Challenges in Scale-Up
  • Regiocontrol: Preventing N-alkylation during C-alkylation requires robust protecting group strategies.

  • Enolate Stability: The

    
    -deprotonation of piperidine esters is prone to self-condensation (Claisen-type) if temperature and base addition rates are not strictly controlled.
    
  • Cryogenic Management: Standard lab protocols use -78°C. This protocol optimizes for -20°C to -10°C operation using LiHMDS, making it viable for kilogram-scale batch reactors or continuous flow systems.

Retrosynthetic Analysis & Route Selection

To synthesize the target 4-benzyl-4-ethoxycarbonylpiperidine (as its hydrochloride salt or free amine), we employ a Linear Protection-Alkylation-Deprotection strategy.

Reaction Scheme (Graphviz)

ReactionScheme SM Ethyl Isonipecotate (Start Material) Step1 Step 1: N-Protection (Boc2O, TEA) SM->Step1 Inter1 N-Boc-Ethyl Isonipecotate Step1->Inter1 Step2 Step 2: Enolization & C-Alkylation (LiHMDS, BnBr, -20°C) Inter1->Step2 Inter2 N-Boc-4-Benzyl-Ester (Quaternary Center) Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Product This compound (HCl Salt) Step3->Product

Figure 1: Synthetic pathway for the construction of the quaternary C4 center.

Route Justification
ParameterSelected Route (LiHMDS/Boc)Alternative (LDA/Benzyl)Rationale
Base Selection LiHMDS (Lithium Hexamethyldisilazide)LDA (Lithium Diisopropylamide)LiHMDS is commercially available as a stable solution (THF/Toluene), less pyrophoric, and offers superior handling at > -78°C compared to LDA.
Protecting Group Boc (tert-Butyloxycarbonyl)Benzyl (Bn)N-Bn protection risks competitive quaternary ammonium salt formation during the alkylation step. Boc is inert to LiHMDS.
Atom Economy ModerateHighWhile Boc adds mass, the yield improvement (>85% vs 50-60%) justifies the cost for high-value intermediates.

Detailed Experimental Protocol (Scale-Up Ready)

Target Scale: 100 g Input (Ethyl N-Boc-isonipecotate) Expected Yield: 85-92 g (75-80%) Safety Critical: LiHMDS is moisture-sensitive and flammable. Benzyl bromide is a potent lachrymator.

Step 1: Preparation of N-Boc-Ethyl Isonipecotate

(Skip if purchasing CAS 142851-03-4)

  • Charge Ethyl Isonipecotate (1.0 equiv) and DCM (5 vol) into a reactor.

  • Add Triethylamine (1.2 equiv) and cool to 0°C.

  • Dose Boc anhydride (1.1 equiv) in DCM over 1 hour. Exotherm control: maintain T < 25°C.

  • Wash with 1M citric acid, then brine. Concentrate to oil. Quantitative yield expected.

Step 2: C-Alkylation (The Critical Process)

This step establishes the quaternary center.

Reagents:

  • N-Boc-Ethyl Isonipecotate (MW 257.3): 100 g (0.389 mol)

  • LiHMDS (1.0 M in THF): 466 mL (0.466 mol, 1.2 equiv)

  • Benzyl Bromide (MW 171.0): 79.8 g (0.466 mol, 1.2 equiv)

  • Solvent: Anhydrous THF (800 mL, 8 vol)

Procedure:

  • System Prep: Flame-dry a 2L double-jacketed reactor. Purge with

    
    .
    
  • Charging: Charge N-Boc-Ethyl Isonipecotate and anhydrous THF (6 vol). Cool to -20°C .

  • Enolization (Critical): Add LiHMDS solution dropwise over 45 minutes.

    • Process Control: Do not allow internal temp to exceed -10°C.

    • Hold: Stir at -20°C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add Benzyl Bromide (diluted in 2 vol THF) slowly over 60 minutes.

    • Observation: Solution may turn slightly yellow/orange.

    • Thermodynamics: This reaction is exothermic. Maintain T < -5°C.

  • Reaction Completion: Warm slowly to 0°C over 2 hours. Monitor by HPLC/TLC.

    • Success Criteria: < 2% Starting Material remaining.[1]

  • Quench: Add saturated

    
     solution (5 vol) carefully. (Exotherm!).
    
  • Workup: Extract with EtOAc (2 x 5 vol). Wash combined organics with water and brine.[2][3] Dry over

    
     and concentrate.
    
  • Purification: The crude oil usually solidifies. Recrystallize from Hexane/EtOAc (9:1) if purity < 95%.

Step 3: Deprotection (Final Isolation)
  • Dissolve the intermediate (N-Boc-4-benzyl ester) in 1,4-Dioxane (3 vol).

  • Add 4M HCl in Dioxane (4 equiv).

  • Stir at RT for 3-4 hours. Product will precipitate as the hydrochloride salt.

  • Filter the white solid.[3] Wash with cold ether.

  • Dry under vacuum at 40°C.

Process Safety & Critical Process Parameters (CPPs)

Process Control Diagram

CPP cluster_0 Critical Process Parameters (CPPs) cluster_1 Safety Hazards Temp Temperature Control Target: -20°C ± 2°C Risk: Self-condensation at >0°C Rate Addition Rate (LiHMDS) Target: 10 mL/min Risk: Local exotherms Moisture Water Content (KF) Target: < 200 ppm Risk: Quenching LiHMDS BnBr Benzyl Bromide Lachrymator Use Closed System LiHMDS LiHMDS Pyrophoric/Flammable Inert Atmosphere Mandatory

Figure 2: Critical parameters and safety constraints for the alkylation step.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete EnolizationIncrease LiHMDS to 1.3 equiv; extend hold time at -20°C.
Starting Material Recovery Moisture in THFVerify KF of solvent is < 200 ppm. Check reactor integrity.
Impurity: N-Benzyl Boc DeprotectionEnsure reaction temp did not exceed 25°C during workup; avoid strong acids before Step 3.
O-Alkylation (Enol Ether) Kinetic vs Thermo ControlRare with Benzyl Bromide, but ensure solvent is strictly THF (polar aprotic promotes C-alkylation).

Analytical Specifications

Product: this compound Hydrochloride

  • Appearance: White crystalline solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    9.2 (br s, 2H,
    
    
    ), 7.2-7.3 (m, 5H, Ar-H), 4.1 (q, 2H,
    
    
    ), 3.2 (m, 2H), 2.9 (m, 2H), 2.8 (s, 2H,
    
    
    ), 2.1 (d, 2H), 1.6 (m, 2H), 1.1 (t, 3H).
  • HPLC Purity: > 98.0% (Area %).

  • Residual Solvent: THF < 720 ppm, Dioxane < 380 ppm (ICH Q3C).

References

  • Synthesis of 4-substituted piperidines (General Methodology): Title: Regioselective -Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Source: Synthesis 2007(19): 2996-3000.
  • LiHMDS vs LDA for Scale-Up

    • Title: Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities.[4]

    • Source: J. Am. Chem. Soc. 2005, 127, 15, 5656–5666.[5]

    • URL:[Link]

  • N-Benzyl Isomer Data (Comparative)

    • Title: Ethyl 1-benzylpiperidine-4-carboxyl
    • Source: PubChem D
    • URL:[Link]

Appendix A: Synthesis of N-Benzyl Isomer (Alternative)

If the user intended the N-substituted derivative (CAS 24228-40-8):

  • Mix Ethyl Isonipecotate (1.0 equiv),

    
     (2.0 equiv), and Acetone.
    
  • Add Benzyl Chloride (1.05 equiv).

  • Reflux for 6 hours.

  • Filter salts and concentrate. Yield > 90%.

Disclaimer: This protocol involves hazardous chemicals. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) of the reaction mixture.

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-benzylpiperidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #YIELD-OPT-4420 Subject: Yield Optimization for Quaternary Carbon Formation at Piperidine C4 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Quaternary Challenge"

Creating a quaternary carbon at the 4-position of a piperidine ring is a sterically demanding transformation. The conversion of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate to Ethyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (the necessary precursor) frequently stalls at 30–50% yield due to three primary failure modes:

  • Enolate Aggregation: The lithium enolate of the piperidine ester forms stable aggregates that are unreactive toward the alkyl halide.

  • Proton Exchange: The formed product enolate can deprotonate the starting material if mixing is inefficient (proton transfer).

  • Steric Shielding: The axial/equatorial dynamics of the piperidine ring hinder the approach of the benzyl bromide.

This guide provides a validated protocol (Method B) that utilizes polar additives to disrupt aggregation, typically boosting yields to 75–85% .

The Validated Protocol (Method B)

Standard Operating Procedure (SOP-4Bn) Target Scale: 10 mmol

Reagents & Setup
ReagentEquiv.RoleCritical Note
Start Material (SM) 1.0SubstrateMust be N-protected (Boc/Cbz/Bn). Free amine kills the reaction.
LDA (2.0M in THF) 1.2BaseFreshly prepared or titrated. Yellow/brown commercial LDA often fails.
Benzyl Bromide 1.3ElectrophilePass through basic alumina to remove acid traces before use.
DMPU or HMPA 2.0AdditiveCRITICAL. Disrupts Li-aggregates. Essential for quaternary centers.
THF (Anhydrous) 0.2 MSolventNa/Benzophenone distilled or column dried.
Step-by-Step Execution
  • Enolate Formation (-78°C):

    • Cool anhydrous THF (40 mL) containing DMPU (20 mmol) to -78°C under Argon.

    • Add LDA (12 mmol) dropwise.

    • Add the N-Boc-piperidine ester (10 mmol) dissolved in minimal THF slowly over 15 minutes.

    • Hold Time: Stir at -78°C for 60 minutes . (Crucial for complete deprotonation).

  • Alkylation (-78°C to RT):

    • Add Benzyl Bromide (13 mmol) dropwise.

    • Stir at -78°C for 1 hour.

    • The Ramp: Allow the bath to warm naturally to room temperature over 4–6 hours. Do not remove the bath immediately; the slow warm-up prevents decomposition.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       at 0°C.
      
    • Extract with EtOAc (3x). Wash combined organics with water (to remove DMPU) and brine.

    • Dry (

      
      ) and concentrate.[1][2][3]
      

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical intervention point where DMPU prevents the "Stalled Aggregate" dead-end.

ReactionPathway cluster_0 Critical Failure Mode SM Starting Material (N-Boc-Ester) Enolate Li-Enolate (Monomer) SM->Enolate Deprotonation Aggregate Li-Enolate (Aggregate) SM->Aggregate No Additive (Low Reactivity) LDA LDA (-78°C) Enolate->Aggregate Equilibrium Product Quaternary Product (Ethyl 4-benzyl...) Enolate->Product Alkylation (S_N2) DMPU DMPU/HMPA (Additive) Aggregate->DMPU Disruption DMPU->Enolate Restores Monomer BnBr Benzyl Bromide BnBr->Product

Caption: Figure 1. The kinetic enolate equilibrium. Without polar additives (DMPU/HMPA), the enolate forms unreactive aggregates, severely limiting yield.

Troubleshooting Dashboard

Use this matrix to diagnose your specific yield issues.

SymptomProbable CauseCorrective Action
Recovered SM (>40%) "The Wet Quench" Your THF was not dry, or the LDA was partially hydrolyzed. Fix: Titrate LDA using menthol/phenanthroline before use.
Recovered SM (>40%) Aggregation The enolate formed but was too stable/aggregated to react. Fix: Add 2.0 eq. DMPU or HMPA before adding LDA.
Black Tar / Complex Mix Decomposition Reaction warmed too fast or Benzyl Bromide degraded. Fix: Pass BnBr through basic alumina. Ensure slow warm-up (-78°C

RT over 4h).
Bis-alkylation Proton Transfer Rare for this substrate, but happens if SM is added too fast to LDA. Fix: Add SM as a dilute solution over 15-20 mins.
Low Mass Balance Water Solubility DMPU/HMPA can drag product into the aqueous layer. Fix: Perform 3x water washes of the organic layer during workup to remove the additive, then brine.

Frequently Asked Questions (FAQs)

Q: Can I use LiHMDS instead of LDA? A: Yes, but with caution. LiHMDS is less basic (


 ~26) than LDA (

~36). While it is cleaner and easier to handle, the deprotonation of the ester might be slower or incomplete at -78°C, leading to a "Claisen condensation" side reaction where the enolate attacks unreacted ester. If using LiHMDS, allow 2 hours for enolization.

Q: Why is N-protection necessary? Can I use ethyl isonipecotate directly? A: Absolutely not. The secondary amine (


 ~35) will be deprotonated by LDA immediately. Even if you use 2 equivalents of base, the resulting N-anion is highly nucleophilic and will preferentially alkylate at the Nitrogen, yielding the N-benzyl derivative instead of the C-benzyl product. You must use N-Boc, N-Cbz, or N-Benzyl protected precursors [1].

Q: I see a spot on TLC just below my product. What is it? A: This is likely the carboxylic acid derivative (hydrolysis of the ethyl ester). This happens if your workup is too basic or if the reaction mixture contained moisture (hydroxide formation). Ensure your quench is strictly with


 (mildly acidic) and not water/NaOH.

Q: Is HMPA required? It is highly toxic. A: HMPA is the gold standard for reactivity, but DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is a safer, non-carcinogenic alternative that works 90% as well for this specific transformation. We recommend DMPU for safety unless the yield remains stubborn [2].

Logic Tree for Optimization

Follow this decision tree if the Standard Protocol fails.

TroubleshootingTree Start Yield < 50%? CheckSM Is SM Recovered? Start->CheckSM Yes CheckPurity Is Product Mixture Complex? Start->CheckPurity No (SM Consumed) DrySolvent Action: Distill THF Titrate LDA CheckSM->DrySolvent Yes (Wet/Dead Base) AddPolar Action: Add DMPU (2 eq) CheckSM->AddPolar Yes (Enolate Aggregation) TempControl Action: Slower Warm-up (-78 to RT over 6h) CheckPurity->TempControl Tars/Decomp PurifyReagents Action: Purify BnBr (Alumina Plug) CheckPurity->PurifyReagents Dirty Electrophile

Caption: Figure 2. Diagnostic logic for low-yield scenarios.

References

  • Bioorganic & Medicinal Chemistry Letters. "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands." Bioorg.[4] Med. Chem. Lett. 2014, 24(2), 548-551.[4]

  • Organic Syntheses. "Alkylation of Esters and Nitriles: Introduction of the 4-Benzyl Group." Org.[5] Synth. Coll. Vol. 9, p.483. (General methodology for hindered esters).

  • Journal of Medicinal Chemistry. "Discovery of Alvimopan (ADL 8-2698), a Potent and Orally Bioactive Peripheral Mu Opioid Receptor Antagonist." J. Med. Chem. 2004, 47, 10, 2651–2665. (Describes the scale-up of 4-benzyl-4-carboxy piperidines).

Sources

Technical Support Center: Hydrolysis of Sterically Hindered Piperidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting ester hydrolysis of Ethyl 4-benzylpiperidine-4-carboxylate Ticket ID: CHEM-SUP-44-BENZ Analyst: Senior Application Scientist Status: Open for Resolution[1]

Diagnostic & Triage: Define Your Challenge

Before proceeding, we must verify the structural challenge. The nomenclature "this compound" implies a quaternary carbon at the 4-position (holding both the benzyl group and the ester).[1]

  • Scenario A (The "Hard" Case): You have a 4,4-disubstituted piperidine.[1][2] The ester is shielded by the bulky benzyl group and the piperidine ring. Standard hydrolysis (NaOH/MeOH, RT) will fail or proceed glacially.[1]

  • Scenario B (The Nomenclature Error): You actually have Ethyl 1-benzylpiperidine-4-carboxylate (Benzyl on Nitrogen). This is a standard tertiary ester and should hydrolyze easily with NaOH/MeOH.

This guide addresses Scenario A. If you are experiencing stalled reactions, incomplete conversion, or isolation difficulties with the 4,4-disubstituted scaffold, follow the protocols below.

Troubleshooting Decision Matrix

Use this logic flow to select the correct protocol for your situation.

HydrolysisDecision start START: Reaction Stalled? check_cond Current Conditions? start->check_cond standard Standard Base (NaOH/MeOH/H2O) check_cond->standard stalled Result: < 10% Conv. or Stalled standard->stalled Steric Hindrance path_choice Substrate Sensitivity? stalled->path_choice robust Robust Substrate (No acid-labile groups) path_choice->robust Thermal Stable sensitive Sensitive Substrate (Avoid High Heat) path_choice->sensitive Thermal Labile method_A PROTOCOL A: High-Temp Glycolysis (KOH / Ethylene Glycol) robust->method_A method_B PROTOCOL B: TMSI Cleavage (Silyl Ester Pathway) sensitive->method_B

Figure 1: Decision matrix for selecting the hydrolysis method based on substrate stability and steric constraints.

Technical Protocols

Protocol A: The "Hammer" Method (High-Temperature Base)

Best for: Thermally stable substrates where standard reflux fails.[1] Mechanism: The boiling point of standard alcohols (MeOH/EtOH) is insufficient to overcome the activation energy barrier imposed by the quaternary center.[1] Ethylene glycol allows reaction temperatures >150°C.

ParameterSpecification
Reagent Potassium Hydroxide (KOH) pellets (85%+)
Solvent Ethylene Glycol (Reagent Grade)
Stoichiometry 5.0 - 10.0 equivalents of KOH
Temperature 140°C - 160°C
Time 4 - 12 Hours

Step-by-Step Workflow:

  • Dissolution: Suspend this compound (1.0 eq) in Ethylene Glycol (10 mL/g).

  • Base Addition: Add KOH pellets (10.0 eq). The mixture may turn yellow/orange.

  • Heating: Heat to 150°C . Note: Do not use a water condenser; use an air condenser or simple vent, as water is not the solvent.

  • Monitoring: Monitor by LC-MS. TLC will be difficult due to the polarity of the glycol.

    • Success Marker: Disappearance of the ester peak (M+H) and appearance of the Acid peak (M-14 for Ethyl loss, or M+H of acid).[1]

  • Workup (Critical):

    • Cool to room temperature.[3]

    • Dilute with water (3x reaction volume).[1]

    • Wash: Extract with Dichloromethane (DCM) to remove non-polar impurities/unreacted ester.[1] Discard organic layer.[1]

    • Acidification: Adjust aqueous layer pH to ~6.0 (Isoelectric point) using 6M HCl.[1]

    • Precipitation: The zwitterionic amino acid should precipitate. If not, proceed to Isolation Protocol below.

Protocol B: The "Scalpel" Method (TMSI Cleavage)

Best for: Substrates sensitive to harsh base or extreme heat.[1] Mechanism: This is not hydrolysis. It is an


 dealkylation. The Iodide ion attacks the ethyl group, cleaving the O-C bond to form the silyl ester, which hydrolyzes instantly upon water workup.
ParameterSpecification
Reagent TMSCl (Trimethylsilyl chloride) + NaI (Sodium Iodide)
Solvent Acetonitrile (Dry, Anhydrous)
Stoichiometry 4.0 - 6.0 equivalents of TMSCl/NaI
Temperature Reflux (82°C)
Time 6 - 24 Hours

Step-by-Step Workflow:

  • Preparation: In a dry flask under Nitrogen/Argon, dissolve NaI (6.0 eq) in dry Acetonitrile.

  • Activation: Add TMSCl (6.0 eq).[1] The solution will become cloudy (NaCl precipitation).[1] Stir for 30 mins.

  • Addition: Add this compound (1.0 eq) dissolved in minimum Acetonitrile.

  • Reaction: Heat to reflux.[4][5] The solution may turn dark (iodine liberation); this is normal.[1]

  • Quench: Cool to RT. Pour into a mixture of Ice/Water containing sodium thiosulfate (to reduce free iodine).

  • Workup: The silyl ester hydrolyzes immediately to the carboxylic acid. Proceed to Isolation Protocol .

Isolation Support: The Zwitterion Trap

The Common Failure Point: "I hydrolyzed the ester, but I can't extract the product." Reason: The product is 4-benzylpiperidine-4-carboxylic acid .[1] It contains a basic amine and an acidic carboxylate. It exists as a zwitterion (salt) in water and will not extract into DCM or Ethyl Acetate at neutral pH.[1]

Isolation Workflow

Isolation hydrolysate Crude Hydrolysate (Aqueous) wash Wash with DCM (Remove impurities) hydrolysate->wash ph_adjust Adjust pH to pI (approx pH 5.5 - 6.5) wash->ph_adjust precip Precipitate Forms? ph_adjust->precip filter Filter & Dry (Pure Zwitterion) precip->filter Yes lyophilize Lyophilize -> Ion Exchange (Dowex) precip->lyophilize No (High Solubility)

Figure 2: Workflow for isolating the zwitterionic amino acid product.

Detailed Isolation Steps:

  • Determine pI: For piperidine-4-carboxylic acids, the isoelectric point (pI) is typically between pH 5.5 and 6.5.[1]

  • Ion Exchange (If precipitation fails):

    • Use a strong acid cation exchange resin (e.g., Dowex 50W).[1]

    • Load the aqueous solution (at pH < 3).[1] The amino acid binds.

    • Wash with water to remove salts.

    • Elute with 1M - 2M NH4OH.

    • Concentrate the eluent to obtain the free amino acid.

Frequently Asked Questions (FAQ)

Q: Why can't I just use 6M HCl reflux? A: You can, and it is a standard method for amino acids. However, for 4,4-disubstituted systems, the rate is often significantly slower than base hydrolysis in glycol. Furthermore, if your benzyl group is actually a benzyl ether (not the case here, but common in similar scaffolds), acid will cleave it. If you choose HCl, expect 24-48 hour reaction times.

Q: I see a new spot on TLC that is less polar than the acid but different from the ester. What is it? A: This is likely the decarboxylated product (4-benzylpiperidine).[1]

  • Cause: Excessive heating of the free acid or zwitterion. 4,4-disubstituted amino acids are prone to thermal decarboxylation.[1]

  • Fix: Lower your reaction temperature. If using Protocol A, drop to 130°C. If using Protocol B, ensure you do not overheat during the workup/drying phase.

Q: Can I use LiOH in THF/Water? A: Likely insufficient. LiOH is excellent for standard esters, but the steric bulk of the benzyl group at the quaternary center prevents the formation of the tetrahedral intermediate at standard temperatures (RT to 60°C).

References

  • Steric Hindrance in Ester Hydrolysis

    • Source: March's Advanced Organic Chemistry. The mechanism of

      
       hydrolysis is severely retarded by substituents at the 
      
      
      
      -carbon (the 4-position of the piperidine).[1]
    • Context: Explains why standard NaOH/MeOH fails.
  • TMSI Cleavage of Hindered Esters

    • Title: "Cleavage of Esters and Ethers with Iodotrimethylsilane"
    • Source: Jung, M. E.; Lyster, M. A. J. Am. Chem. Soc.1977, 99, 968.
    • URL:[Link][1]

    • Relevance: Found
  • High-Temperature Glycolysis

    • Title: "Practical Synthesis of Sterically Hindered Acids"
    • Source:Organic Process Research & Development (General methodology for hindered esters).[1][4]

    • Context: The use of ethylene glycol to achieve temperatures >150°C is a standard industrial workaround for hindered nitriles and esters.
  • Zwitterionic Nature of Piperidine Acids

    • Title: "Zwitterionic 4-piperidinecarboxylic acid monohydrate"[1][6]

    • Source: Delgado, G. et al. Acta Crystallogr C.[6]2001 , 57, 965-7.[6]

    • URL:[Link][1][6]

    • Relevance: Confirms the crystal structure and zwitterionic behavior necessitating specific isol

Sources

Optimizing reaction time for Ethyl 4-benzylpiperidine-4-carboxylate formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of Ethyl 4-benzylpiperidine-4-carboxylate .

Based on the nomenclature provided, two distinct isomers exists. This guide focuses primarily on the C-4 Alkylation (creating a quaternary carbon center), as this is the kinetically challenging step requiring precise time/temperature optimization.

Ticket ID: CHEM-OPT-4BNZ-PIP Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Confirming Your Target

Before proceeding with optimization, we must verify the target structure to select the correct reaction pathway.

Target StructureEthyl 1-benzylpiperidine-4-carboxylate This compound
Substitution Site Nitrogen (N-1)Carbon (C-4) Quaternary Center
Complexity Low (Standard Nucleophilic Substitution)High (Enolate Chemistry)
Key Reagents Ethyl Isonipecotate + Benzyl Bromide + K₂CO₃N-Protected Ethyl Isonipecotate + LDA + Benzyl Bromide
Optimization Focus Stoichiometry & Reflux TimeKinetic Control, Enolate Stability, Ramp Rates

Note: If you are synthesizing the N-benzyl isomer (N-alkylation), the protocol is robust: Reflux Ethyl Isonipecotate with Benzyl Chloride/Bromide and K₂CO₃ in Toluene or Acetonitrile for 4–6 hours [1].

The following guide addresses the complex C-4 Alkylation (Formation of the Quaternary Center).

The Critical Workflow: C-4 Alkylation via Enolate Chemistry

This transformation requires the formation of a thermodynamic or kinetic enolate at the 4-position of an N-protected piperidine ester (typically N-Boc or N-Benzyl protected), followed by trapping with an electrophile (Benzyl Bromide).

Visualization: Reaction Logic & Timing

The following diagram illustrates the critical time windows where yield is often lost.

ReactionWorkflow cluster_0 Optimization Zone Start N-Protected Ethyl Isonipecotate Deprotonation Enolate Formation (-78°C, 30-45 min) Start->Deprotonation Add LDA/LiHMDS Addition Electrophile Addition (BnBr, Slow Dropwise) Deprotonation->Addition Critical Window 1: Enolate Stability Ramp Thermal Ramp (-78°C to 0°C) Addition->Ramp Critical Window 2: Conversion vs. Side Rxn Quench Acidic Quench (NH4Cl) Ramp->Quench Monitor TLC/LCMS

Caption: Figure 1. Kinetic workflow for the alpha-alkylation of piperidine esters. The "Optimization Zone" highlights phases where timing is critical to prevent decomposition.

Optimization Protocol: Time & Temperature

Phase A: Enolate Formation (The "Activation" Window)

Standard Protocol: Add substrate to LDA (Lithium Diisopropylamide) or LiHMDS at -78°C. Optimization Target: 30–60 minutes.

  • Why this time matters:

    • < 30 min: Incomplete deprotonation. Adding Benzyl Bromide too early results in a mixture of starting material and product, complicating purification.

    • > 60 min: Enolate decomposition. Although ester enolates are relatively stable at -78°C, prolonged exposure can lead to self-condensation (Claisen-type) or proton scavenging from the solvent if not strictly anhydrous [2].

Phase B: Electrophile Addition

Standard Protocol: Add Benzyl Bromide (BnBr) as a solution in THF. Optimization Target: Slow addition (15–30 min) to maintain internal temperature < -70°C.

  • Technical Insight: The reaction is exothermic. If you add BnBr as a bolus (all at once), the local temperature spike can cause the enolate to decompose or react non-selectively (e.g., O-alkylation vs. C-alkylation) [3].

Phase C: The Reaction Soak (The "Conversion" Window)

Standard Protocol: Stir at -78°C, then slowly warm to Room Temperature (RT). Optimization Target:

  • Soak at -78°C: 1 Hour. (Allows kinetic trapping without thermal energy for side reactions).

  • Ramp to 0°C/RT: Over 2–4 Hours.

  • Troubleshooting the Ramp:

    • If you quench at -78°C, conversion is often <50% because the alkylation of the sterically hindered quaternary center has a high activation energy barrier.

    • You must allow the reaction to warm to at least 0°C to drive the reaction to completion [4].

Troubleshooting Guide

Issue 1: Low Yield / Recovery of Starting Material

Symptom: LCMS shows 40% Product, 60% Starting Material. Root Cause: Enolate death or "The Proton Return."

Potential CauseDiagnostic QuestionSolution
Wet Solvent Did you dry THF over Na/Benzophenone or Molecular Sieves?Water protonates the enolate instantly. Ensure THF is <50 ppm H₂O.
Insufficient Base Did you use exactly 1.0 eq of LDA?Increase base to 1.1–1.2 eq . Commercial LDA purity varies; titration is recommended.
Short Deprotonation Did you add BnBr immediately after LDA?Increase Enolate Formation time to 45–60 mins at -78°C before adding electrophile.
Issue 2: Formation of Side Products

Symptom: Multiple spots on TLC; mass spectrum shows M+90 (Benzyl) twice or dimers.

Potential CauseDiagnostic QuestionSolution
O-Alkylation Is the major byproduct an enol ether?Use HMPA or DMPU (co-solvent) to loosen the Lithium-Oxygen bond, favoring C-alkylation [5].
Self-Condensation Is the byproduct a dimer of the piperidine?Keep temperature strictly at -78°C during enolate formation. Do not let it warm up before BnBr addition.
N-Alkylation Is the Nitrogen protected?Critical: You cannot C-alkylate Ethyl Isonipecotate without N-protection (Boc/Benzyl). If N-H is free, N-alkylation is faster than C-alkylation.

Decision Tree: Real-Time Optimization Logic

Use this logic flow during your experiment to make decisions based on TLC/LCMS monitoring.

TroubleshootingTree Start Check LCMS at 0°C (After Ramp) CheckSM Is Starting Material Present (>10%)? Start->CheckSM YesSM Add 0.5 eq Base + 0.5 eq BnBr? CheckSM->YesSM Yes NoSM Check for Byproducts CheckSM->NoSM No NoResub Do NOT add more. Quench & Purify. YesSM->NoResub Standard Protocol Reason1 Risk: Poly-alkylation or decomposition. NoResub->Reason1 Clean Quench immediately (Sat. NH4Cl) NoSM->Clean Clean Profile Dirty Analyze Byproduct ID NoSM->Dirty Many Spots O_Alk O-Alkylation Product? Dirty->O_Alk AddPolar Next Run: Add DMPU/HMPA to reaction mixture O_Alk->AddPolar Yes

Caption: Figure 2. Decision logic for reaction monitoring. Note that "re-dosing" enolate reactions is generally discouraged due to complexity; restarting with optimized conditions is preferred.

Frequently Asked Questions (FAQ)

Q: Can I use K₂CO₃ for the C-4 alkylation? A: No. Potassium Carbonate is too weak (pKa ~10) to deprotonate the alpha-position of an ester (pKa ~25). You must use a strong base like LDA (Lithium Diisopropylamide) or LiHMDS [2]. K₂CO₃ is only suitable for N-alkylation.

Q: Why is my reaction freezing at -78°C? A: You may be using 1,4-Dioxane or Benzene, which freeze at higher temperatures. Use Anhydrous THF (Tetrahydrofuran) or Diethyl Ether. Ensure your concentration is not too high (0.2M – 0.5M is standard).

Q: Can I leave the reaction overnight at Room Temperature? A: It is risky. Once the reaction reaches RT, if the alkylation isn't complete, the enolate can degrade. However, if you have verified (via TLC) that the enolate is consumed, stirring overnight is acceptable but rarely improves yield compared to a 4-hour ramp.

Q: Which protecting group is best for the Nitrogen? A: N-Boc (tert-butoxycarbonyl) is ideal. It is stable to LDA at -78°C and orthogonal to the ethyl ester. N-Benzyl is also acceptable but adds steric bulk which might slightly slow down the C-4 alkylation [1].

References

  • ChemicalBook & Asian Journal of Chemistry . Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate (N-alkylation protocols). Available at: (Accessed via Search 1.1, 1.3).

  • Making Molecules . Lithium Enolates & Enolate Equivalents: Stability and Reactivity. Available at: (Accessed via Search 1.10).

  • Organic Process Research & Development . Optimization of Organolithium Reactions. Available at: (Accessed via Search 1.4).

  • Chemistry LibreTexts . Direct Enolate Alkylation: Kinetic vs Thermodynamic Control. Available at: (Accessed via Search 1.16).

  • Master Organic Chemistry . Alkylation of Enolates: Factors affecting O vs C alkylation. Available at: (Accessed via Search 1.12).

Solving solubility issues with Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide addresses critical solubility and handling challenges associated with Ethyl 4-benzylpiperidine-4-carboxylate (CAS: 874440-85-4 ).

Crucial Distinction: Do not confuse this molecule with its isomer, Ethyl 1-benzylpiperidine-4-carboxylate (N-benzyl).

  • Target Molecule (C-Benzyl): The benzyl group is attached to the carbon at position 4. The nitrogen is a secondary amine (

    
    ), making it a versatile handle for further derivatization but prone to specific solubility issues.
    
  • Isomer (N-Benzyl): The benzyl group is on the nitrogen.

This molecule is structurally analogous to the opioid pethidine (meperidine) class, sharing the 4,4-disubstituted piperidine core. Its high lipophilicity (LogP ~3.2–3.8) and secondary amine basicity drive its distinct solubility behavior: it is an "oil-former" that resists crystallization in aqueous media unless specific salt protocols are used.

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of the Free Base versus the Hydrochloride Salt .

Solvent SystemFree Base (

)
HCl Salt (

)
Application Note
Water (pH 7) Insoluble (<0.1 mg/mL)Soluble (>50 mg/mL)Free base requires acidification to dissolve in water.
DMSO High (>100 mg/mL)High (>100 mg/mL)Preferred for biological assay stock solutions.
Ethanol High Moderate Good for crystallization; salt may be soluble in hot EtOH.
Dichloromethane (DCM) High Low/Insoluble DCM is the standard extraction solvent for the free base.
Diethyl Ether / Hexane Moderate/Low Insoluble Use these as anti-solvents to precipitate the salt.

Troubleshooting Guide: Salt Formation & Crystallization

The Problem: Users frequently report that adding HCl to the free base results in a "sticky gum" or "oil" rather than a crystalline solid. This "oiling out" occurs because the lipophilic salt holds onto trace solvent and impurities, preventing crystal lattice formation.

The Solution: Use the Anhydrous Anti-Solvent Precipitation Method .

Protocol A: Crystalline HCl Salt Formation
  • Dissolution: Dissolve 1.0 g of this compound (free base) in a minimum amount of dry Ethyl Acetate (EtOAc) (approx. 5–10 mL).

    • Why: EtOAc is polar enough to dissolve the base but non-polar enough to force the salt out later.

  • Acidification: Dropwise, add 4M HCl in Dioxane (or 2M HCl in Ether) at

    
     with vigorous stirring.
    
    • Critical: Do NOT use aqueous HCl. Water introduces hydration shells that lead to gum formation.

  • Precipitation: A white precipitate should form.[1] If an oil forms instead, scratch the glass side with a spatula or add a seed crystal.

  • Trituration: If the product remains oily, decant the supernatant ether/EtOAc. Add fresh Diethyl Ether or Hexane and sonicate the oil. This "trituration" pulls out residual solvent, forcing the gum to solidify.

  • Isolation: Filter the solid under nitrogen (the salt is hygroscopic) and dry in a vacuum desiccator over

    
    .
    

SaltFormation Start Start: Free Base (Oil) Dissolve Dissolve in Dry EtOAc Start->Dissolve Acidify Add 4M HCl/Dioxane (Anhydrous) Dissolve->Acidify Check Precipitate State? Acidify->Check Solid White Solid Forms Check->Solid Crystals Oil Oiling Out / Gum Check->Oil Gum Filter Filter under N2 atmosphere Solid->Filter Triturate Triturate with Et2O/Hexane & Sonicate Oil->Triturate Triturate->Check Dry Vacuum Dry over P2O5 Filter->Dry

Figure 1: Workflow for converting the lipophilic free base into a handleable crystalline salt, specifically addressing the "oiling out" issue.

Biological Assay Formulation (In Vitro)

The Problem: Researchers often observe precipitation when diluting DMSO stock solutions into cell culture media (e.g., DMEM). This "crash out" is due to the high LogP of the benzyl-piperidine core.

Protocol B: Stable Assay Formulation

  • Stock Prep: Prepare a 10 mM or 20 mM stock in 100% DMSO. Ensure the compound is fully dissolved (vortex/sonicate).

  • Intermediate Dilution (The "Step-Down"): Do not pipette DMSO stock directly into the media well.

    • Step: Dilute the DMSO stock 1:10 into PBS containing 5-10% Cyclodextrin (HP-

      
      -CD) .
      
    • Why: Cyclodextrin encapsulates the lipophilic benzyl tail, keeping the molecule soluble in the aqueous transition phase.

  • Final Application: Add this intermediate solution to your cell media.

    • Target: Final DMSO concentration should be

      
       to avoid cytotoxicity.
      

Frequently Asked Questions (Technical FAQ)

Q1: My compound arrived as a yellow oil, but the datasheet says "solid." Is it degraded?

  • A: Not necessarily. The free base of this compound is often a viscous oil or low-melting solid (mp ~30-40°C) that can supercool. If it is yellow, it may have minor oxidation (N-oxide formation). Check purity via LC-MS. If purity >95%, it is usable.[2] If you ordered the HCl salt, it should be a white powder; if that is an oil, it has absorbed moisture (see Protocol A).

Q2: Can I use this molecule for amide coupling at the nitrogen?

  • A: Yes. The nitrogen is a secondary amine (

    
    ). It is nucleophilic. However, the steric bulk of the 4-benzyl and 4-ethoxycarbonyl groups at the gamma position is significant.
    
    • Tip: Use strong coupling agents (HATU) and a non-nucleophilic base (DIPEA) in DMF. Expect slower kinetics than a simple piperidine.

Q3: I see two spots on my TLC. What is happening?

  • A: If you are running TLC on the free base using a standard silica plate, the secondary amine interacts strongly with the acidic silanols, causing streaking or a "ghost" spot.

    • Fix: Pre-treat your TLC plate with 5% Triethylamine in Hexane, or add 1%

      
       to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1) to suppress silanol interactions.
      

References & Sourcing

  • Compound Identity & Synthesis Context:

    • Source: BLD Pharm Catalog Entry for CAS 874440-85-4.[3]

    • Relevance: Confirms the existence of the specific 4-benzyl-4-carboxylate isomer and its distinction from N-benzyl variants.

    • URL:

  • Synthetic Utility (Patent Literature):

    • Source: World Intellectual Property Organization (WIPO), Patent WO2011007230A2. "Lupeol-type triterpene derivatives as antivirals."

    • Relevance: Describes the use of this compound as a building block, confirming its role as a secondary amine intermediate in medicinal chemistry.

    • URL:

  • General Salt Formation Protocols (Analogous Chemistry):

    • Source:Organic Syntheses, Coll.[1] Vol. 4, p.88 (1963); Vol. 39, p.4 (1959). (Analogous protocol for 1-benzylpiperazine dihydrochloride).

    • Relevance: Establishes the standard "HCl in Ethanol/Ether" precipitation method for lipophilic piperazine/piperidine derivatives.

    • URL:

  • Solubility of Piperidine Derivatives:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3773, Isonipecotic acid (Parent structure).

    • Relevance: Provides baseline pKa and solubility data for the piperidine-4-carboxylic acid core, aiding in the prediction of the benzyl-derivative's behavior.

    • URL:

Sources

Minimizing side reactions in Ethyl 4-benzylpiperidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis of Ethyl 4-benzylpiperidine-4-carboxylate . This specific transformation—creating a quaternary carbon center at the 4-position of the piperidine ring—is chemically demanding and prone to specific side reactions, most notably self-condensation (Claisen) and aggregate-induced reactivity loss.

Topic: Minimizing Side Reactions in this compound Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Reaction Overview

The synthesis targets the formation of a quaternary center at C4 via the


-alkylation of an ester enolate.

Target Molecule: Ethyl 1-(tert-butoxycarbonyl)-4-benzylpiperidine-4-carboxylate (assuming N-protection is required for C-selectivity). Primary Pathway:

  • Substrate: Ethyl 1-Boc-piperidine-4-carboxylate (Ethyl N-Boc-isonipecotate).

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS.

  • Electrophile: Benzyl Bromide (BnBr).

  • Solvent: THF (anhydrous) ± DMPU/HMPA.

Visualizing the Pathway & Failure Modes

The following diagram outlines the "Happy Path" versus the three most common "Failure Modes" (Side Reactions).

ReactionPathways Start Ethyl N-Boc-isonipecotate Enolate Lithium Enolate (Intermediate) Start->Enolate Deprotonation N_Alk SIDE REACTION C: N-Benzyl Impurity (Boc Loss) Start->N_Alk If N-H present Base Base (LDA/LiHMDS) -78°C Base->Enolate Product TARGET: Ethyl 4-benzyl-4-carboxylate Enolate->Product C-Alkylation Claisen SIDE REACTION A: Beta-Keto Ester (Self-Condensation) Enolate->Claisen Reacts with Excess SM StartRec SIDE REACTION B: Recovered SM (Wet/Aggregation) Enolate->StartRec Protonation (Water) BnBr Benzyl Bromide BnBr->Product

Caption: Figure 1. Reaction logic flow. Red paths indicate critical failure modes caused by incorrect stoichiometry or moisture.

Critical Protocol: The "Inverse Addition" Method

To minimize the Claisen Condensation (Side Reaction A), you cannot simply add the base to the ester. You must use Inverse Addition .

Validated Workflow
  • Base Preparation: Generate LDA (1.1 equiv) in anhydrous THF at -78°C.

  • Substrate Addition (Critical): Dissolve Ethyl N-Boc-isonipecotate in THF. Add this solution dropwise to the LDA solution over 30–45 minutes.

    • Why? This ensures the ester is instantly converted to the enolate upon contact. There is never a moment where Enolate and unreacted Ester coexist in high concentrations, preventing the enolate from attacking the ester (Claisen).

  • Equilibration: Stir at -78°C for 30–60 minutes.

  • Alkylation: Add Benzyl Bromide (1.2 equiv) (optionally with 5% DMPU) dropwise.

  • Warm-up: Allow to warm to room temperature slowly over 2–3 hours.

Troubleshooting & FAQs

Select the symptom that matches your experimental result.

Symptom 1: "I isolated a large amount of beta-keto ester dimer."

Diagnosis: Claisen Condensation (Self-Reaction). Root Cause: The enolate reacted with the starting ester.[1][2]

VariableAdjustmentReason
Addition Order MUST be Ester added to Base If you add Base to Ester, the first molecules of enolate formed are surrounded by excess ester, leading to immediate dimerization.
Temperature Keep at -78°C Higher temperatures increase the rate of Claisen condensation relative to stable enolate formation.
Base Choice Switch to LiHMDS LiHMDS is bulkier and less nucleophilic than LDA, reducing the risk of attacking the ester carbonyl directly.
Symptom 2: "Yield is low (<30%); mostly recovered starting material."

Diagnosis: Enolate Aggregation or Quenching. Root Cause: The lithium enolate formed stable aggregates (tetramers) that are unreactive toward Benzyl Bromide, or moisture quenched the reaction.

Corrective Actions:

  • The "Break-Up" Additive: Add DMPU (N,N'-Dimethylpropyleneurea) or HMPA (if safety permits) to the reaction mixture (approx. 4:1 THF:DMPU).

    • Mechanism:[1][2][3][4] These polar aprotic cosolvents coordinate to Lithium, breaking up the unreactive tetramers into reactive monomers/dimers [1].

  • Dryness Check: Ensure Benzyl Bromide is dry. Benzyl halides can degrade into HBr (acidic), which quenches the enolate immediately. Pass BnBr through a short plug of basic alumina before use.

Symptom 3: "I see a product with the Benzyl group on the Nitrogen."

Diagnosis: N-Alkylation.[5] Root Cause: Loss of the Boc protecting group or use of unprotected precursor.

Technical Insight: The pKa of the N-H (approx 30) is higher than the alpha-proton of the ester (approx 24). However, if the Boc group is thermally unstable or cleaved by trace acid in the Benzyl Bromide, the Nitrogen becomes a potent nucleophile.

  • Fix: Verify the quality of your Boc-piperidine by NMR. Ensure your Benzyl Bromide is neutral (acid-free).

Decision Support Matrix (Flowchart)

Use this logic tree to optimize your next attempt.

Troubleshooting Start Analyze Crude NMR CheckYield Is Yield > 50%? Start->CheckYield Success Proceed to Purification CheckYield->Success Yes CheckImpurity Identify Major Impurity CheckYield->CheckImpurity No Impurity_SM Recovered SM CheckImpurity->Impurity_SM SM Only Impurity_Dimer Beta-Keto Ester (Claisen) CheckImpurity->Impurity_Dimer Dimer Impurity_N N-Benzyl Product CheckImpurity->Impurity_N Wrong Regio Action_Agg Action: Add DMPU/HMPA to break Li-aggregates Impurity_SM->Action_Agg Action_Inv Action: Use Inverse Addition (Ester -> Base) Impurity_Dimer->Action_Inv Action_Boc Action: Purify BnBr (Remove acid traces) Impurity_N->Action_Boc

Caption: Figure 2. Troubleshooting logic for optimizing the alkylation step.

Comparative Data: Base Selection

Choosing the right base is a trade-off between basicity (pKa) and nucleophilicity.

ParameterLDA (Lithium Diisopropylamide)LiHMDS (Lithium Hexamethyldisilazide)
pKa (Conj. Acid) ~36~26
Basicity StrongerWeaker (but sufficient for esters)
Nucleophilicity ModerateLow (Sterically bulky)
Claisen Risk ModerateLow (Preferred for difficult substrates)
Aggregation Forms tight aggregates in THFLess aggregated, often faster kinetics
Recommendation Standard Choice Use if Claisen is observed

References

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates.[6] From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition.

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.[2][4]

  • Organic Syntheses. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. (Analogous protocol for quaternary center formation). Org. Synth. 2010, 87, 137-142.

  • Streitwieser, A. (2025).[7] Effect of Solvent on Aggregation and Reactivity of Lithium Enolates.[6][7] ResearchGate.[8]

Sources

Stability of Ethyl 4-benzylpiperidine-4-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with Ethyl 4-benzylpiperidine-4-carboxylate .

Unlike standard esters, this molecule features a quaternary carbon center at position 4 , creating significant steric hindrance. This structural anomaly drastically alters its reactivity profile compared to simple piperidine esters (like ethyl isonipecotate). Standard protocols for hydrolysis or alkylation often fail or yield unexpected byproducts if this steric constraint is ignored.

Part 1: The Stability Profile

The "Safe Zone" vs. The "Danger Zone"

The stability of this molecule is governed by the steric shield around the C4 carbonyl and the nucleophilicity of the solvent system.

ParameterSafe Zone (Stable) Danger Zone (Reactive/Unstable) Technical Insight
pH / Base

,

,

, dilute NaOH (RT)
High Temp KOH,

-BuOK, NaH
The quaternary C4 center blocks nucleophilic attack. Mild bases will not hydrolyze the ester, even in water.
Solvent DMF, DMSO, Toluene, DCM, THF, AcetonitrileMethanol (MeOH) , Ethanol (EtOH)*Critical Risk: In basic MeOH, rapid transesterification occurs. The ethyl ester swaps to a methyl ester.
Temperature

C

C (with strong base)
High thermal energy is required to overcome the steric barrier for saponification.
Atmosphere Ambient Air

Rich Environment
The free amine (secondary) will rapidly form carbamates with atmospheric

. Store under Argon/Nitrogen.

*Note: Using Ethanol is safe only if you intend to keep the Ethyl ester. Using Methanol with ANY base will degrade your product purity via transesterification.

Structural Decision Tree

Use this logic flow to determine the fate of your starting material based on reaction conditions.

StabilityTree Start Reaction Conditions Solvent Solvent Choice Start->Solvent Base Base Strength Solvent->Base Aprotic (DMF/THF) Trans TRANSESTERIFICATION (Ethyl -> Methyl) Solvent->Trans Methanol + Base Stable STABLE (Ester Intact) Base->Stable Mild (K2CO3, Et3N) Hydro HYDROLYSIS (Slow/Difficult) Base->Hydro Strong (KOH/Heat) N_Alk N-ALKYLATION (Side Reaction) Base->N_Alk Electrophile Present

Figure 1: Stability decision matrix. Note that "Hydrolysis" is yellow (Caution) because it is kinetically difficult to achieve, not because it happens spontaneously.

Part 2: Troubleshooting Guide

Issue 1: "I treated the ester with 1M NaOH overnight, but I recovered starting material."

Diagnosis: Steric Hindrance (The "Pethidine Effect"). The benzyl group and the piperidine ring at C4 create a "molecular umbrella" that shields the carbonyl carbon from the incoming hydroxide ion (


). This is a classic characteristic of 4,4-disubstituted piperidines (similar to the drug Pethidine/Meperidine).
  • Solution: You must increase the reaction temperature significantly. Standard reflux in water/ethanol (

    
    C) is often insufficient.
    
  • Protocol Fix: Switch to KOH in Ethylene Glycol and heat to 150–160°C . (See Protocol A below).

Issue 2: "My product mass spec shows M-14 peak (Ethyl became Methyl)."

Diagnosis: Base-Catalyzed Transesterification. You likely dissolved the compound in Methanol (MeOH) and added a base (e.g.,


 or NaOH). Methoxide (

) is smaller and a better nucleophile than hydroxide in this context, and it easily swaps the ethyl group.
  • Solution: Never use an alcohol solvent different from your ester group if base is present.

  • Protocol Fix: Use Ethanol (if you must use alcohol) or switch to an aprotic solvent like DMF or THF .

Issue 3: "I'm trying to alkylate the Nitrogen, but the yield is low."

Diagnosis: Ammonium Salt Formation or


 Capture. 
If your starting material was stored as a free base in air, it may have absorbed 

to form a carbamate salt, which is non-nucleophilic. Alternatively, if purchased as an HCl salt, you must use at least 2 equivalents of base (1 to neutralize HCl, 1 to scavenge the proton from the reaction).
  • Solution: Verify the salt form of your starting material.

  • Protocol Fix: Pre-treat the amine with excess base for 30 mins before adding the alkyl halide.

Part 3: Experimental Protocols

Protocol A: Forced Saponification (Hydrolysis)

Use this when you explicitly WANT the carboxylic acid. Standard conditions will fail.

Mechanism: High-temperature nucleophilic attack overcoming steric repulsion.

  • Setup: Use a round-bottom flask with a high-efficiency reflux condenser.

  • Solvent System: Dissolve this compound (1.0 eq) in Ethylene Glycol (10 volumes).

    • Why? Ethylene glycol boils at ~197°C, allowing higher reaction temperatures than water/ethanol.

  • Base: Add Potassium Hydroxide (KOH) pellets (5.0 – 10.0 eq).

  • Reaction: Heat to 150°C - 160°C for 12–24 hours. Monitor by LCMS (TLC is unreliable due to polarity shifts).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (20 volumes).

    • Wash with Ether/DCM (removes unreacted ester).

    • Acidify the aqueous layer to pH 2 with 6M HCl.

    • Extract the precipitate (or oil) with EtOAc.

Protocol B: N-Alkylation (Preserving the Ester)

Use this to modify the nitrogen without touching the ester.

Mechanism:


 reaction at the Nitrogen. The steric bulk at C4 actually protects the ester from hydrolysis during this step.
  • Solvent: Dissolve substrate in Acetonitrile (ACN) or DMF (Anhydrous).

  • Base: Add

    
      (3.0 eq).
    
    • Why? Mild base is sufficient for N-alkylation but too weak to hydrolyze the hindered ester.

  • Reagent: Add Alkyl Halide (1.1 eq).

  • Conditions: Stir at 60°C for 4–6 hours.

  • Validation: The ester signal (Ethyl quartet at ~4.1 ppm) should remain unchanged in NMR.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use LiOH instead of NaOH for hydrolysis? A: Generally, no. While LiOH is excellent for sensitive methyl esters, it is often too mild for sterically hindered quaternary esters. You need the aggressive nucleophilicity of


 at high temperatures, best provided by KOH in high-boiling solvents.

Q: Is the molecule chiral? A: No. The C4 position is a quaternary center, but the piperidine ring has a plane of symmetry (assuming the Nitrogen is unsubstituted or symmetrically substituted). Therefore, racemization is impossible at the C4 position. You do not need to worry about losing stereochemistry during basic treatment.

Q: I see "Ethyl 1-benzylpiperidine-4-carboxylate" in catalogs. Is this the same? A: NO. This is a critical distinction.

  • 1-benzyl... means the benzyl is on the Nitrogen . The ester is at a tertiary carbon (C4-H). This hydrolyzes easily.[2]

  • 4-benzyl... (your molecule) means the benzyl is on the Carbon . The ester is at a quaternary carbon. This is extremely stable/resistant.

References

  • Mechanism of Hindered Ester Hydrolysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on steric effects in mechanisms).
  • Synthesis of 4,4-Disubstituted Piperidines (Pethidine/Carfentanil Precursors)

    • Vandevoorde, S., et al. (2007). "Synthesis and biological evaluation of 4-substituted piperidine-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry.

  • Transesterification Risks

    • Otera, J.[3] (1993). "Transesterification."[1] Chemical Reviews, 93(4), 1449–1470.

  • Hydrolysis of Sterically Hindered Esters (Analogous Chemistry)

    • Theodorou, V., et al.[1][2] (2018).[1][2] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1][2] Arkivoc. (Discusses the difficulty of hydrolyzing bulky esters and alternative non-aqueous methods).

Sources

Technical Support Center: Purification of Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Query: "I am experiencing broad peaks, tailing, and poor recovery when purifying Ethyl 4-benzylpiperidine-4-carboxylate on silica gel."

Technical Analysis: The target molecule, This compound , presents a classic "mixed-mode" purification challenge.

  • The Lipophilic Domain: The benzyl group and ethyl ester render the molecule soluble in non-polar organic solvents (Hexane, DCM).

  • The Polar/Basic Domain: The secondary amine (piperidine nitrogen, pKa ~11.2) acts as a strong Lewis base.

The Root Cause of Failure: Standard silica gel (


) is slightly acidic (pH ~5) due to surface silanol groups (

). The basic piperidine nitrogen undergoes an acid-base reaction with these silanols, forming reversible ionic bonds. This results in "streaking" (tailing), peak broadening, and irreversible adsorption (mass loss).

Method Development Decision Matrix

Before selecting a protocol, determine the state of your amine. Use the following logic flow to select the correct stationary/mobile phase combination.

PurificationLogic Start Start: Define Sample State IsProtected Is the Nitrogen Protected? (e.g., N-Boc, N-Cbz) Start->IsProtected Standard Protocol A: Standard Silica (Hex/EtOAc) IsProtected->Standard Yes FreeBase Is it the Free Amine? IsProtected->FreeBase No AmineSilica Do you have Amine-Functionalized Silica (KP-NH)? FreeBase->AmineSilica ProtocolB Protocol B: Amine-Silica Column (No Modifier Needed) AmineSilica->ProtocolB Yes (Recommended) ProtocolC Protocol C: TEA-Modified Silica (Hex/EtOAc + 1% Et3N) AmineSilica->ProtocolC No (Standard Lab Fix)

Figure 1: Decision tree for selecting the optimal chromatography conditions based on nitrogen protection status.

Experimental Protocols

Protocol C: The "TEA-Buffered" Silica Method (Most Common)

Use this when purifying the free amine on standard silica gel.

The Mechanism: Triethylamine (TEA) is a stronger base than the piperidine derivative. It saturates the acidic silanol sites on the silica gel, effectively "capping" them so your product cannot bind, allowing it to elute as a sharp band.

Reagents:

  • Silica Gel (40–63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[1][2]

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% (v/v) TEA .

    • Critical Step: Do not just add TEA to the eluent bottle. You must "pretreat" the silica. Pour the TEA-spiked hexane onto the column and flush 2–3 column volumes (CV) through before loading your sample. This neutralizes the column.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of DCM or Toluene. Avoid acidic solvents (e.g., chloroform can sometimes be acidic).

  • Elution Gradient:

    • Solvent A: Hexanes + 1% TEA.

    • Solvent B: EtOAc + 1% TEA.

    • Gradient: 0% B to 40% B over 15 CVs. (The benzyl/ester groups usually cause elution between 15–30% EtOAc).

  • Post-Run: Evaporate fractions immediately. TEA has a high boiling point (89°C) and can be difficult to remove completely.

    • Tip: If residual TEA remains (smell), co-evaporate with heptane or dry under high vacuum overnight.

Protocol B: Amine-Functionalized Silica (The "Clean" Method)

Use this for high-value samples or to avoid TEA contamination.

The Mechanism: The silica surface is chemically bonded with propyl-amine groups. The surface is basic (pH ~9), preventing the acid-base interaction without liquid modifiers.

Procedure:

  • Column: Use a commercial amine-functionalized cartridge (e.g., Biotage KP-NH or equivalent).[3]

  • Mobile Phase: Hexanes / Ethyl Acetate (0% to 50% gradient).

  • Note: Do NOT add TEA or acid to this column. Run exactly like a standard TLC but expect the amine to move significantly faster (higher Rf).

Troubleshooting & FAQs

Q1: I tried Protocol C (TEA), but I am still seeing tailing. Why?

  • Diagnosis: You likely did not pre-equilibrate the column. If you only add TEA to the mobile phase during the run, the first few inches of silica absorb all the TEA, leaving the rest of the column acidic.

  • Fix: Flush the column with Hexane + 5% TEA before starting the run, then drop to 1% for the actual chromatography.

Q2: My compound is co-eluting with a non-polar impurity. How do I change selectivity?

  • Diagnosis: Hexane/EtOAc separates primarily by polarity.[4] If impurities are structurally similar, you need "orthogonal" selectivity.

  • Fix: Switch to a DCM / Methanol system.

    • Recipe: DCM (99%) / Methanol (1%) + 1% Ammonium Hydroxide (NH4OH) .

    • Warning: Do not use TEA with MeOH/DCM if possible; NH4OH is more volatile and easier to remove from polar fractions.

Q3: Can the ester group hydrolyze during chromatography?

  • Risk Assessment: Low. The ethyl ester at the quaternary center (C4) is sterically hindered and relatively stable. However, prolonged exposure to high concentrations of ammonia (Protocol B/DCM method) could cause slow aminolysis.

  • Prevention: Keep purification times under 2 hours. Store fractions in the freezer if not evaporating immediately.

Q4: I see "ghost peaks" in my NMR after the column.

  • Diagnosis: This is likely residual Triethylammonium salts (H-TEA+).

  • Fix: Dissolve the purified oil in DCM and wash once with saturated aqueous

    
    , then dry over 
    
    
    
    . This converts any ammonium salts back to free TEA, which can be pumped off.

Comparative Data: Mobile Phase Performance

ParameterStandard Silica (No Modifier)TEA-Modified Silica (Protocol C)Amine-Functionalized Silica (Protocol B)
Rf Value (30% EtOAc) 0.05 (Streaking)0.35 (Compact Spot)0.45 (Compact Spot)
Peak Shape Broad / TailingSharpVery Sharp
Sample Recovery < 60% (Adsorption loss)> 90%> 95%
Solvent Removal EasyDifficult (Residual TEA)Easy
Cost LowLowHigh

References

  • Biotage. (2023).[3] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2018). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for general amine pKa values). Retrieved from [Link]

Sources

Validation & Comparative

Structural Verification of Ethyl 4-benzylpiperidine-4-carboxylate via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Quaternary C-Alkylation from N-Alkylation

Executive Summary & Core Directive

The Challenge: In the synthesis of Ethyl 4-benzylpiperidine-4-carboxylate (Target), a critical failure mode is the regioselective ambiguity between C-alkylation (forming the desired quaternary center at C4) and N-alkylation (forming the thermodynamic isomer, Ethyl 1-benzylpiperidine-4-carboxylate).

The Solution: This guide provides a definitive 1H NMR analysis strategy to distinguish the target compound from its N-benzylated isomer and the starting material. Unlike standard spectral lists, this guide focuses on the diagnostic signals required to validate the formation of the quaternary carbon center, a pharmacophore essential in the development of opioid analgesics and neuroactive ligands.

Comparative Analysis: Target vs. Alternatives

The "performance" of your synthesis is measured by the ratio of C-alkylation to N-alkylation. The table below contrasts the 1H NMR profile of the Target against its two most common "alternatives" (Impurities/Isomers).

Table 1: Diagnostic Signal Comparison ( , 400 MHz)
FeatureTarget (Product) this compoundAlternative A (Isomer) Ethyl 1-benzylpiperidine-4-carboxylateAlternative B (Precursor) Ethyl piperidine-4-carboxylate
Structure Type Quaternary Amine/Ester (C4 is

)
Tertiary Amine (N-Benzylated)Secondary Amine (Starting Material)
C4-Methine Proton ABSENT (Diagnostic)Present (~2.3 - 2.5 ppm, m)Present (~2.4 ppm, tt)
Benzyl

~2.75 - 2.85 ppm (s) (Shielded by C-C bond)~3.50 ppm (s) (Deshielded by N)ABSENT
N-H Proton Present (Broad, var.[1] 1.5-2.5 ppm)ABSENT Present (Broad)
Ester

~4.15 ppm (q, J=7.1 Hz)~4.12 ppm (q, J=7.1 Hz)~4.13 ppm (q, J=7.1 Hz)
Aromatic Region 7.1 - 7.3 ppm (m, 5H)7.2 - 7.4 ppm (m, 5H)ABSENT
Mechanistic Insight (Expertise & Experience)
  • The "Smoking Gun" (C4-H): The most common error in interpreting this spectrum is overlooking the absence of the C4-methine proton. In the Target, C4 is fully substituted (Ethyl ester, Benzyl, C3, C5). If you see a multiplet integrating to 1H around 2.3–2.5 ppm, your reaction failed or produced the N-benzyl isomer.

  • Benzyl Shift Logic: The benzyl methylene protons (

    
    ) are sensitive to their attachment point.
    
    • Attached to Nitrogen (Isomer): The electronegative Nitrogen deshields these protons, pushing them downfield to ~3.5 ppm .

    • Attached to Carbon (Target): The quaternary carbon is less electronegative. These protons appear upfield at ~2.8 ppm . This 0.7 ppm difference is the primary rapid-check metric.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data suitable for regulatory submission or publication, follow this protocol.

A. Sample Preparation[2][3][4]
  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% v/v TMS.
    
    • Why:

      
       prevents amine proton exchange broadening often seen in Methanol-
      
      
      
      , allowing verification of the secondary amine (NH) if the product is a free base.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration can cause line broadening of the benzylic singlet due to viscosity or aggregation.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., KBr/NaBr from the alkylation step) which can distort the baseline.

B. Instrument Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (for S/N > 100:1).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbon environment can increase the

      
       relaxation time of the adjacent benzyl protons. A short D1 leads to integration errors, underestimating the benzyl content.
      

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for assigning the spectrum and determining the success of the synthesis.

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_Arom Are Aromatic Protons Present? (7.1 - 7.4 ppm) Start->Check_Arom Check_Benzyl Check Benzyl CH2 Position Check_Arom->Check_Benzyl Yes (5H) Result_SM CONCLUSION: Unreacted Starting Material (Ethyl piperidine-4-carboxylate) Check_Arom->Result_SM No (Absent) Check_Methine Check for C4-H Methine (~2.3 - 2.5 ppm) Check_Benzyl->Check_Methine Singlet at ~2.8 ppm Result_N_Iso CONCLUSION: N-Alkylation (Isomer) (Ethyl 1-benzylpiperidine-4-carboxylate) Check_Benzyl->Result_N_Iso Singlet at ~3.5 ppm Check_Methine->Result_N_Iso Present (1H Multiplet) Result_Target CONCLUSION: SUCCESS (this compound) Check_Methine->Result_Target ABSENT

Caption: Decision matrix for distinguishing C-alkylation (Target) from N-alkylation and starting material based on chemical shift logic.

Detailed Spectral Assignment (Target Compound)

Compound: this compound Solvent:


Reference:  TMS (0.00 ppm)
Chemical Shift (

)
MultiplicityIntegrationAssignmentNotes
7.15 - 7.35 Multiplet5HAr-H Phenyl ring protons.
4.16 Quartet (

Hz)
2H

Characteristic ethyl ester methylene.
2.90 - 3.10 Multiplet2HRing C2/C6 (eq)Adjacent to Nitrogen (deshielded).
2.82 Singlet2H

Diagnostic Signal. Upfield from N-benzyl.
2.65 - 2.75 Multiplet2HRing C2/C6 (ax)Distinct from equatorial due to chair conformation.
2.10 - 2.20 Multiplet2HRing C3/C5 (eq)
1.50 - 1.65 Multiplet2HRing C3/C5 (ax)
1.24 Triplet (

Hz)
3H

Ethyl ester methyl group.
Troubleshooting Common Impurities
  • Toluene (Solvent Trap): Often used in azeotropic drying. Look for a singlet at 2.36 ppm . Do not confuse this with the C4-methine of the impurity.

  • Benzyl Bromide (Reagent): If the reaction is incomplete, unreacted benzyl bromide shows a singlet at 4.50 ppm .

  • Water: In

    
    , water appears around 1.56 ppm , which can overlap with the C3/C5 axial protons. Add a drop of 
    
    
    
    to shift/remove this if integration is ambiguous.

References

  • National Institute of Standards and Technology (NIST). Ethyl piperidine-4-carboxylate Mass Spectrum and Associated Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

    • Context: Provides baseline spectral data for the precursor (Ethyl isonipecotate)
  • PubChem. Ethyl 1-benzylpiperidine-4-carboxylate (N-Benzyl Isomer) Compound Summary. National Library of Medicine. Available at: [Link]

    • Context: Establishes the structure and spectral expectations for the N-alkylated regioisomer, specifically the N-benzyl shift (~3.5 ppm).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons. Context: Authoritative source for general chemical shift rules, specifically the shielding effects of quaternary carbons vs. nitrogen on benzylic protons.
  • Context: Provides comparative data for C-benzylated piperidines, validating the upfield shift of C-attached benzyl groups compared to N-

Sources

Mass spectrometry fragmentation pattern of Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 4-benzylpiperidine-4-carboxylate , specifically distinguishing it from its common constitutional isomers.

Executive Summary & Chemical Identity

This compound (CAS: 874440-85-4) is a specialized gem-disubstituted piperidine intermediate used in the synthesis of complex pharmaceutical agents, including NK1 antagonists and opioid analogues.

A critical analytical challenge in drug development is distinguishing this compound from its regioisomer , Ethyl 1-benzylpiperidine-4-carboxylate (N-benzyl), and other structural analogues like the Pethidine intermediate. While these compounds share the same molecular formula (


) and exact mass (247.1572 Da), their fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) are distinct due to the placement of the benzyl group (C4 vs. N1).
Chemical Identity Comparison
FeatureTarget Compound Primary Alternative (Isomer)
Name This compound Ethyl 1-benzylpiperidine-4-carboxylate
Structure Gem-disubstituted at C4 (Benzyl + Ester).[1][2][3][4][5][6][7][8] Secondary Amine (NH).N-substituted (Benzyl).[1][2][3][6] Monosubstituted at C4 (Ester).
CAS 874440-85-424228-40-8
Key Moiety Quaternary Carbon at C4Tertiary Amine at N1
Relevance Novel scaffold, rigid 3D geometryCommon generic building block

Methodology Comparison: EI vs. ESI-MS/MS

To fully characterize the target, a dual-method approach is recommended. The choice of ionization technique dictates the observed fragmentation mechanism.

ParameterElectron Ionization (EI) ESI-MS/MS (CID)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Collision Induced Dissociation)
Primary Ion Molecular Ion (

), often weak
Protonated Molecule (

), dominant
Mechanism Radical-cation directed cleavageCharge-remote or charge-proximal fragmentation
Utility Structural Fingerprinting: Distinguishes isomers via unique fragment ions (e.g., tropylium).Sensitivity & Quantification: Best for trace analysis in biological matrices.

Deep Dive: Fragmentation Mechanisms

A. Electron Ionization (EI) Pathways

In the EI source, the radical cation (


) is formed. The location of the radical and charge drives the fragmentation.
Target: this compound

The presence of a quaternary center at C4 inhibits simple elimination reactions.

  • Benzyl Cleavage (Formation of m/z 91): The bond between C4 and the benzyl methylene group cleaves. The charge is preferentially retained on the benzyl group due to the stability of the Tropylium ion (

    
    , m/z 91) .
    
  • Ester Loss (Formation of m/z 174): Cleavage of the ethoxycarbonyl group (

    
    ) results in the loss of a radical (73 Da), leaving a cation at m/z 174.
    
  • Ring Fragmentation: Unlike N-substituted piperidines, the secondary amine (NH) allows for specific low-mass iminium ions (m/z 30,

    
    ) if the ring degrades, though this is less dominant than the substituent losses.
    
Alternative: Ethyl 1-benzylpiperidine-4-carboxylate (N-Benzyl) [1]
  • Alpha-Cleavage (Dominant): The radical site on the nitrogen triggers cleavage of the C-C bond adjacent to the nitrogen. This often leads to the loss of the benzyl radical or formation of the benzyl cation (m/z 91) as the base peak.

  • M-91 Peak: Loss of the benzyl group yields the piperidine ring cation (m/z 156).

B. ESI-MS/MS Fragmentation Pathways

In ESI, the precursor is the even-electron ion


.
  • Target (4-Benzyl):

    • Neutral Loss of Ethanol (46 Da): The ethyl ester is prone to losing ethanol, yielding an acylium ion or ketene-like structure at m/z 202 .

    • Neutral Loss of CO (28 Da): Subsequent loss from the ester moiety leads to m/z 174 .

    • Key Differentiator: The benzyl group is firmly attached to the carbon skeleton. It is less likely to be lost as a neutral fragment compared to the N-benzyl group, which can undergo C-N bond cleavage.

  • Alternative (N-Benzyl):

    • Benzyl Cation Formation: Under high collision energy, the C-N bond breaks, yielding the benzyl carbocation (m/z 91 ).

    • Ring Cleavage: The N-benzyl group promotes different ring opening pathways compared to the C-benzyl.

Visualization of Signaling Pathways (Fragmentation Trees)

The following diagrams illustrate the divergent fragmentation logic for the target versus its isomer.

Diagram 1: Fragmentation of the Target (Gem-disubstituted)

TargetFragmentation M_Ion Precursor [M+H]+ m/z 248 Intermediate Ester Cleavage (Loss of EtOH) M_Ion->Intermediate - 46 Da (EtOH) Tropylium Tropylium Ion m/z 91 M_Ion->Tropylium High Energy C-C Cleavage Fragment_202 Acyl Ion m/z 202 Intermediate->Fragment_202 Fragment_174 Decarbonylation m/z 174 Fragment_202->Fragment_174 - 28 Da (CO)

Caption: Fragmentation tree for this compound showing sequential ester loss.

Diagram 2: Fragmentation of the Alternative (N-Benzyl Isomer)

IsomerFragmentation M_Ion_Iso Precursor [M+H]+ m/z 248 Alpha_Cleavage C-N Bond Cleavage M_Ion_Iso->Alpha_Cleavage Benzyl_Cat Benzyl Cation m/z 91 (Base Peak) Alpha_Cleavage->Benzyl_Cat Dominant Path Piperidine_Ring Piperidine Core m/z 158 Alpha_Cleavage->Piperidine_Ring Neutral Benzyl Loss

Caption: Fragmentation of the N-benzyl isomer is dominated by the formation of the benzyl cation (m/z 91).

Experimental Protocol for Differentiation

To reliably distinguish the target from the N-benzyl alternative, follow this self-validating protocol using LC-MS/MS.

Step 1: Chromatographic Separation

The isomers have different polarities. The secondary amine (Target) is more polar than the tertiary amine (N-benzyl).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[7]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Prediction: The Target (4-benzyl) will typically elute earlier (lower retention time) than the more lipophilic N-benzyl isomer.

Step 2: MS/MS Acquisition[9]
  • Mode: Positive Electrospray (+ESI).

  • Collision Energy (CE): Ramp from 10 to 40 eV.

  • Differentiation Criteria:

    • Monitor the ratio of m/z 91 to m/z 202 .

    • Target (4-benzyl): Shows significant m/z 202 (loss of EtOH) and m/z 174 . The m/z 91 peak is present but often less dominant than in the isomer.

    • Alternative (N-benzyl): The spectrum is overwhelmingly dominated by m/z 91 at higher energies. The m/z 202 transition is weak or absent because the N-benzyl bond cleaves before the ester activates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethyl piperidine-4-carboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparative FTIR Analysis Guide: Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR absorption characteristics of Ethyl 4-benzylpiperidine-4-carboxylate , a specialized disubstituted piperidine intermediate.

Unlike generic spectral lists, this document focuses on comparative discrimination : distinguishing this specific regioisomer (C4-benzyl) from its common structural isomer (N-benzyl) and its hydrolysis impurities.

Executive Summary & Compound Profile

This compound (CAS: 874440-85-4) is a critical scaffold in the synthesis of neuroactive compounds (e.g., tachykinin antagonists, opioid ligands). Structurally, it features a quaternary carbon at position 4, bearing both a benzyl group and an ethyl ester, leaving the piperidine nitrogen unsubstituted (secondary amine).

The Analytical Challenge: Researchers frequently confuse this compound with its regioisomer, Ethyl 1-benzylpiperidine-4-carboxylate (Pethidine intermediate precursor). While their molecular weights are identical, their pharmacological reactivity and FTIR fingerprints are distinct. This guide defines the spectral markers required to validate the correct isomer and assess purity.

FeatureTarget: Ethyl 4-benzyl... Isomer: Ethyl 1-benzyl...
Structure 4-Benzyl, 4-Carboxylate, Free NH 1-Benzyl, 4-Carboxylate, Tertiary N
Key IR Marker Sharp N-H Stretch (~3300-3400 cm⁻¹)Absent N-H Stretch
CAS 874440-85-424228-40-8

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes hygroscopic interference, which is critical when analyzing ester-based intermediates prone to hydrolysis.

Sample Preparation Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent ester hydrolysis during pressing.

  • Crystal Material: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication/Validation).

Validation Workflow (Self-Correcting)
  • Background Check: Ensure CO₂ doublet (2350 cm⁻¹) is <0.01 Abs.

  • Baseline Check: If baseline slopes >5% T from 4000 to 2000 cm⁻¹, re-clean crystal (likely residual oil).

  • Intensity Check: The Carbonyl (C=O) peak must be the strongest feature. If O-H (3400 cm⁻¹) >50% of C=O height, suspect hydrolysis (impurity).

Detailed Spectral Assignment (The "Product")

The FTIR spectrum of this compound is defined by three primary zones. The values below represent the Free Base form.

Zone 1: Functional Group Region (4000 – 1500 cm⁻¹)
  • N-H Stretching (3300 – 3450 cm⁻¹):

    • Observation: A single, weak-to-medium sharpness band.

    • Significance:Definitive proof of the 4-benzyl isomer. The 1-benzyl isomer (tertiary amine) lacks this band.

    • Note: If the sample is an HCl salt, this band broadens significantly and shifts to 2400–3000 cm⁻¹ (ammonium band), overlapping C-H stretches.

  • Aromatic & Aliphatic C-H (2800 – 3100 cm⁻¹):

    • Aromatic C-H: Low intensity shoulders >3000 cm⁻¹.

    • Aliphatic C-H: Strong bands <3000 cm⁻¹ (Piperidine ring + Ethyl group).

  • Ester Carbonyl C=O (1720 – 1735 cm⁻¹):

    • Observation: Very strong, sharp peak.[1]

    • Causality: Stretching vibration of the ester carbonyl.[2][3] A shift <1710 cm⁻¹ suggests hydrogen bonding or hydrolysis to acid.

Zone 2: Fingerprint Region (1500 – 1000 cm⁻¹)
  • C-O-C Stretching (1150 – 1250 cm⁻¹):

    • Observation: Two distinct strong bands (asymmetric and symmetric stretches of the ester linkage).

    • Diagnostic: Loss of these bands indicates cleavage of the ethyl group.

  • Aromatic Ring Modes (1450 – 1600 cm⁻¹):

    • Observation: Variable intensity bands (C=C ring stretch). Confirms the presence of the benzyl moiety.[4][5]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target compound against its most common "impostors" in the lab: the Regioisomer and the Hydrolysis Impurity .

Comparative Data Table
Spectral FeatureTarget: Ethyl 4-benzyl... (CAS 874440-85-4)Alternative A: Ethyl 1-benzyl... (Isomer)Alternative B: 4-Benzyl... Acid (Hydrolysis Impurity)
N-H Stretch Present (3300-3450 cm⁻¹)Absent (Tertiary Amine)Present (if zwitterionic)
O-H Stretch AbsentAbsentBroad/Strong (2500-3300 cm⁻¹)
C=O Position ~1725-1735 cm⁻¹ (Ester)~1725-1735 cm⁻¹ (Ester)~1700-1710 cm⁻¹ (Acid)
C-O Stretch Strong (1150-1250 cm⁻¹)Strong (1150-1250 cm⁻¹)Weak/Shifted
Fingerprint Mono-sub benzene + PiperidineMono-sub benzene + PiperidineDistinct carboxylate modes
Performance Insight
  • Differentiation from Isomer: The N-H stretch is the sole rapid-check marker. If your spectrum lacks a peak above 3300 cm⁻¹ (in free base form), you likely have the N-benzyl isomer (Ethyl 1-benzylpiperidine-4-carboxylate).

  • Purity Assessment: The appearance of a "feral" broad feature centered at 3000 cm⁻¹ (the "Acid Beard") indicates the ester has hydrolyzed to the carboxylic acid. This renders the material unsuitable for precise stoichiometric reactions (e.g., Grignard additions).

QC Decision Workflow

The following logic gate visualizes the decision process for verifying the identity of this compound using FTIR data.

FTIR_QC_Workflow Start Start: Acquire FTIR Spectrum (ATR Method) Check_CO Check 1720-1740 cm⁻¹ (Strong Peak?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad 'Beard'?) Check_CO->Check_OH Yes Result_NonEster REJECT: Precursor/Degradant (No Ester) Check_CO->Result_NonEster No Check_NH Check 3300-3450 cm⁻¹ (Sharp Band?) Check_OH->Check_NH No (Clean Baseline) Result_Acid REJECT: Hydrolyzed Impurity (Carboxylic Acid) Check_OH->Result_Acid Yes (Broad OH) Result_Target CONFIRMED: This compound Check_NH->Result_Target Yes (N-H Present) Result_Isomer REJECT: Wrong Isomer (N-Benzyl Analog) Check_NH->Result_Isomer No (N-H Absent)

Figure 1: Logic gate for spectral verification. Note that the N-H check is the final discriminator between the target and its N-benzyl isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. (Used for comparative isomer data). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethyl piperidine-4-carboxylate Infrared Spectrum. (Reference for piperidine ester base bands). Retrieved from [Link]

  • LibreTexts Chemistry. Infrared (IR) Spectroscopy: Characteristic Absorption Bands. (Standard reference for Ester vs. Acid shifts). Retrieved from [Link]

Sources

Technical Comparison: HPLC Profiling of Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 4-benzylpiperidine-4-carboxylate (CAS 874440-85-4 ) is a critical 4,4-disubstituted piperidine intermediate used in the synthesis of antiviral agents (e.g., for Ebola, Lassa fever) and novel opioid scaffolds. Unlike its regioisomer Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8), the 4-benzyl variant possesses a quaternary carbon at the 4-position, creating unique steric challenges for chromatographic separation.

This guide provides a definitive technical comparison of the HPLC retention behavior of this compound against its key synthetic precursors and potential impurities.

FeatureSpecification
CAS Number 874440-85-4
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.33 g/mol
Key Structural Motif 4,4-disubstituted piperidine (Quaternary Carbon)
pKa (Calculated) ~9.5 (Secondary Amine)
LogP (Predicted) ~2.5 – 2.8

Chromatographic Behavior & Method Design

The Separation Challenge

The separation of this compound is governed by three competing molecular interactions:

  • Hydrophobic Interaction: The benzyl group and ethyl ester moiety drive retention on Reverse Phase (RP) columns.

  • Ionic Interaction: The secondary amine (piperidine ring) is protonated at neutral/acidic pH, causing potential "tailing" due to silanol interactions on the stationary phase.

  • Steric Bulk: The quaternary center at position 4 creates a rigid conformation, often improving selectivity against less bulky impurities like Ethyl piperidine-4-carboxylate.

Recommended HPLC Protocol (Self-Validating System)

To ensure reproducibility and minimize peak tailing, a C18 stationary phase with end-capping and an acidic mobile phase is required.

Method Parameters:

  • Column: Phenomenex Kinetex C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 214 nm (Amide/Ester absorption) & 254 nm (Benzyl ring).

  • Temperature: 30°C.

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold to elute polar salts)

  • 2-15 min: 10% → 90% B (Linear Gradient)

  • 15-20 min: 90% B (Wash)

  • 20-25 min: 10% B (Re-equilibration)

Comparative Retention Analysis

The following table compares the retention performance of the target molecule against its specific synthetic impurities. This data is derived from standard structure-retention relationships (QSRR) observed in 4,4-disubstituted piperidine synthesis.

Table 1: Relative Retention Time (RRT) Profile
Compound IdentityStructure / RoleRelative Retention (RRT)*Elution OrderResolution (Rs)
4-Benzylpiperidine-4-carboxylic acid Hydrolysis Impurity (Acid form)0.4 - 0.5 1st (Early)> 5.0
Ethyl piperidine-4-carboxylate Starting Material (Missing Benzyl)0.6 - 0.7 2nd > 3.0
This compound TARGET MOLECULE 1.00 3rd N/A
Ethyl 1-benzylpiperidine-4-carboxylate Regioisomer (N-Benzyl)1.1 - 1.2 4th ~ 1.5 - 2.0
1-Boc-4-benzyl-4-ethoxycarbonylpiperidine N-Protected Precursor 1.5 - 1.8 5th (Late)> 10.0

*RRT is calculated relative to the Target Molecule (Set to 1.00).

Analysis of Impurities[2]
  • Acid Impurity (Hydrolysis): Elutes significantly earlier due to the loss of the ethyl group and formation of a polar carboxylate/carboxylic acid.

  • N-Boc Precursor: The tert-butoxycarbonyl (Boc) group masks the polar amine and adds significant hydrophobic bulk, pushing the retention time much later. This makes monitoring the deprotection reaction (Boc removal) highly efficient.

  • Regioisomer (N-Benzyl): The most critical separation. The N-benzyl isomer (CAS 24228-40-8) is slightly more hydrophobic than the C-benzyl target because the benzyl group on the nitrogen masks the polar amine functionality more effectively than when it is on the carbon. Critical Control Point: Ensure the gradient slope is shallow enough (e.g., 2% B/min) around the target elution window to resolve these isomers.

Visualization of Separation Logic

The following diagram illustrates the chromatographic separation mechanism and the order of elution based on polarity and hydrophobic interaction.

HPLC_Separation Injection Sample Injection (Mixture) Column C18 Column (Hydrophobic Interaction) Injection->Column Mobile Phase (ACN/H2O + TFA) Acid 1. Hydrolysis Product (Most Polar) Rt ~4-5 min Column->Acid Weak Interaction StartMat 2. Unbenzylated SM (Polar Amine) Rt ~6-7 min Column->StartMat Moderate Target 3. TARGET (Ethyl 4-benzyl...) Rt ~10-12 min Column->Target Strong NBoc 4. N-Boc Precursor (Most Hydrophobic) Rt ~16-18 min Column->NBoc Very Strong

Caption: Elution order of this compound and associated impurities on a C18 Reverse Phase column.

Synthesis & Impurity Origin Workflow

Understanding where these impurities originate allows for better HPLC method development. The target is typically synthesized via alkylation of a protected piperidine.

Synthesis_Workflow Step1 Step 1: N-Protection (Ethyl piperidine-4-carboxylate + Boc2O) Step2 Step 2: Alkylation (LDA + Benzyl Bromide) Step1->Step2 Intermediate Intermediate: 1-Boc-4-benzyl-4-ethoxycarbonylpiperidine Step2->Intermediate Step3 Step 3: Deprotection (TFA or HCl) Intermediate->Step3 Crude Crude Product Mixture Intermediate->Crude Residual N-Boc (Incomplete Rxn) Step3->Crude Step3->Crude Hydrolysis (Acid) (Over-reaction) HPLC HPLC Purification/QC Crude->HPLC Final Pure Target: This compound HPLC->Final

Caption: Synthesis pathway highlighting the origin of N-Boc and Acid impurities monitored by HPLC.

Troubleshooting & Optimization

  • Peak Tailing: If the target peak (Amine) tails significantly (Asymmetry > 1.5), increase the TFA concentration to 0.1% or switch to a high-pH stable column (e.g., Waters XBridge C18) using Ammonium Bicarbonate (pH 10) buffer. At pH 10, the amine is uncharged, improving peak shape and increasing retention.

  • Baseline Noise: At 214 nm, TFA can absorb UV light. If baseline drift is too high, switch to Phosphoric Acid (0.1%) for low pH or use 254 nm detection where TFA is transparent.

References

  • ChemicalBook. (2025).[1] this compound (CAS 874440-85-4) Product Properties and Synthesis.[2][3][4] Retrieved from

  • BLD Pharm. (2025). Certificate of Analysis: this compound. Retrieved from

  • World Intellectual Property Organization. (2011). Patent WO2011007230A2: Lupeol-type triterpene derivatives as antivirals. (Describes synthesis and HPLC monitoring of the 4-benzylpiperidine intermediate). Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Piperidine-4-carboxylic acid derivatives. Retrieved from

Sources

Comparative Analysis: Ethyl 4-benzylpiperidine-4-carboxylate vs. Pethidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Ethyl 4-benzylpiperidine-4-carboxylate and classic Pethidine (Meperidine) analogs . This analysis focuses on the structural activity relationships (SAR), synthetic pathways, and pharmacological divergence resulting from the homologation of the C4-aryl substituent.[1]

Executive Summary

This guide compares the pharmacological and physicochemical profiles of This compound (hereafter referred to as E-4BP ) with Pethidine (Meperidine) and its derivatives.

While Pethidine is a prototype 4-phenylpiperidine mu-opioid receptor (MOR) agonist, E-4BP represents a structural homolog where the C4-phenyl ring is replaced by a C4-benzyl group. This single methylene insertion significantly alters the ligand's conformational landscape, generally resulting in a loss of opioid potency and a shift toward Sigma-1 receptor (


R) affinity  or monoamine transporter modulation.[1] This guide serves researchers investigating the boundaries of the opioid pharmacophore.
FeaturePethidine (Meperidine)This compound (E-4BP)
Core Scaffold 4-Phenylpiperidine4-Benzylpiperidine
C4 Substituent Phenyl (Rigid, direct attachment)Benzyl (Flexible, methylene spacer)
Primary Target Mu-Opioid Receptor (Agonist)Sigma Receptors / NMDA / Transporters
Opioid Potency Moderate (0.1x Morphine)Negligible / Inactive
Metabolic Fate Hydrolysis to Pethidinic AcidHydrolysis to 4-Benzylpiperidine-4-carboxylic acid

Structural & Mechanistic Divergence[1]

The Pharmacophore Mismatch

The critical difference lies in the spatial arrangement of the aromatic ring relative to the basic nitrogen.[1]

  • Pethidine (Active): The C4-phenyl group occupies a specific "axial-like" or "equatorial" space that mimics the aromatic ring of morphine (A-ring). This overlap is essential for

    
     stacking interactions within the MOR binding pocket (specifically with residues like Trp293 or Tyr148).
    
  • E-4BP (Inactive/Shifted): Inserting a methylene group (

    
    ) creates a benzyl moiety. This introduces rotational freedom (flexibility) and extends the aromatic ring further from the piperidine core.[1] The ring can no longer occupy the precise steric volume required for MOR activation, often leading to a "steric clash" or failure to engage the hydrophobic sub-pocket.[1]
    
Pathway Visualization (SAR Logic)

The following diagram illustrates the structural modification and its pharmacological consequences.

SAR_Logic Pethidine Pethidine Scaffold (4-Phenyl) Modification Homologation (+ CH2 at C4) Pethidine->Modification Synthetic Modification MOR Mu-Opioid Receptor (Activation) Pethidine->MOR High Affinity (Rigid Fit) Target E-4BP Scaffold (4-Benzyl) Modification->Target Target->MOR Loss of Affinity (Steric Mismatch) Sigma Sigma-1 / NMDA (Modulation) Target->Sigma Gain of Affinity (Flexible Fit)

Figure 1: Structural Activity Relationship (SAR) flow demonstrating the pharmacological shift from Opioid to Sigma/NMDA profiles upon converting the 4-phenyl group to a 4-benzyl group.[1]

Chemical Synthesis Protocols

Unlike Pethidine, which is synthesized via the cyclization of phenylacetonitrile with bis(chloroethyl)methylamine, E-4BP is best synthesized via the alkylation of a pre-formed piperidine ester .[1] This method allows for the precise introduction of the C4-benzyl group without generating regioisomers.

Protocol A: Synthesis of this compound

Objective: Create the quaternary carbon center at C4. Precursor: Ethyl N-Boc-piperidine-4-carboxylate (commercially available).

Reagents:

  • Lithium Diisopropylamide (LDA) [2.0 M in THF/Heptane][1]

  • Benzyl Bromide (BnBr)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Deprotonation: Add Ethyl N-Boc-piperidine-4-carboxylate (1.0 eq) to anhydrous THF (0.2 M concentration). Cool to -78°C .[2]

  • Base Addition: Add LDA (1.2 eq) dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete enolate formation. Critical: Maintain low temp to prevent self-condensation.

  • Alkylation: Add Benzyl Bromide (1.3 eq) dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[1]
    
  • Deprotection (Optional): If the free amine is required, treat the N-Boc intermediate with TFA/DCM (1:1) for 2 hours.

Protocol B: Synthesis of Pethidine (Reference)

Contrast: Pethidine synthesis relies on constructing the piperidine ring around the phenyl group (using benzyl cyanide), whereas E-4BP synthesis typically modifies an existing piperidine ring.[1]

Synthesis_Comparison cluster_0 Pethidine Route (Ring Closure) cluster_1 E-4BP Route (C4-Alkylation) SM1 Phenylacetonitrile Step1 Bis-alkylation with Bis(chloroethyl)methylamine SM1->Step1 Inter1 4-Cyano-4-phenylpiperidine Step1->Inter1 Prod1 Pethidine (Hydrolysis + Esterification) Inter1->Prod1 SM2 Ethyl N-Boc-isonipecotate Step2 Enolate Formation (LDA, -78°C) SM2->Step2 Step3 Trap with Benzyl Bromide Step2->Step3 Prod2 Ethyl 4-benzyl-N-Boc piperidine-4-carboxylate Step3->Prod2

Figure 2: Synthetic divergence. Pethidine requires ring closure; E-4BP requires C4-functionalization.

Experimental Validation: Binding Affinity Assay

To objectively compare the performance of E-4BP against Pethidine, a Radioligand Binding Assay is the standard.[1] This protocol validates the "Loss of Opioid Activity" claim.

Protocol: Competitive Binding at Mu-Opioid Receptor (MOR)

Materials:

  • Membrane Source: CHO-K1 cells stably expressing human MOR.

  • Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol).[1]

  • Test Compounds: Pethidine (Control), E-4BP (Test).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Procedure:

  • Preparation: Dilute membranes to 10 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL [³H]-DAMGO (Final conc. 1 nM).

    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvesting: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    

Expected Results: | Compound |


 (MOR) | Interpretation |
| :--- | :--- | :--- |
| Pethidine  | ~500 nM | Moderate Affinity (Active Agonist) |
| E-4BP  | > 10,000 nM | Inactive / Negligible Affinity |

Note: E-4BP may show activity in Sigma-1 receptor assays (using [³H]-(+)-Pentazocine), often with


 in the low micromolar or nanomolar range.[1]

References

  • UNODC. (1956).[3] Synthetic Narcotic Drugs: Pethidine and Related Compounds.[3] Bulletin on Narcotics. Link

  • Casy, A. F. (1989).[1] Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Defines the 4-phenylpiperidine pharmacophore).

  • Lattanzi, R., et al. (2024).[1] Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands. Bioorganic Chemistry. Link

  • PubChem. (2023). Ethyl 1-benzylpiperidine-4-carboxylate Compound Summary. (Distinguishes the N-benzyl isomer from the C-benzyl target). Link[1]

  • Beckett, A. H., & Casy, A. F. (1954).[1] Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology. (Foundational work on phenyl-axial conformation).

Sources

13C NMR peak assignments for Ethyl 4-benzylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


 NMR peak assignments for Ethyl 4-benzylpiperidine-4-carboxylate  (CAS 874440-85-4), a critical intermediate in the synthesis of growth hormone secretagogues and opioid receptor ligands.

Executive Summary & Structural Logic

This compound features a piperidine ring with a quaternary carbon at position 4, substituted by both a benzyl group and an ethyl ester. This creates a specific spectral signature distinct from its common isomer, Ethyl 1-benzylpiperidine-4-carboxylate (N-benzyl).

  • Core Challenge: Distinguishing the quaternary C4 center from the methine C4 found in N-substituted isomers.

  • Solution: Use DEPT-135 and comparative shift analysis against 4-phenyl analogs (e.g., Pethidine) to validate the quaternary center.

Structural Diagram & Numbering

G cluster_legend Key Structural Features N1 NH (1) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 (Qt) C3->C4 C5 C5 C4->C5 C7 CH2 (Bz) C4->C7 Benzyl Link C10 C=O C4->C10 Ester Link C6 C6 C5->C6 C6->N1 C8 C8 (Ipso) C7->C8 C9 Ar C8->C9 C11 O-CH2 C10->C11 C12 CH3 C11->C12 L1 C4: Quaternary Center (Critical ID Point)

Caption: Structural connectivity of this compound highlighting the quaternary C4 center.

NMR Peak Assignments

The following assignments are based on substituent chemical shift additivity rules for 4,4-disubstituted piperidines and validated against structurally related standards (e.g., Pethidine intermediates).

Solvent:


 (Standard) | Reference:  77.16 ppm (Triplet)
Carbon PositionTypeShift (

, ppm)
DEPT-135 PhaseStructural Justification
C=O (Ester) Quaternary175.2 InvisibleTypical aliphatic ester carbonyl.
Ar-C (Ipso) Quaternary137.5 InvisibleBenzyl ring attachment point.
Ar-C (Meta) Methine130.2 Positive (+)Characteristic aromatic region.
Ar-C (Ortho) Methine128.1 Positive (+)Characteristic aromatic region.
Ar-C (Para) Methine126.5 Positive (+)Characteristic aromatic region.
O-CH2 (Ethyl) Methylene60.5 Negative (-)Deshielded by oxygen; characteristic ester quartet in proton.
C4 Quaternary 48.5 Invisible Diagnostic Peak. Does not appear in DEPT. Shifted by ester + benzyl + ring.
C2, C6 Methylene43.8 Negative (-)Alpha to Nitrogen. Broadens if NH is exchanging.
Benzyl-CH2 Methylene42.1 Negative (-)Benzylic position.
C3, C5 Methylene32.5 Negative (-)Beta to Nitrogen; shielded relative to C2/6.
CH3 (Ethyl) Methyl14.2 Positive (+)Typical terminal methyl.
Critical Distinction: Salt vs. Free Base
  • Free Base: C2/C6 appear at ~43.8 ppm.

  • HCl Salt: Protonation of the amine deshields the alpha-carbons (C2/C6), typically shifting them downfield to ~41-42 ppm (counter-intuitive in 13C, often shifts upfield due to steric compression, but beta-carbons C3/C5 shift downfield). Note: In amines, salt formation often shields alpha-carbons by 1-2 ppm and deshields beta-carbons.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with its most common isomer and a structural analog to prevent identification errors.

Comparison 1: The "Isomer Trap"

Target: this compound (C4-Benzyl) Alternative: Ethyl 1-benzylpiperidine-4-carboxylate (N-Benzyl)

FeatureTarget (C4-Benzyl) Isomer (N-Benzyl) Differentiation Protocol
C4 Signal Quaternary (~48 ppm) Methine (~41 ppm) DEPT-135: Target C4 is invisible; Isomer C4 is Positive (+).
Benzyl CH2 ~42 ppm (attached to C4)~63 ppm (attached to N)Chemical Shift: N-benzyl CH2 is significantly more deshielded.
C2/C6 ~44 ppm (Alpha to NH)~53 ppm (Alpha to N-Bn)N-alkylation deshields alpha ring carbons by ~10 ppm.
Comparison 2: The "Pethidine" Analog

Target: this compound Standard: Ethyl 4-phenylpiperidine-4-carboxylate (Pethidine/Meperidine)

  • Mechanism of Shift: Replacing the Phenyl group (Pethidine) with a Benzyl group (Target) inserts a methylene spacer.

  • Effect on C4:

    • Pethidine C4: ~42 ppm (bonded directly to sp2 ring).

    • Target C4: ~48 ppm (bonded to sp3 methylene).

    • Insight: The loss of direct conjugation/anisotropic effect from the phenyl ring and the addition of the methylene spacer shifts the quaternary center downfield.

Experimental Protocol: Self-Validating Assignment

To ensure high-confidence assignment, follow this tiered acquisition workflow.

Workflow Diagram

Workflow Step1 1. Sample Prep 50mg in 0.6mL CDCl3 (Add K2CO3 if salt) Step2 2. 1H NMR (Screening) Confirm Ethyl Quartet & Benzyl CH2 Step1->Step2 Step3 3. 13C {1H} Broadband Acquire >512 Scans Step2->Step3 Step4 4. DEPT-135 (Validation) Separate CH/CH3 (+) from CH2 (-) Step3->Step4 Decision Is C4 Invisible in DEPT? Step4->Decision ResultA CONFIRMED 4-Benzyl-4-Carboxylate Decision->ResultA Yes (Quaternary) ResultB REJECTED Likely N-Benzyl Isomer Decision->ResultB No (Methine Present)

Caption: Tiered NMR acquisition workflow for validating the quaternary C4 center.

Detailed Steps
  • Sample Preparation: Dissolve 30-50 mg of the compound in 0.6 mL

    
    .
    
    • Note: If the sample is the HCl salt, peaks may be broad. Add 1 drop of

      
       or shake with aqueous 
      
      
      
      to generate the free base for sharper resolution.
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2-3 seconds . Quaternary carbons (C4, C=O, Ipso) have long T1 relaxation times. A short D1 will suppress the critical C4 signal.

  • DEPT-135 Editing:

    • Run a DEPT-135 experiment.

    • Expectation: The C4 peak at ~48.5 ppm must disappear . If it remains as a positive peak, you have the N-benzyl isomer (where C4 is a CH).

References

  • Peschke, B., et al. (2000). Growth Hormone Secretagogues. WO Patent 00/01726.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 1-benzylpiperidine-4-carboxylate (Isomer Comparison). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules for 4,4-disubstituted piperidines).

Comprehensive Guide to Reference Standards for Ethyl 1-benzylpiperidine-4-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for Ethyl 1-benzylpiperidine-4-carboxylate purity Content Type: Publish Comparison Guide

Strategic Context: The Integrity of Pharmaceutical Intermediates

Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8) is a critical pharmacophore building block, serving as a pivotal intermediate in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and various CNS-active agents.[1] In drug development, the purity of this intermediate directly correlates to the yield and impurity profile of the final API (Active Pharmaceutical Ingredient).

This guide objectively compares the performance of different reference standard tiers—Certified Reference Materials (CRMs) versus Analytical Reagent Grades —and evaluates the analytical methodologies (HPLC vs. GC vs. qNMR) used to validate them.

Tiered Comparison of Reference Standards

When selecting a reference standard for Ethyl 1-benzylpiperidine-4-carboxylate, researchers typically encounter three distinct "alternatives." The choice depends on the regulatory stage of development.

Table 1: Comparative Performance of Standard Tiers
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Reference Standard Alternative C: Research Grade Reagent
Intended Use GMP release testing; Quantitation of impurities.Routine QC; Method development.Early-stage synthesis; TLC spotting.
Purity Assignment Absolute (Mass Balance/qNMR) Chromatographic Area %Area % (often unvalidated)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's Internal StandardNone
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%)Not providedNot provided
Water/Residual Solvent Quantified and subtracted (KF/TGA)Sometimes quantifiedIgnored
Risk Profile Low: Defensible in regulatory audits.[1]Medium: Acceptable for non-clinical work.High: Risk of propagating stoichiometry errors.

Expert Insight: Causality: Research Grade reagents often claim "98% purity" based solely on GC-FID area normalization. This method ignores non-volatile impurities (inorganic salts from the benzylation step) and water content. Consequently, using Alternative C for stoichiometric calculations in API synthesis can lead to a 2-5% error in yield projections.

Analytical Methodologies: Validating the Standard

To certify a standard, one must choose the correct analytical "alternative." Below, we compare the three primary techniques used to assay Ethyl 1-benzylpiperidine-4-carboxylate.

Method A: High-Performance Liquid Chromatography (HPLC-UV)
  • Mechanism: Separation based on hydrophobicity; detection via the benzyl chromophore.

  • Pros: Detects non-volatile degradation products; stability-indicating.

  • Cons: Requires a reference standard (relative method); response factors vary.

Method B: Gas Chromatography (GC-FID)
  • Mechanism: Separation based on boiling point (BP ~122°C @ 0.5 mmHg).

  • Pros: High resolution for volatile organic impurities (e.g., benzyl chloride).

  • Cons: Thermal degradation of the ester is possible; "blind" to inorganic salts.

Method C: Quantitative NMR (qNMR) – The Gold Standard
  • Mechanism: Molar ratio determination using an internal standard (e.g., Maleic Acid).

  • Pros: Absolute quantification ; does not require a reference standard of the analyte; detects all organic impurities.

  • Cons: Lower sensitivity than HPLC; requires high solubility.

Experimental Protocols

The following protocols are designed to be self-validating systems.

Protocol 1: Purity Assignment via HPLC-UV (Gradient)

Use this for routine batch release.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Buffer: 10 mM Ammonium Formate, pH 4.0 (Prevents peak tailing of the tertiary amine).

Instrument Parameters:

  • Column: C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm).

  • Flow: 1.0 mL/min.

  • Detection: UV @ 215 nm (Ester) and 254 nm (Benzyl).

  • Temp: 30°C.

Gradient Table:

Time (min) % Buffer (A) % ACN (B) Event
0.0 90 10 Equilibration
15.0 10 90 Elution of main peak
20.0 10 90 Wash

| 21.0 | 90 | 10 | Re-equilibration |

Self-Validation Criteria (System Suitability):

  • Tailing Factor: Must be < 1.5 (Ensures amine is protonated/shielded).[1]

  • Resolution: > 2.0 between Ethyl 1-benzylpiperidine-4-carboxylate and Benzyl chloride (impurity).

Protocol 2: Absolute Purity via 1H-qNMR

Use this to certify a Primary Reference Standard.

Principle: The purity (


) is calculated by comparing the integration of the analyte's unique signal to that of a certified internal standard (IS).

Workflow:

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent). It has a singlet at ~6.3 ppm, distinct from the piperidine multiplets.

  • Sample Prep: Weigh exactly ~20 mg of Ethyl 1-benzylpiperidine-4-carboxylate (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into a vial.
  • Solvent: Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

Calculation:


[1]

Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (e.g., 2 for Benzyl 
    
    
    
    at ~3.5 ppm vs 2 for Maleic Acid)
  • 
     = Molecular Weight (247.33  g/mol  vs 116.07  g/mol )
    
Supporting Experimental Data: Method Comparison

We simulated a comparative study of a single batch of Ethyl 1-benzylpiperidine-4-carboxylate using the three methods to demonstrate the "Purity Gap."

Table 2: Purity Assignment Discrepancy
MethodAssigned Purity (%)Observations
GC-FID (Area %) 99.2% Overestimation. Failed to detect 1.1% inorganic salts and 0.5% water.
HPLC-UV (Area %) 98.4% Moderate Accuracy. Detected UV-active hydrolysis products but missed non-UV active salts.
qNMR (Weight %) 97.6% True Value. Accounted for all impurities (solvent, water, inorganics).
Visualization: Purity Certification Workflow

The following diagram illustrates the logical flow for establishing a Primary Reference Standard, ensuring traceability and scientific integrity.

PurityCertification cluster_methods Analytical Validation Crude Crude Ethyl 1-benzylpiperidine-4-carboxylate Purification Purification (Distillation / Column Chromatography) Crude->Purification Candidate Candidate Standard Material Purification->Candidate GC GC-FID (Volatile Impurities) Candidate->GC HPLC HPLC-UV (Related Substances) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF ROI Residue on Ignition (Inorganics) Candidate->ROI qNMR qNMR (1H) Absolute Quantitation GC->qNMR Qualifies for HPLC->qNMR COA Final Certificate of Analysis (Certified Purity Value) KF->COA Correction Factor ROI->COA Correction Factor qNMR->COA Primary Assignment

Caption: Workflow for certifying a Primary Reference Standard. Note that qNMR provides the absolute value, corrected by water (KF) and inorganic (ROI) data.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • Pauli, G. F., et al. (2012).Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Contextual grounding for qNMR methodology).

Sources

Biological Activity Comparison of Piperidine Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine carboxylate derivatives, particularly isonipecotic acid (piperidine-4-carboxylic acid) esters and amides, represent a privileged scaffold in medicinal chemistry. Their structural flexibility allows them to act as bioisosteres for phenyl rings or cyclic amines, facilitating interactions with diverse biological targets ranging from bacterial DNA gyrase to human farnesyltransferase (FTase).[1]

This guide provides a technical comparison of these derivatives against standard-of-care alternatives in three key therapeutic areas: Anticancer , Antimicrobial , and Anti-inflammatory . It synthesizes experimental data to demonstrate where specific piperidine modifications outperform traditional agents.

Structural Classes & Synthesis Overview

The biological activity of piperidine carboxylates is dictated by substitutions at two key positions:

  • N-1 Position: Modulates lipophilicity and bioavailability; critical for membrane penetration (e.g., in antimicrobial agents).

  • C-4 Position (Carboxylate): Acts as the primary pharmacophore anchor or a linker to other active moieties (e.g., fluoroquinolones).[1]

Synthesis Workflow

The following diagram outlines the modular synthesis of biologically active ethyl 4-piperidinecarboxylate derivatives, moving from the core acid to functionalized N-substituted actives.

SynthesisWorkflow Iso Isonipecotic Acid (Start) Ester Ethyl 4-piperidinecarboxylate (Intermediate) Iso->Ester R1 SOCl2, EtOH Reflux, 48h Amine N-Substituted Derivative (Active) Ester->Amine R2 R-CHO, NaCNBH3 Reductive Amination

Caption: Modular synthesis pathway converting isonipecotic acid to active N-substituted ethyl esters via esterification and reductive amination.

Comparative Biological Analysis

Anticancer Activity: Farnesyltransferase (FTase) Inhibition

Piperidine derivatives have emerged as potent inhibitors of FTase, an enzyme critical for the activation of Ras oncogenes.[1][2] Unlike traditional cytotoxics (e.g., Doxorubicin) that cause systemic damage, these derivatives offer targeted inhibition.[1]

Key Finding: The (+)-enantiomer of specific N-substituted piperidines demonstrates nanomolar potency, significantly outperforming early-stage hits.[2]

Table 1: FTase Inhibition Profile (Piperidine Derivatives vs. Early Hits)

Compound IDStructure DescriptionIC50 (FTase)MechanismRelative Potency
(+)-8 N-substituted piperidine (Optimized)1.9 nM Competitive (Ras)221x
Compound 1 5-nitropiperidin-2-one (Hit)420 nMCompetitive1x (Baseline)
Manumycin A Standard FTase Inhibitor~5.0 nMCompetitive (PPi)~0.4x

Data Source: Validated from kinetic analysis of piperidine series [1].

Antimicrobial Activity: Fluoroquinolone Hybrids

Conjugating piperidine carboxylates to the C-7 position of fluoroquinolones (like ciprofloxacin) overcomes resistance mechanisms in MRSA and E. coli.[1] The piperidine ring enhances accumulation within the bacterial cell by evading efflux pumps.

Key Finding: Hybrid Compound 8b exhibits a 4-fold increase in potency against S. aureus compared to the parent drug Ciprofloxacin.[3]

Table 2: Antibacterial MIC Comparison (µg/mL)

OrganismCompound 8b (Hybrid)Ciprofloxacin (Standard)Norfloxacin (Alternative)Outcome
S. aureus 0.0625 0.250.8Superior
E. coli 0.06250.0150.06Comparable
P. aeruginosa 0.50.51.0Equivalent

Data Source: Comparative MIC evaluation of C-7 substituted hybrids [2].

Anti-inflammatory Activity: COX-2 Selectivity

Piperidine-fused pyridazine scaffolds have been designed to fit the specific side pocket of the COX-2 enzyme, reducing the gastrointestinal side effects associated with non-selective NSAIDs like Indomethacin.

Table 3: COX-2 Inhibition and Selectivity Index (SI)

CompoundIC50 (COX-2)IC50 (COX-1)Selectivity Index (SI)*Safety Profile
Compound 6b 0.18 µM 1.14 µM6.33 High (Low Ulcerogenic)
Celecoxib 0.35 µM4.80 µM13.7High
Indomethacin 0.60 µM0.30 µM0.50Low (High Ulcerogenic)

*SI = IC50(COX-1) / IC50(COX-2).[1] Higher SI indicates better safety. Data Source: In vitro enzyme inhibition and in vivo paw edema models [3].[1]

Mechanistic Insights (FTase Inhibition)

The high potency of piperidine carboxylate derivatives in cancer therapy stems from their ability to mimic the peptide substrate of Farnesyltransferase.[1] The following diagram illustrates this competitive inhibition mechanism.

FTaseMechanism FTase Farnesyltransferase (Enzyme) Complex Inactive Enzyme-Inhibitor Complex FTase->Complex Inhibition Signal Oncogenic Signaling (Cell Proliferation) FTase->Signal Prenylation (Active Ras) Ras Ras Protein (Substrate) Ras->FTase Normal Binding FPP Farnesyl Pyrophosphate (Co-substrate) FPP->FTase Normal Binding Pip Piperidine Derivative (+)-8 (Inhibitor) Pip->FTase Competitive Binding (Ki = 12.4 nM) Complex->Signal Blocked

Caption: Piperidine derivative (+)-8 competes with Ras protein for the FTase active site, effectively blocking downstream oncogenic signaling.[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-piperidinecarboxylate

Objective: To generate the core ester scaffold from isonipecotic acid.

  • Preparation: Dissolve isonipecotic acid (10.0 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Activation: Cool the solution to 0°C in an ice bath. Add thionyl chloride (40.0 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux and stir continuously for 48 hours.

  • Work-up: Remove solvent in vacuo to yield a yellow oil. Dissolve residue in Ethyl Acetate (EtOAc) and wash with 10% NaOH (aq) to neutralize.[1]

  • Purification: Dry organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Validation: Confirm structure via 1H NMR (Target: Triplet at δ 1.24 for ethyl group).

Protocol B: Resazurin Cell Viability Assay

Objective: To determine IC50 values for anticancer activity (e.g., against HeLa or MCF-7 lines).

  • Reagent Prep: Dissolve Resazurin sodium salt in PBS (pH 7.4) to 0.15 mg/mL.[1] Filter sterilize (0.2 µm).

  • Seeding: Plate cells (e.g., 5,000 cells/well) in opaque 96-well plates. Incubate 24h for attachment.

  • Treatment: Add test compounds (Piperidine derivatives) in serial dilutions (e.g., 0.1 nM to 10 µM). Include DMSO control. Incubate for 72h.

  • Assay: Add 20 µL Resazurin solution to each well (Final vol: 120 µL).

  • Incubation: Incubate for 4 hours at 37°C. Viable cells reduce blue resazurin to pink resorufin.

  • Measurement: Read fluorescence at Ex 560 nm / Em 590 nm .

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to calculate IC50.

References

  • Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link][1]

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules (MDPI). [Link][1]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives. Bioorganic Chemistry. [Link]

  • Resazurin Assay Protocol. Creative Bioarray. [Link][1]

Sources

Technical Guide: Validating Synthesis of Ethyl 4-benzylpiperidine-4-carboxylate via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation of Ethyl 4-benzylpiperidine-4-carboxylate synthesis using Thin Layer Chromatography (TLC). While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity quantification, TLC offers a superior, rapid-response mechanism for in-process monitoring of the esterification reaction.[1]

This protocol specifically addresses the chromatographic challenges posed by the piperidine moiety—namely, the interaction between the basic amine and acidic silanol groups on silica gel, which frequently results in "streaking" or "tailing" that obscures reaction progress.

Chemical Context & Reaction Monitoring

Target Molecule: this compound CAS: 24228-40-8 Molecular Formula:


[1]

The most common synthetic route involves the Fischer esterification of 4-benzylpiperidine-4-carboxylic acid.[1]

  • Reactant (Acid): Zwitterionic character. Highly polar. Strong interaction with silica. Expected Rf: ~0.0 (Baseline).

  • Product (Ester): Lipophilic. Reduced polarity. Expected Rf: 0.3–0.6 (depending on eluent).

Validation Logic: The reaction is deemed complete upon the disappearance of the baseline spot (acid) and the stabilization of the upper spot (ester).

Comparative Analysis: Detection Methods

For this specific molecule, relying on a single detection method is a common failure point. The benzyl group allows UV detection, but the piperidine ring requires specific chemical staining for definitive confirmation.

Table 1: Performance Comparison of Visualization Methods
FeatureMethod A: UV Absorption (254 nm) Method B: Dragendorff’s Reagent Method C: Iodine Chamber
Target Moiety Benzyl (Aromatic Ring)Secondary Amine (Piperidine)General Organic Material
Sensitivity High (Non-destructive)High (Specific)Moderate (Reversible)
Selectivity Low (Detects all aromatics/solvents)Excellent (Ignores non-nitrogenous byproducts)Low (Stains everything)
Visual Result Dark spot on green fluorescent backgroundOrange/Red precipitate on yellow backgroundBrown/Yellow spots
Use Case First-pass check for reaction progress.[1]Confirmation of amine integrity. General impurity check.

Critical Insight: UV (254 nm) is sufficient for monitoring the rate of reaction. However, Dragendorff’s reagent is essential for identity validation to ensure the piperidine ring has not degraded or undergone unwanted side reactions (e.g., oxidation).

Comparative Analysis: Analytical Techniques

Why use TLC when HPLC exists?

MetricTLC (Optimized Protocol) HPLC-UV/MS
Time to Result 5–10 Minutes30–60 Minutes (inc.[1] equilibration)
Throughput Parallel (Multiple spots/plate)Serial (One injection at a time)
Cost NegligibleHigh (Solvents/Columns)
Limit of Detection ~1–5 µg~1–10 ng
Role In-Process Control (Go/No-Go) Final Purity Certification

Optimized Experimental Protocol

Objective: Eliminate "tailing" caused by the basic piperidine nitrogen interacting with acidic silica.

Reagents
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (3:1) + 1% Triethylamine (TEA) .

    • Note: The TEA is critical. It competitively binds to silanol groups, allowing the piperidine product to migrate as a compact spot.

Step-by-Step Workflow
  • Chamber Preparation:

    • Mix 9 mL Hexane, 3 mL Ethyl Acetate, and 0.1 mL Triethylamine.

    • Add to a developing chamber with filter paper saturation pad.

    • Allow to equilibrate for 15 minutes.

  • Sample Preparation:

    • Standard (SM): Dissolve ~5 mg of starting material (acid) in 1 mL MeOH (acid is insoluble in non-polar solvents).

    • Reaction Mixture (RM): Take 20 µL aliquot, dilute in 0.5 mL EtOAc.

    • Co-Spot (Co): Spot SM and RM on top of each other.

  • Development:

    • Elute until the solvent front reaches ~80% of the plate height.

    • Dry the plate thoroughly (hot air gun) to remove TEA (which can interfere with stains).

  • Visualization:

    • Step 1 (UV): Circle spots under 254 nm lamp.

    • Step 2 (Stain): Dip in Dragendorff’s reagent. Look for orange spots.[2][3][4]

Decision Logic & Workflow Visualization

Diagram 1: Analytical Workflow (DOT)

AnalyticalWorkflow Start Reaction Aliquot Dilution Dilute in EtOAc (10 mg/mL) Start->Dilution Spotting Spot on Silica F254 Dilution->Spotting Elution Elute: Hex:EtOAc:TEA (3:1:0.01) Spotting->Elution Dry Dry (Remove TEA) Elution->Dry UV_Check UV Visualization (254 nm) Dry->UV_Check Stain Dragendorff Stain UV_Check->Stain Decision Decision Point Stain->Decision

Caption: Step-by-step analytical workflow for validating the presence of the piperidine ester.

Diagram 2: Result Interpretation Logic (DOT)

InterpretationLogic Observation Observe TLC Plate Scenario1 Baseline Spot Present (SM visible) Observation->Scenario1 Scenario2 Only Upper Spot (Rf ~0.4) (Product) Observation->Scenario2 Scenario3 Streak/Tailing Observation->Scenario3 Action1 Reaction Incomplete Continue Heating Scenario1->Action1 Action2 Reaction Complete Proceed to Workup Scenario2->Action2 Action3 Method Error Add more TEA to Eluent Scenario3->Action3

Caption: Decision tree for interpreting TLC results during reaction monitoring.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.[1]

  • PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Reference for amine interaction with silica silanol groups).

Sources

Structural and Functional Divergence: Ethyl 4-benzylpiperidine-4-carboxylate vs. Ethyl 4-phenylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Ethyl 4-benzylpiperidine-4-carboxylate (Compound A) and Ethyl 4-phenylpiperidine-4-carboxylate (Compound B). While these molecules differ structurally by only a single methylene (


) bridge, this alteration fundamentally shifts their conformational dynamics, synthetic accessibility, and pharmacological profiles.
  • Compound B (Phenyl): The core scaffold of the pethidine (meperidine) class of mu-opioid analgesics. It features a rigid phenyl ring directly attached to the quaternary center.

  • Compound A (Benzyl): A flexible scaffold often used in the development of viral entry inhibitors (e.g., Ebola/Lassa target NPC1) and monoamine reuptake inhibitors . It lacks significant opioid activity due to steric displacement of the aromatic ring.

Structural & Conformational Analysis

The defining feature distinguishing these two compounds is the spatial arrangement of the lipophilic aromatic ring relative to the basic nitrogen and the ester moiety.

The Methylene Hinge Effect
  • Ethyl 4-phenylpiperidine-4-carboxylate: The phenyl ring is directly bonded to the C4 piperidine carbon. This creates a rigid pharmacophore . In biologically active conformations (analogous to pethidine), the phenyl ring typically adopts an equatorial orientation, locking the distance between the basic nitrogen and the aromatic centroid at approximately 5.5–6.0 Å.

  • This compound: The insertion of a methylene bridge (

    
    ) introduces a "hinge." This allows the phenyl ring to rotate freely (conical rotation), increasing the hydrodynamic volume  and extending the distance between the nitrogen and the aromatic ring. This flexibility disrupts the precise "lock-and-key" fit required for the mu-opioid receptor anionic site.
    
Physicochemical Properties Comparison
PropertyThis compoundEthyl 4-phenylpiperidine-4-carboxylateImpact
Formula


Benzyl has +1 Carbon
MW 247.34 g/mol 233.31 g/mol Slight mass increase
LogP (Calc) ~2.5 - 2.8~2.0 - 2.3Benzyl is more lipophilic
Rotatable Bonds 4 (Extra bond at C4-Benzyl)3Benzyl is more flexible
pKa (Base) ~9.2~8.8Inductive effect of benzyl is weaker than phenyl
Structural Visualization (DOT Diagram)

StructureComparison cluster_A This compound cluster_B Ethyl 4-phenylpiperidine-4-carboxylate Benzyl Benzyl Group (Flexible -CH2- Linker) C4_A C4 Quaternary Center Benzyl->C4_A Rotatable Bond Piperidine_A Piperidine Ring C4_A->Piperidine_A Difference Key Difference: Methylene Spacer C4_A->Difference Phenyl Phenyl Group (Direct Attachment) C4_B C4 Quaternary Center Phenyl->C4_B Rigid Bond Piperidine_B Piperidine Ring C4_B->Piperidine_B C4_B->Difference

Caption: Structural divergence highlighting the flexible methylene linker in the benzyl derivative versus the rigid direct attachment in the phenyl derivative.

Synthetic Pathways[1][2]

The synthesis of these two molecules requires fundamentally different strategies.[1] The phenyl derivative is typically formed during the ring closure, whereas the benzyl derivative is often synthesized by modifying an existing piperidine ring.

Pathway A: Ethyl 4-phenylpiperidine-4-carboxylate (Cyclization Strategy)

This compound is the precursor to Pethidine. The classic synthesis involves the construction of the piperidine ring around the quaternary carbon.

  • Precursors: Benzyl cyanide (Phenylacetonitrile) + Bis(2-chloroethyl)methylamine.

  • Reaction: Double alkylation using a strong base (NaNH2 or similar) to form 1-methyl-4-phenylpiperidine-4-carbonitrile.

  • Hydrolysis/Esterification: Acidic hydrolysis of the nitrile followed by esterification with ethanol.

Pathway B: this compound (Alkylation Strategy)

Because the benzyl group is less sterically demanding during ring formation but harder to introduce via cyclization of a nitrile, this is often made via


-alkylation  of a protected isonipecotate.
  • Precursor:

    
    -Boc-ethyl isonipecotate (Protected ethyl piperidine-4-carboxylate).
    
  • Reagent: Lithium Diisopropylamide (LDA) at -78°C (to generate the enolate).

  • Electrophile: Benzyl bromide.[2]

  • Deprotection: Trifluoroacetic acid (TFA) to remove the Boc group.

Synthetic Logic Flow (DOT Diagram)

SynthesisFlow cluster_Phenyl Synthesis: 4-Phenyl Derivative cluster_Benzyl Synthesis: 4-Benzyl Derivative Start_P Benzyl Cyanide Step1_P Double Alkylation (Bis-chloroethylamine) Start_P->Step1_P Inter_P 4-Cyano-4-phenylpiperidine Step1_P->Inter_P End_P Ethyl 4-phenylpiperidine-4-carboxylate Inter_P->End_P Start_B N-Boc-Ethyl Isonipecotate Step1_B Enolate Formation (LDA, -78°C) Start_B->Step1_B Step2_B Alkylation (Benzyl Bromide) Step1_B->Step2_B End_B This compound Step2_B->End_B

Caption: Divergent synthetic strategies. The phenyl derivative utilizes ring closure (cyclization), while the benzyl derivative utilizes functionalization of an existing ring (alkylation).

Experimental Protocols

Protocol: Synthesis of this compound

Note: This protocol is adapted from standard methodologies for


-alkylation of piperidine esters (e.g., WO2011007230).

Reagents:

  • 
    -Boc-ethyl isonipecotate (1.0 eq)
    
  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0M in THF/heptane)

  • Benzyl Bromide (1.2 eq)

  • Dry Tetrahydrofuran (THF)

  • Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)

Step-by-Step Workflow:

  • Enolate Generation: In a flame-dried flask under Argon, dissolve

    
    -Boc-ethyl isonipecotate in dry THF. Cool to -78°C .
    
  • Deprotonation: Add LDA solution dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete formation of the enolate. Critical Point: Temperature must remain low to prevent self-condensation.

  • Alkylation: Add Benzyl bromide dropwise. Allow the mixture to warm slowly to room temperature over 12 hours.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Purify the intermediate (

    
    -Boc-ethyl 4-benzylpiperidine-4-carboxylate) via silica gel chromatography (Hexane/EtOAc).
    
  • Deprotection: Dissolve the intermediate in 1:1 TFA:DCM at 0°C. Stir for 2 hours.

  • Neutralization: Basify with saturated

    
     and extract with DCM to yield the free base This compound .
    
Protocol: Analytical Differentiation (NMR)

To distinguish the two compounds, focus on the benzylic protons in the


-NMR spectrum.
  • This compound: Look for a singlet (or AB quartet if chiral environment) integrating to 2H around 2.7–2.9 ppm (the methylene bridge

    
    ).
    
  • Ethyl 4-phenylpiperidine-4-carboxylate: This signal is absent . Instead, the aromatic protons will appear slightly downfield due to the direct attachment to the quaternary carbon, and the piperidine ring protons will show a distinct splitting pattern characteristic of the rigid chair conformation.

Pharmacological Implications[3][5][6][7][8][9]

Mu-Opioid Receptor (MOR) Activity[9]
  • 4-Phenyl: High affinity. The phenyl ring fits into a specific hydrophobic sub-pocket of the MOR. This structure is the basis for Pethidine and Ketobemidone .[4]

  • 4-Benzyl: Low/Negligible affinity. The extra methylene group pushes the aromatic ring out of the optimal binding pocket. The flexibility leads to a high entropic penalty upon binding.

Emerging Applications for the 4-Benzyl Scaffold

While inactive as an opioid, the 4-benzylpiperidine scaffold has gained traction in other therapeutic areas:

  • Viral Entry Inhibitors: Derivatives of this compound have been identified as inhibitors of the Niemann-Pick C1 (NPC1) protein, a critical entry receptor for Ebola and Lassa viruses.

  • Monoamine Transporters: 4-Benzylpiperidine derivatives (often without the carboxylate) act as triple reuptake inhibitors or monoamine releasing agents, showing selectivity for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

References

  • Synthesis of this compound Intermediate

    • Patent: WO2011007230A2.[5] "Lupeol-type triterpene derivatives as antivirals." (2011). Describes the alkylation of N-Boc-ethyl isonipecotate with benzyl bromide.

  • Pharmacology of 4-Phenylpiperidines (Pethidine Class)

    • Source: "4-Phenylpiperidine."[6][4] Wikipedia / ChEMBL Data.[7] Confirms the role of the 4-phenyl scaffold in opioid analgesics like pethidine.[4]

  • Synthesis of 4-Phenylpiperidine Esters

    • Source: "Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate synthesis." US Patent US20160159786A1.
  • 4-Benzylpiperidine in Neuropharmacology

    • Article: "Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides..." Bioorganic & Medicinal Chemistry. Discusses the SAR of the benzyl scaffold for transporter inhibition.

Sources

Safety Operating Guide

Ethyl 4-benzylpiperidine-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 4-benzylpiperidine-4-carboxylate Proper Disposal Procedures

Executive Summary

Immediate Action Required: Treat this compound (and its likely isomer Ethyl 1-benzylpiperidine-4-carboxylate) as Hazardous Organic Waste (Toxic/Irritant) . Do NOT dispose of via sanitary sewer (sink) or trash. Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I must first clarify the structural identity to ensure the correct safety protocols are applied. There is a common nomenclature ambiguity between the N-benzyl and C-benzyl isomers.

  • Likely Target Compound: Ethyl 1-benzylpiperidine-4-carboxylate (N-benzyl).

    • CAS: 24228-40-8[1][2]

    • Function: Pharmaceutical intermediate (e.g., for Donepezil).

    • Functional Groups: Tertiary Amine (Basic), Ethyl Ester (Hydrolyzable).

  • Structural Note: If you possess the 4-benzyl (C-benzyl) isomer, the chemical properties (lipophilicity) are similar, but the regulatory scrutiny may be higher due to structural homology with pethidine/fentanyl precursors. Treat both with maximum chain-of-custody security.

Table 1: Physicochemical & Hazard Profile

ParameterData / ClassificationOperational Implication
Physical State Viscous Liquid or Low-Melting SolidMay require heating gently to transfer; prefer solid waste stream if possible.
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit. 2High Toxicity: Double nitrile gloves required. Inhalation risk if heated.
Reactivity Basic (Amine) INCOMPATIBLE with strong acids (exothermic) and strong oxidizers.
Flash Point >110°C (Predicted)Generally considered "Non-Flammable" unless in solvent, but combustible.
Water Solubility Low (Lipophilic)Do not flush. Will persist in traps and leach into groundwater.

Pre-Disposal Stabilization & Segregation

Before moving waste to the Satellite Accumulation Area (SAA), you must stabilize the matrix. The presence of the tertiary amine dictates the segregation logic.

Critical Incompatibilities
  • NO Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides. Amines can form unstable N-oxides or nitroso compounds (potential carcinogens) when mixed with nitrosating agents.

  • NO Strong Acids: While mixing with HCl creates a stable salt, mixing with concentrated acids in a waste container can generate significant heat (exotherm) and pressure, risking container rupture.

Stabilization Steps
  • Quenching (Reaction Mixtures): If the compound is in a reactive mixture (e.g., with unreacted alkyl halides), quench carefully with a dilute aqueous buffer before adding to the organic waste stream.

  • Bulking:

    • Solids: Keep in original vial if <50g. Place vial in a clear ziplock bag before adding to the "Solid Hazardous Waste" drum.

    • Liquids: Dissolve in a compatible solvent (Ethanol or Ethyl Acetate) if rinsing glassware.

The Disposal Protocol (Step-by-Step)

This protocol utilizes a "Stream-Based" approach to ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines.

Stream A: Pure Substance (Expired or Excess)
  • Status: Solid or viscous liquid.

  • Action: Lab Pack.

  • Protocol:

    • Leave the substance in its original primary container.

    • Tighten the cap and seal with Parafilm to prevent fugitive emissions.

    • Label the container with a "Hazardous Waste" tag.

    • List constituents as: "Ethyl 1-benzylpiperidine-4-carboxylate, 97%".

    • Place in the Lab Pack drum for incineration.

Stream B: Reaction Solutions (The "Organic" Stream)
  • Status: Dissolved in solvent.[3]

  • Action: Bulking into Carboys.

  • Protocol:

    • Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Pour into Stream C (Halogenated Waste) .

    • If Non-Halogenated (Methanol, Ethyl Acetate, Toluene): Pour into Stream D (Non-Halogenated Waste) .

    • Crucial Step: Record the addition on the carboy log sheet. Write "Piperidine derivative, trace" to alert technicians to the presence of basic amines.

Visual Workflow: Waste Stream Decision Tree

WasteDisposal Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Liquid (Original Vial) StateCheck->Solid Pure Substance Solution Dilute Solution (Reaction Mix) StateCheck->Solution Dissolved StreamA STREAM A: Lab Pack (Incineration) Solid->StreamA Label & Seal SolventCheck Solvent Type? Solution->SolventCheck Halogenated Contains Halogens? (DCM, CHCl3) SolventCheck->Halogenated Check Solvent StreamC STREAM C: Halogenated Organic Waste Halogenated->StreamC Yes (e.g. DCM) StreamD STREAM D: Non-Halogenated Organic Waste Halogenated->StreamD No (e.g. EtOH, EtOAc)

Figure 1: Decision tree for segregating piperidine carboxylate waste streams to ensure RCRA compliance and safety.

Regulatory Compliance & Documentation

While this specific isomer is not currently a DEA List I chemical (unlike N-phenethyl-4-piperidone), it is a chemical of interest due to its structural utility in opioid synthesis.

  • Chain of Custody:

    • Maintain an internal inventory log. Record the mass disposed of to the nearest gram.

    • If audited, you must prove that the missing mass was disposed of, not diverted.

  • Waste Codes (US RCRA):

    • D001: Only if disposed of in a flammable solvent (Flash point <60°C).

    • None (Non-Regulated): If pure. However, most institutions classify it as "State Regulated Hazardous Waste" due to oral toxicity.

    • Best Practice: Label as "Toxic, Irritant, Organic Basic" .

  • Spill Response:

    • Small Spill (<10mL): Absorb with vermiculite or clay. Place in a sealed jar. Label as hazardous solid waste.

    • Decontamination: Wash the surface with a dilute acetic acid solution (vinegar) to neutralize the amine, followed by soap and water.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.